Undecylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
undecylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h10,12-13,15-16H,2-9,11,14H2,1H3 | |
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InChI Key |
XBEADGFTLHRJRB-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCCCCCCC1=CC=CC=C1 | |
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Molecular Formula |
C17H28 | |
| Record name | N-UNDECYLBENZENE | |
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DSSTOX Substance ID |
DTXSID3029281 | |
| Record name | 1-Phenylundecane | |
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Molecular Weight |
232.4 g/mol | |
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Physical Description |
N-undecylbenzene appears as a colorless liquid with a mild odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Dry Powder, Liquid; Liquid, Liquid, Colorless liquid; [CAMEO] | |
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| Record name | Benzene, C10-13-alkyl derivs. | |
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| Record name | Undecylbenzene | |
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Boiling Point |
601 °F at 760 mmHg (USCG, 1999), 316 °C | |
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Flash Point |
285 °F (USCG, 1999) | |
| Record name | N-UNDECYLBENZENE | |
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Density |
0.855 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8553 @ 20 °C | |
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Vapor Pressure |
0.000242 [mmHg], 2.4X10-4 mm Hg @ 25 °C | |
| Record name | Undecylbenzene | |
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CAS No. |
6742-54-7, 29463-63-6, 67774-74-7, 129813-58-7 | |
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| Record name | Undecylbenzene | |
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| Record name | Undecylbenzene | |
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| Record name | Benzene, undecyl- | |
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| Record name | Undecylbenzene | |
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| Record name | UNDECYLBENZENE | |
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Melting Point |
23 °F (USCG, 1999), -5 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Undecylbenzene via Friedel-Crafts Alkylation
Abstract
This technical guide provides a comprehensive overview of the synthesis of undecylbenzene, a key intermediate in the production of linear alkylbenzene sulfonate (LAS) detergents, through the Friedel-Crafts alkylation of benzene with 1-undecene.[1][2] It delves into the mechanistic intricacies of this electrophilic aromatic substitution reaction, including the critical role of Lewis acid and solid acid catalysts, the potential for carbocation rearrangements, and strategies to control product isomer distribution.[3][4] Detailed experimental protocols, supported by quantitative data and safety considerations, are presented for both laboratory-scale synthesis and industrial production. The guide is intended for researchers, chemists, and chemical engineers in the fields of organic synthesis, catalysis, and industrial chemistry.
Introduction: The Significance of this compound
Linear alkylbenzenes (LABs) are a class of organic compounds characterized by a benzene ring attached to a linear alkyl chain.[2] this compound, with its C11 alkyl chain, is a crucial component in the production of linear alkylbenzene sulfonates (LAS), which are the most widely used synthetic surfactants in household and industrial detergents due to their cost-effectiveness and biodegradability.[1] The commercial production of LABs, including this compound, began in the mid-20th century, revolutionizing the cleaning products market by offering a superior alternative to traditional soaps.[2][5] The synthesis of LABs is a large-scale industrial process, with global production reaching millions of tons annually.[5]
The primary route for this compound synthesis is the Friedel-Crafts alkylation of benzene with a C11 olefin, typically 1-undecene.[1][2] This reaction, developed by Charles Friedel and James Crafts in 1877, is a cornerstone of organic chemistry for forming carbon-carbon bonds on aromatic rings.[4][6]
The Friedel-Crafts Alkylation Mechanism: A Step-by-Step Analysis
The Friedel-Crafts alkylation of benzene with 1-undecene is an electrophilic aromatic substitution reaction that proceeds through a multi-step mechanism.[4][7] The choice of catalyst is critical and significantly influences the reaction rate and the isomeric distribution of the final product.[3] Both traditional Lewis acids and modern solid acid catalysts are employed in industrial processes.[1][8]
Generation of the Electrophile
The reaction is initiated by the activation of the alkene (1-undecene) by a catalyst to form a carbocation, which acts as the electrophile.[4][7]
-
With Lewis Acid Catalysts (e.g., AlCl₃, HF): The Lewis acid interacts with the pi bond of the alkene, leading to the formation of a carbocation. For instance, with hydrogen fluoride (HF), the proton from HF adds to the double bond of 1-undecene.[1]
-
With Solid Acid Catalysts (e.g., Zeolites, Acidic Clays): Solid acid catalysts, such as zeolites, possess Brønsted acid sites that protonate the alkene to generate the carbocation.[1][9] These catalysts are increasingly favored in industrial settings due to their reduced corrosivity, easier separation from the product mixture, and environmental benefits.[1][10]
Carbocation Rearrangement: The Quest for Stability
A significant challenge in Friedel-Crafts alkylation is the propensity of the initially formed carbocation to rearrange to a more stable configuration.[3][6][11] When 1-undecene is protonated, a primary carbocation is initially formed at the terminal carbon. This primary carbocation is highly unstable and will rapidly rearrange via a hydride shift to form a more stable secondary carbocation at an internal position of the alkyl chain.[12][13] This rearrangement is a key factor determining the final isomer distribution of the this compound product. The formation of the 2-phenylundecane isomer is often favored.[1][14]
Electrophilic Attack and Aromaticity Restoration
The generated secondary carbocation then acts as a potent electrophile and attacks the electron-rich benzene ring.[4][7] This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the benzene ring.[4][12]
Finally, a weak base, such as the conjugate base of the acid catalyst (e.g., AlCl₄⁻ or the deprotonated site on a solid acid catalyst), removes a proton from the carbon atom of the benzene ring that is bonded to the undecyl group.[4][15] This deprotonation step restores the aromaticity of the ring and regenerates the catalyst, yielding the final this compound product.[4][7]
Catalysts in this compound Synthesis: A Comparative Analysis
The choice of catalyst is paramount in controlling the efficiency and selectivity of the Friedel-Crafts alkylation for this compound production.[3]
| Catalyst Type | Examples | Advantages | Disadvantages |
| Lewis Acids | AlCl₃, FeCl₃, HF | High activity.[3] | Corrosive, difficult to separate, environmental concerns, can lead to side reactions.[1][3] |
| Solid Acids | Zeolites (e.g., Zeolite Y, Beta), Acidic Clays, Sulfonated Resins | Non-corrosive, easily separable and reusable, environmentally friendly, can offer shape selectivity.[1][9][10] | Can have lower activity than Lewis acids, may require higher temperatures.[16] |
Modern industrial processes for linear alkylbenzene production have largely shifted towards using solid acid catalysts, particularly zeolites, due to their significant environmental and operational advantages.[1][5]
Experimental Protocol: Laboratory-Scale Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis of this compound using a solid acid catalyst.
Materials and Equipment
| Reagent/Equipment | Purpose |
| Benzene | Aromatic substrate |
| 1-Undecene | Alkylating agent |
| Solid Acid Catalyst (e.g., Amberlyst-15) | Catalyst |
| Anhydrous Sodium Sulfate | Drying agent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss |
| Magnetic stirrer and stir bar | For mixing |
| Heating mantle | For temperature control |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Gas Chromatography-Mass Spectrometry (GC-MS) | For product analysis |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzene and the solid acid catalyst. The molar ratio of benzene to 1-undecene should be in excess, typically around 10:1, to minimize polyalkylation.
-
Initiation of Reaction: Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 80-100 °C).[8]
-
Addition of Alkene: Slowly add 1-undecene to the reaction mixture dropwise over a period of 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to proceed for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the solid acid catalyst.
-
Purification: Transfer the filtrate to a separatory funnel and wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the benzene solvent under reduced pressure using a rotary evaporator to obtain the crude this compound product.
-
Analysis: Analyze the final product by GC-MS to determine the yield and the isomeric distribution of this compound.
Industrial Production of Linear Alkylbenzenes
The industrial production of LABs is a continuous process that involves several key stages:[1][5]
-
Kerosene Pre-fractionation: Separation of the desired n-paraffin fraction from kerosene.[5]
-
n-Paraffin Separation: Extraction of linear paraffins from branched and cyclic hydrocarbons using molecular sieves.[1]
-
Dehydrogenation: Catalytic dehydrogenation of n-paraffins to linear mono-olefins.[1][2]
-
Alkylation: The Friedel-Crafts alkylation of benzene with the linear mono-olefins using a solid acid catalyst in a fixed-bed reactor.[1][8]
-
Purification: Distillation to separate the LAB product from unreacted benzene, paraffins, and heavy alkylates.[2]
Safety Considerations
-
Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.
-
Lewis acids like AlCl₃ are corrosive and react violently with water. Handle with appropriate personal protective equipment (PPE).
-
Hydrogen fluoride (HF) is extremely corrosive and toxic. Specialized training and equipment are required for its safe handling.
-
The alkylation reaction is exothermic and requires careful temperature control to prevent runaways.
Conclusion
The Friedel-Crafts alkylation of benzene with 1-undecene remains a cornerstone of the chemical industry for the production of this compound, a vital precursor to biodegradable detergents. A thorough understanding of the reaction mechanism, particularly the factors influencing carbocation formation and rearrangement, is crucial for optimizing the process and controlling the isomer distribution of the final product. The shift towards heterogeneous solid acid catalysts represents a significant advancement in making the industrial production of linear alkylbenzenes safer and more environmentally sustainable.
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Spectroscopic Elucidation of n-Undecylbenzene: A Comprehensive Technical Guide
Introduction
n-Undecylbenzene, a long-chain alkylbenzene, serves as a crucial intermediate in the synthesis of linear alkylbenzene sulfonates (LAS), the primary surfactants in domestic and industrial detergents. Its well-defined chemical structure, consisting of a phenyl group attached to an eleven-carbon aliphatic chain, makes it an excellent model compound for spectroscopic analysis. This technical guide provides an in-depth exploration of the mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data for n-undecylbenzene. Understanding these spectroscopic signatures is paramount for quality control, reaction monitoring, and the structural confirmation of this and related compounds in research and industrial settings.
This document is designed for researchers, scientists, and professionals in drug development and related fields, offering not just raw data but a detailed interpretation grounded in fundamental principles of spectroscopy.
Molecular Structure of n-Undecylbenzene
To fully appreciate the spectroscopic data, it is essential to first visualize the molecule's structure. n-Undecylbenzene (C₁₇H₂₈) consists of a monosubstituted benzene ring linked to the terminal carbon of an undecane chain.
Caption: Chemical structure of n-undecylbenzene.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For n-undecylbenzene, electron ionization (EI) is a common method, which involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.
Experimental Protocol: Electron Ionization Mass Spectrometry
A typical EI-MS experiment involves introducing a volatile sample, such as n-undecylbenzene, into a high-vacuum chamber where it is vaporized and then ionized by a beam of 70 eV electrons. The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.
Data Summary: Mass Spectrum of n-Undecylbenzene
| m/z | Relative Intensity (%) | Assignment |
| 232 | ~15 | [M]⁺˙ (Molecular Ion) |
| 105 | ~20 | [C₈H₉]⁺ |
| 92 | ~80 | [C₇H₈]⁺˙ (Tropylium ion rearrangement) |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
Data is synthesized from typical spectra of long-chain alkylbenzenes.
Interpretation of the Mass Spectrum
The mass spectrum of n-undecylbenzene is characterized by a visible molecular ion peak and a prominent base peak resulting from benzylic cleavage.
-
Molecular Ion (m/z 232): The presence of a peak at m/z 232 corresponds to the molecular weight of n-undecylbenzene (C₁₇H₂₈), confirming its elemental composition.[1] The intensity of the molecular ion is relatively low, which is characteristic of long-chain alkanes that readily undergo fragmentation.
-
Benzylic Cleavage (m/z 91): The most significant fragmentation pathway for alkylbenzenes is the cleavage of the C-C bond beta to the aromatic ring.[2][3] This is due to the formation of the highly stable benzyl cation, which rearranges to the even more stable tropylium ion ([C₇H₇]⁺). This fragment gives rise to the base peak at m/z 91.
-
McLafferty Rearrangement (m/z 92): A common rearrangement in molecules with a sufficiently long alkyl chain and a gamma-hydrogen is the McLafferty rearrangement. This involves the transfer of a gamma-hydrogen to the phenyl ring via a six-membered transition state, followed by the elimination of a neutral alkene. This process results in the formation of a radical cation with m/z 92.
Caption: Key fragmentation pathways of n-undecylbenzene in EI-MS.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
An FTIR spectrum of liquid n-undecylbenzene can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr) and passing a beam of infrared radiation through it. The resulting interferogram is then mathematically converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
Data Summary: Infrared Spectrum of n-Undecylbenzene
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| 2955-2850 | Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1605, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 750-700 | Strong | C-H Out-of-plane Bend | Monosubstituted Benzene |
| 695 | Strong | C-H Out-of-plane Bend | Monosubstituted Benzene |
Data is based on the NIST Gas-Phase Infrared Database and general spectroscopic principles.[4]
Interpretation of the Infrared Spectrum
The IR spectrum of n-undecylbenzene clearly indicates the presence of both an aromatic ring and a long aliphatic chain.
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): The absorptions in this region are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the benzene ring.[5]
-
Aliphatic C-H Stretching (2955-2850 cm⁻¹): The strong, sharp peaks in this region are due to the symmetric and asymmetric stretching vibrations of the numerous CH₂ and CH₃ groups in the undecyl chain.[6]
-
Aromatic C=C Stretching (1605, 1495, 1450 cm⁻¹): These absorptions, often referred to as "ring modes," arise from the stretching and contraction of the carbon-carbon bonds within the benzene ring.[5]
-
C-H Out-of-plane Bending (750-700 cm⁻¹ and 695 cm⁻¹): The strong absorptions in this region are highly diagnostic for the substitution pattern of the benzene ring. The presence of two strong bands in these ranges is characteristic of a monosubstituted benzene.[5]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Experimental Protocol: ¹H NMR Spectroscopy
A ¹H NMR spectrum is typically acquired by dissolving the sample in a deuterated solvent (e.g., CDCl₃) and placing it in a strong magnetic field. The sample is then irradiated with radiofrequency pulses, and the resulting signals are detected and Fourier transformed to produce the NMR spectrum.
Data Summary: ¹H NMR Spectrum of n-Undecylbenzene
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35-7.15 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 2.60 | Triplet | 2H | Benzylic protons (-CH₂-Ph) |
| 1.60 | Quintet | 2H | -CH₂-CH₂-Ph |
| 1.26 | Broad Singlet | 16H | -(CH₂)₈- |
| 0.88 | Triplet | 3H | Terminal methyl protons (-CH₃) |
Data is synthesized from typical values for long-chain alkylbenzenes and spectral databases.[7]
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of n-undecylbenzene is consistent with its structure, showing distinct signals for the aromatic, benzylic, aliphatic chain, and terminal methyl protons.
-
Aromatic Protons (7.35-7.15 ppm): The complex multiplet in this downfield region is characteristic of the protons on the monosubstituted benzene ring. The deshielding is due to the ring current effect of the aromatic system.[8][9]
-
Benzylic Protons (2.60 ppm): The triplet at this chemical shift corresponds to the two protons on the carbon directly attached to the benzene ring. They are deshielded by the adjacent aromatic ring and appear as a triplet due to coupling with the neighboring two protons of the alkyl chain.
-
Alkyl Chain Protons (1.60 and 1.26 ppm): The quintet at 1.60 ppm is assigned to the methylene group beta to the phenyl ring. The large, broad singlet at 1.26 ppm represents the overlapping signals of the eight other methylene groups in the long aliphatic chain.
-
Terminal Methyl Protons (0.88 ppm): The upfield triplet corresponds to the three protons of the terminal methyl group, which are the most shielded protons in the molecule. The triplet splitting pattern arises from coupling with the adjacent two protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
A ¹³C NMR spectrum is acquired similarly to a ¹H NMR spectrum, but with different radiofrequency pulse parameters to observe the ¹³C nucleus. Proton decoupling is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Data Summary: ¹³C NMR Spectrum of n-Undecylbenzene
| Chemical Shift (δ, ppm) | Assignment |
| 142.9 | C1 (ipso-carbon) |
| 128.4 | C3/C5 (meta-carbons) |
| 128.2 | C2/C6 (ortho-carbons) |
| 125.5 | C4 (para-carbon) |
| 36.0 | Benzylic -CH₂- |
| 31.9 | -CH₂- next to terminal CH₃ |
| 31.5 | -CH₂- next to benzylic CH₂ |
| 29.7-29.3 | -(CH₂)₇- |
| 22.7 | -CH₂-CH₃ |
| 14.1 | Terminal -CH₃ |
Data is synthesized from typical values for long-chain alkylbenzenes and spectral databases.[7]
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum of n-undecylbenzene provides a clear count of the different carbon environments.
-
Aromatic Carbons (142.9-125.5 ppm): Four distinct signals are observed in the aromatic region, corresponding to the four types of carbon atoms in the monosubstituted benzene ring (ipso, ortho, meta, and para).
-
Alkyl Chain Carbons (36.0-14.1 ppm): The signals in the upfield region correspond to the sp³ hybridized carbons of the undecyl chain. The benzylic carbon is the most deshielded of the aliphatic carbons. The signals for the central methylene groups of the long chain overlap in the 29.3-29.7 ppm region. The terminal methyl carbon is the most shielded, appearing at the lowest chemical shift.
Conclusion
The comprehensive spectroscopic analysis of n-undecylbenzene through mass spectrometry, infrared spectroscopy, and both ¹H and ¹³C NMR spectroscopy provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle, from the molecular weight and fragmentation pattern (MS), to the identification of functional groups (IR), and the precise electronic environment of each proton and carbon atom (NMR). This guide serves as a foundational reference for the characterization of n-undecylbenzene and can be extrapolated to the analysis of other long-chain alkylbenzenes, which are of significant industrial and research interest.
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The Solubility of Undecylbenzene in Common Organic Solvents: A Technical Guide
Introduction
Undecylbenzene (also known as 1-phenylundecane) is an alkylbenzene characterized by a long, nonpolar undecyl chain attached to a phenyl group. This structure imparts significant hydrophobicity, making it practically insoluble in water but readily soluble in many organic solvents.[1][2][3] Understanding the solubility of this compound is critical for researchers, scientists, and drug development professionals across various applications. In chemical synthesis, it serves as a nonpolar reactant or solvent. In industrial processes, it is a key intermediate in the production of linear alkylbenzene sulfonates (LAS), which are major components of detergents.[4] Furthermore, in pharmaceutical sciences, its behavior can serve as a model for understanding the solubility of other nonpolar, aromatic compounds, which is crucial for formulation, drug delivery, and purification processes.
This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, supported by quantitative data, theoretical principles, and a detailed experimental protocol for solubility determination.
Physicochemical Properties of this compound
A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility. This compound is a colorless liquid with the following key properties:
-
Molecular Formula: C₁₇H₂₈[5]
-
Molecular Weight: 232.40 g/mol [5]
-
Density: Approximately 0.855 g/mL at 25°C[6]
-
Boiling Point: ~316 °C (601 °F) at 760 mmHg[1]
-
Melting Point: -5 °C (23 °F)[1]
-
LogP (Octanol-Water Partition Coefficient): 8.2[3]
The high LogP value underscores its pronounced nonpolar and lipophilic nature, predicting poor aqueous solubility and high affinity for nonpolar environments.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[7] This means that substances with similar intermolecular forces are more likely to be miscible. For a nonpolar molecule like this compound, the primary intermolecular interactions are London dispersion forces. Therefore, it is expected to be most soluble in solvents that also primarily exhibit these forces.
Hansen Solubility Parameters (HSP) offer a more quantitative approach to predicting solubility.[8] Every molecule can be described by three parameters:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Two substances are likely to be miscible if their Hansen parameters are similar. This compound, with its large alkyl chain and nonpolar benzene ring, will have a high δD value and very low δP and δH values. Solvents with a similar HSP profile, such as alkanes and aromatic hydrocarbons, are predicted to be excellent solvents for this compound.
Quantitative Solubility Data for this compound
The following table summarizes the solubility of this compound in a range of common organic solvents at 25°C. The data clearly illustrates the principles discussed above, with the highest solubility observed in nonpolar and weakly polar solvents.
| Solvent Class | Solvent | Solubility at 25°C (g/L) |
| Polar Protic | Water | 0.0 |
| Ethylene Glycol | 24.62 | |
| Methanol | 427.09 | |
| Ethanol | 1127.02 | |
| n-Propanol | 1375.74 | |
| Isopropanol | 1304.54 | |
| n-Butanol | 1737.63 | |
| sec-Butanol | 1506.18 | |
| Isobutanol | 1177.8 | |
| n-Pentanol | 1219.5 | |
| Polar Aprotic | Acetonitrile | 1424.83 |
| N-Methyl-2-pyrrolidone (NMP) | 1734.2 | |
| Dimethylformamide (DMF) | 1988.17 | |
| Dimethyl Sulfoxide (DMSO) | 2647.34 | |
| Acetone | 6082.2 | |
| 2-Butanone (MEK) | 5379.19 | |
| Nonpolar Aromatic | Toluene | 3642.66 |
| Nonpolar Alkane | n-Hexane | 3790.85 |
| Cyclohexane | 7081.75 | |
| Ethers | 1,4-Dioxane | 7012.27 |
| Tetrahydrofuran (THF) | 12030.09 | |
| Esters | Methyl Acetate | 2975.62 |
| Ethyl Acetate | 6470.65 | |
| n-Butyl Acetate | 10416.02 |
Data sourced from Scent.vn[1]
Experimental Determination of Solubility: The Shake-Flask Method
For determining the thermodynamic solubility of a compound, the shake-flask method is considered the gold standard due to its reliability.[9] It ensures that a true equilibrium is reached between the undissolved solute and the saturated solution.
Diagram of the Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Method.
Protocol
-
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvent
-
Glass vials with screw caps or flasks with stoppers
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE) or centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., UV-Vis Spectrophotometer, Gas Chromatograph with an appropriate detector).
-
-
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that a saturated solution is formed.[6][9]
-
Equilibration: Seal the vial and place it in a shaker or on a stirrer plate set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. A duration of 18-24 hours is common, though longer times may be necessary.[6][10][11] This extended mixing ensures that the dissolution process has reached its thermodynamic endpoint.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to sediment.[9] Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically inert filter (e.g., PTFE for organic solvents) to remove all undissolved particles. Alternatively, centrifuge the sample at high speed and collect the clear supernatant. This step is critical to avoid overestimation of solubility.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standards using a suitable and validated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at a specific wavelength, or Gas Chromatography) to generate a calibration curve.
-
Dilute the filtered saturated solution (from step 3) to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. The result is typically expressed in g/L or mol/L.
-
Analysis of Solubility Factors
The quantitative data presented in Section 4 aligns perfectly with theoretical principles.
Diagram of Influencing Factors
Caption: Relationship between solvent polarity and solubility.
-
Effect of Solvent Polarity: this compound's solubility is highest in nonpolar solvents like THF, n-butyl acetate, and cyclohexane. These solvents interact with this compound primarily through London dispersion forces, creating a thermodynamically favorable mixture.
-
Polar Aprotic Solvents: Solvents like acetone and ethyl acetate, which have a moderate dipole moment but cannot donate hydrogen bonds, are also excellent solvents. Their organic character readily solvates the long alkyl chain and phenyl group of this compound.
-
Polar Protic Solvents: Solubility decreases significantly in polar protic solvents like alcohols. The strong hydrogen-bonding network in these solvents must be disrupted to accommodate the nonpolar this compound molecule, which is an energetically unfavorable process. As the alkyl chain of the alcohol increases (e.g., from methanol to n-pentanol), its polarity decreases, generally leading to slightly better solubility for this compound. Water, being highly polar and having a strong hydrogen-bonding network, shows virtually zero solubility for this compound.[1]
Conclusion
This compound exhibits solubility characteristics typical of a large, nonpolar aromatic hydrocarbon. It is highly soluble in nonpolar and moderately polar aprotic organic solvents, with solubility decreasing as the polarity and hydrogen-bonding capacity of the solvent increase. It is for all practical purposes insoluble in water. The quantitative data and experimental protocols provided in this guide offer valuable tools for scientists and researchers in selecting appropriate solvent systems for synthesis, purification, and formulation involving this compound and structurally related compounds.
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Navigating the Unseen: A Technical Guide to the Health and Safety of Undecylbenzene
Preamble: A Commitment to Proactive Safety in Research and Development
In the fast-paced world of scientific discovery, particularly within pharmaceutical and materials science, the introduction of novel chemical entities is a constant. Undecylbenzene, a long-chain alkylbenzene, represents a class of compounds with diverse applications, from a non-polar solvent to a synthetic intermediate. However, its utility in the laboratory must be balanced with a thorough understanding and proactive management of its potential health and safety risks. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the safe handling of this compound. It moves beyond mere procedural checklists to instill a culture of safety-by-design, grounded in scientific principles and field-proven best practices. Our narrative is built on the pillars of expertise, trustworthiness, and authoritative grounding, ensuring that every recommendation is not just a step to follow, but a well-reasoned component of a self-validating safety system.
Section 1: Unveiling this compound - Physicochemical & Hazardous Profile
A foundational understanding of a chemical's intrinsic properties is the bedrock of any robust safety protocol. This compound (C₁₇H₂₈) is a colorless liquid with a mild odor.[1] Its key physicochemical characteristics are summarized below, providing the initial data points for a comprehensive risk assessment.
| Property | Value | Reference |
| Molecular Weight | 232.4 g/mol | [1] |
| Boiling Point | 316 °C (601 °F) at 760 mmHg | [1] |
| Melting Point | -5 °C (23 °F) | |
| Flash Point | 135 °C (275 °F) | |
| Density | 0.855 g/mL at 20 °C (68 °F) | [1] |
| Vapor Pressure | 0.000242 mmHg at 25 °C (77 °F) | |
| Water Solubility | Insoluble | |
| Appearance | Colorless liquid | [1] |
This compound's high boiling point and low vapor pressure suggest a reduced risk of inhalation exposure at ambient temperatures compared to more volatile solvents. However, its insolubility in water and lower density mean that in the event of a spill, it will float, potentially spreading over a large surface area and posing a significant environmental hazard, as it is classified as very toxic to aquatic life with long-lasting effects.
The primary hazards associated with this compound are skin and eye irritation.[2] While not classified as acutely toxic, ingestion may cause intestinal disturbances.[2] Of greater concern is its classification as an aromatic hydrocarbon. This structural class necessitates a cautious approach due to the potential for long-term health effects, a concern underscored by the well-documented toxicity of its shorter-chain analog, benzene.
Section 2: The Benzene Analogy - A Precautionary Principle in Action
Due to a lack of extensive, publicly available toxicological data specifically for this compound, a precautionary approach is not just recommended, but essential. We will, therefore, extrapolate potential hazards and handling protocols from its well-studied and more hazardous relative, benzene. This is a conservative and scientifically sound strategy, as the fundamental hazards of the benzene ring are a shared characteristic. Benzene is a known human carcinogen, primarily targeting the blood-forming system and capable of causing leukemia.[3][4][5] It is also associated with a range of other chronic health effects, including aplastic anemia and chromosomal damage.[3][6]
Acute and Chronic Toxicity: A Conservative Assessment
While this compound is not expected to be as acutely toxic as benzene, the following data for benzene should be considered as a worst-case scenario for risk assessment until specific data for this compound becomes available.
| Toxicity Data for Benzene (as a surrogate) | |
| Route of Exposure | LD50/LC50 Value |
| Oral (rat) | 930 mg/kg |
| Dermal (rabbit) | >9400 mg/kg |
| Inhalation (rat) | 10000 ppm (7 hours) |
Source: Material Safety Data Sheet, Benzene[2]
The chronic effects of benzene exposure are of paramount concern. It is classified as a Group 1 carcinogen ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC).[5] Long-term exposure to even low levels of benzene can lead to serious blood disorders.[3][6] Therefore, all handling of this compound should be conducted with the assumption that it may carry similar, albeit potentially less potent, chronic health risks.
Occupational Exposure Limits (OELs): Adopting a Stringent Standard
In the absence of specific OELs for this compound, it is prudent to adhere to the established limits for benzene. This proactive measure ensures a high margin of safety.
| Occupational Exposure Limits for Benzene | |
| Organization | Limit (8-hour Time-Weighted Average) |
| OSHA (PEL) | 1 ppm |
| NIOSH (REL) | 0.1 ppm |
| ACGIH (TLV) | 0.5 ppm |
Source: OSHA, NIOSH, ACGIH[7][8]
Section 3: Engineering Controls - The First Line of Defense
The hierarchy of controls prioritizes the elimination or substitution of hazards. When this is not feasible, engineering controls are the most effective means of minimizing exposure.
Fume Hoods: A Non-Negotiable Requirement
All manipulations of this compound that could generate aerosols or vapors, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood. The fume hood provides a physical barrier and active ventilation to capture and exhaust any airborne contaminants.
Diagram: Laboratory Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Ventilation and Storage
This compound should be stored in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[9] Storage should be in tightly sealed, compatible containers. Due to its potential to attack some forms of plastic, glass or Teflon-lined containers are recommended.[1] It is crucial to segregate this compound from strong oxidizing agents, with which it can react vigorously.[1]
Section 4: Personal Protective Equipment (PPE) - The Essential Barrier
While engineering controls are primary, PPE provides a crucial final barrier between the researcher and the chemical.
Hand Protection
Given that this compound can be absorbed through the skin, appropriate chemical-resistant gloves are mandatory. Nitrile gloves may offer splash protection for short durations, but for prolonged handling or in the case of a spill, more robust gloves are necessary. Viton® or other fluoroelastomer gloves are recommended for their high resistance to aromatic hydrocarbons.[7] Always double-glove when handling neat this compound.
Eye and Face Protection
Chemical splash goggles are the minimum requirement for eye protection. When there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.
Body Protection
A laboratory coat, buttoned and with full-length sleeves, is required. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
Diagram: PPE Decision Matrix for this compound Handling
Caption: A visual guide to selecting appropriate PPE for handling this compound.
Section 5: Safe Handling Protocols - From Benchtop to Disposal
Adherence to standardized protocols is critical for ensuring consistent safety in the laboratory.
Protocol for Preparing a Solution of this compound
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary materials: this compound, solvent, glassware, magnetic stirrer, and stir bar.
-
Don all required PPE as outlined in Section 4.
-
-
Procedure:
-
Place the balance inside the fume hood or use a draft shield.
-
Tare a clean, dry beaker on the balance.
-
Carefully transfer the required amount of this compound into the beaker using a clean pipette or syringe.
-
Add the solvent to the beaker.
-
Place the beaker on the magnetic stirrer and add the stir bar.
-
Stir until the this compound is fully dissolved.
-
-
Post-Procedure:
-
Tightly cap the solution container and label it appropriately.
-
Decontaminate all glassware and equipment that came into contact with this compound.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
-
Properly dispose of all contaminated waste, including pipette tips and wipes, in a designated hazardous waste container.[10]
-
Chemical Compatibility
This compound, as an aromatic hydrocarbon, is incompatible with strong oxidizing agents.[1] It can also degrade certain plastics and elastomers. A general chemical compatibility chart for materials commonly found in a laboratory is provided below. Always consult the manufacturer's specifications for your specific equipment.
| Material | Compatibility with Aromatic Hydrocarbons |
| Plastics | |
| High-Density Polyethylene (HDPE) | Poor |
| Low-Density Polyethylene (LDPE) | Poor |
| Polypropylene (PP) | Fair |
| Polytetrafluoroethylene (PTFE) | Excellent |
| Polyvinyl Chloride (PVC) | Poor |
| Elastomers | |
| Nitrile | Poor to Fair |
| Neoprene | Fair |
| Viton® (Fluoroelastomer) | Excellent |
| EPDM | Poor |
| Metals | |
| Stainless Steel | Excellent |
| Aluminum | Good |
| Brass | Good |
Note: This is a general guide. Specific grades of materials and operating conditions can affect compatibility.
Section 6: Emergency Preparedness - Responding to the Unexpected
A comprehensive safety plan includes robust procedures for responding to accidents and emergencies.
Spill Response
For a small spill (less than 100 mL) inside a fume hood:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial sorbent for organic liquids). Do not use combustible materials like paper towels to absorb the bulk of the spill.[11]
-
Work from the outside of the spill inwards to prevent spreading.
-
Once the liquid is absorbed, use a non-sparking scoop to collect the material into a sealable, compatible container.[12]
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Place all contaminated materials, including gloves and wipes, into the hazardous waste container.
-
Label the waste container clearly as "this compound spill debris."[13]
For a large spill (greater than 100 mL) or any spill outside of a fume hood:
-
Evacuate the immediate area and alert your supervisor and the institutional safety office.
-
If the spill is flammable, eliminate all sources of ignition.
-
Prevent the spill from entering drains.
-
Only trained emergency response personnel should attempt to clean up a large spill.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Section 7: Waste Disposal - A Cradle-to-Grave Responsibility
All this compound waste, including contaminated materials, must be disposed of as hazardous waste in accordance with institutional, local, and national regulations.[10][14]
-
Liquid Waste: Collect in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and pipette tips should be collected in a separate, sealed container labeled as "this compound contaminated solid waste."
Consult your institution's environmental health and safety office for specific guidance on waste container labeling and pickup procedures.
Conclusion: Fostering a Culture of Vigilance
The safe handling of this compound, like any chemical in a research setting, is not merely a matter of following rules, but of cultivating a deep-seated understanding of the potential risks and the scientific principles behind mitigating them. By embracing a precautionary approach, utilizing appropriate controls and PPE, and being prepared for emergencies, researchers can confidently and responsibly harness the utility of this compound in their pursuit of scientific advancement. This guide serves as a comprehensive resource to that end, empowering you to work safely and effectively.
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Environmental fate and biodegradation pathways of undecylbenzene
An In-depth Technical Guide to the Environmental Fate and Biodegradation Pathways of Undecylbenzene
Part 1: Introduction and Physicochemical Properties
Introduction to this compound: Relevance and Environmental Significance
This compound is an alkylbenzene, a class of organic compounds characterized by an aromatic benzene ring attached to an alkyl chain. Specifically, this compound consists of a benzene ring substituted with an undecyl group (C11H23). While not as commercially prevalent as its sulfonated counterparts, the linear alkylbenzene sulfonates (LAS) used extensively in detergents, this compound serves as a crucial model compound for understanding the environmental behavior of a wide range of alkylaromatic hydrocarbons.[1][2][3] These compounds enter the environment through various industrial waste streams, accidental spills, and as components of certain formulations.[4] Due to their hydrophobic nature, they have a tendency to partition into soil, sediment, and biota, raising concerns about their persistence and potential toxicity.[5][6] Understanding the environmental fate and biodegradation pathways of this compound is therefore paramount for assessing its ecological risk and developing effective bioremediation strategies.
Physicochemical Properties: A Foundation for Environmental Behavior
The environmental transport and fate of this compound are governed by its physicochemical properties. Its low water solubility and high octanol-water partition coefficient (Log Kow) indicate a strong tendency to adsorb to organic matter in soil and sediment, reducing its mobility in aqueous environments.[4][6] The vapor pressure suggests that while not highly volatile, it can exist in both the vapor and particulate phases in the atmosphere.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C17H28 | [5][7][8] |
| Molecular Weight | 232.4 g/mol | [7][8] |
| Appearance | Colorless liquid with a mild odor | [4] |
| Density | 0.855 g/mL at 25°C | [4][5] |
| Boiling Point | 316°C (601°F) at 760 mmHg | [4][5][9] |
| Melting Point | -5°C (23°F) | [4][5] |
| Vapor Pressure | 2.4 x 10-4 mmHg at 25°C | [4] |
| Water Solubility | Insoluble | [4][9] |
| Log Kow (Octanol-Water Partition Coefficient) | 8.14 | [4] |
Part 2: Environmental Fate and Transport
Abiotic Degradation Processes
While biodegradation is the primary removal mechanism for this compound, abiotic processes can contribute to its transformation in the environment.
In the atmosphere, vapor-phase this compound is susceptible to degradation by photochemically-produced hydroxyl radicals.[4] The estimated half-life for this reaction is approximately 20 hours, indicating that atmospheric this compound can be degraded relatively quickly.[4] Particulate-phase this compound will be removed from the atmosphere through wet and dry deposition.[4]
Due to the stability of the benzene ring and the C-C bonds in the alkyl chain, hydrolysis is not expected to be a significant degradation process for this compound under normal environmental conditions.
Environmental Distribution and Transport
The high Log Kow of this compound dictates its partitioning behavior in the environment.[4] When released into water, it will preferentially adsorb to suspended solids and sediment. This sorption reduces its bioavailability to some aquatic organisms but can also lead to its accumulation in benthic environments. Volatilization from water surfaces can occur, but is likely to be a slower process compared to sorption.
Part 3: Aerobic Biodegradation Pathways
Under aerobic conditions, this compound can be extensively biodegraded by a variety of microorganisms.[1][2][10] The degradation process typically involves the initial oxidation of the alkyl chain, followed by the cleavage of the aromatic ring.
Overview of Aerobic Degradation
Aerobic biodegradation of linear alkylbenzenes is a well-studied process, largely due to the widespread use of LAS.[1][2][11] The general pathway involves the terminal oxidation of the alkyl chain, followed by stepwise shortening of the chain via β-oxidation. The resulting intermediate, a phenylcarboxylic acid, is then susceptible to aromatic ring cleavage.
Initial Oxidation of the Alkyl Chain
The initial attack on the this compound molecule by aerobic bacteria is the oxidation of the long alkyl chain. This process is analogous to the degradation of fatty acids.
The most common initial step is the oxidation of the terminal methyl group of the undecyl chain by a monooxygenase enzyme, forming a primary alcohol. This is then further oxidized to an aldehyde and then to a carboxylic acid, yielding phenylundecanoic acid.
Following ω-oxidation, the resulting phenylalkanoic acid undergoes β-oxidation.[3] This process involves the sequential removal of two-carbon units (as acetyl-CoA) from the carboxylic acid end of the alkyl chain.[3] For this compound, which has an odd-numbered alkyl chain, β-oxidation will ultimately lead to the formation of phenylpropionic acid.[3]
Aromatic Ring Cleavage
Once the alkyl chain has been sufficiently shortened, the aromatic ring becomes susceptible to attack by dioxygenase enzymes. This process is similar to the degradation of benzene itself.[12]
The phenylpropionic acid is typically converted to a central intermediate, such as catechol, through the action of dioxygenases.[12] This involves the hydroxylation of the aromatic ring.
The catechol intermediate is then subject to ring fission by catechol 1,2-dioxygenase (ortho-cleavage) or catechol 2,3-dioxygenase (meta-cleavage).[3][12] Both pathways lead to the formation of aliphatic dicarboxylic acids that can then enter central metabolic pathways, such as the Krebs cycle, leading to complete mineralization to carbon dioxide and water.
Caption: Proposed anaerobic biodegradation pathways of this compound.
Key Anaerobic Microorganisms
The anaerobic degradation of aromatic hydrocarbons is often carried out by specialized microorganisms. Dechloromonas species have been shown to degrade benzene under nitrate-reducing conditions. [13][14]Under sulfate-reducing and methanogenic conditions, syntrophic consortia involving members of the Deltaproteobacteria and Firmicutes are often implicated. [15]
Part 5: Toxicity of this compound and its Metabolites
Ecotoxicity of the Parent Compound
This compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. [5]Its high hydrophobicity suggests a potential for bioaccumulation in aquatic organisms.
Toxicity of Biodegradation Intermediates
The biodegradation of this compound can produce a variety of intermediates, some of which may have their own toxicological profiles. For example, the initial hydroxylation of the benzene ring can lead to the formation of phenolic compounds, which can be toxic. However, these intermediates are generally transient and are further degraded. The ultimate mineralization of this compound to carbon dioxide and water eliminates the toxicity associated with the parent compound and its intermediates. It is important to note that the metabolism of benzene in mammals is known to produce toxic metabolites, such as benzene oxide, hydroquinone, and catechol, which are implicated in its carcinogenic effects. [16][17][18][19][20]While the microbial degradation pathways are different, the potential for the formation of toxic intermediates should be considered in risk assessments.
Part 6: Experimental Methodologies for Studying this compound Biodegradation
Experimental Setup for Biodegradation Studies
Microcosm studies are a common approach to studying the biodegradation of this compound in environmental samples.
Step-by-Step Protocol for a Sediment Microcosm Study:
-
Sample Collection: Collect sediment and water samples from the site of interest.
-
Microcosm Setup: In an anaerobic glovebox (for anaerobic studies), dispense a known amount of sediment into serum bottles. Add site water, leaving a headspace.
-
Spiking: Spike the microcosms with a known concentration of this compound, typically dissolved in a carrier solvent. Include controls (e.g., sterile controls, no-substrate controls).
-
Incubation: Incubate the microcosms under controlled conditions (e.g., temperature, light).
-
Sampling: Periodically sacrifice replicate microcosms for analysis.
-
Analysis: Extract the this compound and its metabolites from the sediment and water phases and analyze using appropriate analytical techniques.
To identify the microorganisms responsible for this compound degradation, enrichment cultures can be established. This involves repeatedly transferring a small amount of an active microcosm to fresh medium containing this compound as the sole carbon and energy source. This selects for the growth of this compound-degrading microorganisms, which can then be isolated on solid media.
Analytical Techniques for Monitoring Degradation
The extraction of this compound and its metabolites from environmental matrices is a critical step in their analysis.
Table 2: Sample Preparation Methods
| Method | Description | Application |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. | Water Samples |
| Solid-Phase Extraction (SPE) | The analyte is adsorbed onto a solid sorbent, washed, and then eluted with a solvent. | Water Samples |
| Soxhlet Extraction | Continuous extraction of the analyte from a solid sample using a volatile solvent. | Sediment and Soil Samples |
| Ultrasonic Extraction | Use of ultrasonic waves to enhance the extraction of the analyte from a solid sample. | Sediment and Soil Samples |
| Purge and Trap | For volatile compounds, an inert gas is bubbled through the sample, and the volatilized analyte is trapped on a sorbent. | Water and Air Samples |
A variety of instrumental techniques can be used for the quantification and identification of this compound and its metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the analysis of this compound. [21][22]GC provides excellent separation of volatile and semi-volatile organic compounds, and MS provides sensitive and selective detection and identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile metabolites, such as the carboxylic acid intermediates. [21][23]It is often coupled with UV or MS detection.
Part 7: Conclusion and Future Research Directions
This compound is subject to both abiotic and biotic degradation processes in the environment, with biodegradation being the primary mechanism of removal. Aerobic biodegradation is a relatively rapid process involving the oxidation of the alkyl chain and subsequent cleavage of the aromatic ring. Anaerobic biodegradation is much slower and requires specific activating enzymes and electron acceptors.
Future research should focus on:
-
Isolating and characterizing more of the microorganisms responsible for the anaerobic degradation of this compound.
-
Elucidating the specific enzymes and genes involved in the initial activation of the benzene ring under anaerobic conditions.
-
Investigating the influence of environmental factors, such as temperature, pH, and the presence of co-contaminants, on the rate and extent of this compound biodegradation.
-
Developing and validating molecular tools for monitoring the in-situ biodegradation of this compound in contaminated environments.
Part 8: References
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León, V. M., et al. (2004). Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater. Environmental Science & Technology, 38(5), 1449-1456.
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León, V. M., et al. (2003). Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater. Universidad de Cádiz.
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León, V. M., et al. (2010). Aerobic biodegradation of linear alkylbenzene sulfonates and sulfophenylcarboxylic acids for different salinity values by means of continuous assays. Environmental Monitoring and Assessment, 162(1-4), 417-425.
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Cain, R. B., et al. (1971). Microbial metabolism of alkylbenzene sulphonates. Bacterial metabolism of this compound-p-sulphonate and dodecylbenzene-p-sulphonate. Biochemical Journal, 124(4), 819-828.
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Arifin, Z., et al. (2025). Aerobic Degradation of Linear Alkylbenzene Sulfonate in Activated Sludge with the Addition of Glucose, KNO3, and KH2PO4. Indo J Chem Res.
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Liu, Y., et al. (2025). Efficient and sustainable removal of linear alkylbenzene sulfonate in a membrane biofilm: Oxygen supply dosage impacts mineralization pathway. Journal of Hazardous Materials, 481, 131175.
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Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
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Agency for Toxic Substances and Disease Registry. (2007). Toxicological Profile for Benzene.
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Ministry of the Environment, Japan. (2002). III Analytical Methods.
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U.S. Environmental Protection Agency. (n.d.). Benzene, undecyl-. Substance Registry Services.
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Coates, J. D., et al. (2001). Anaerobic Degradation of Benzene, Toluene, Ethylbenzene, and Xylene Compounds by Dechloromonas Strain RCB. Applied and Environmental Microbiology, 67(10), 4845-4849.
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Khan, H. A. (2007). Benzene's toxicity: a consolidated short review of human and animal studies. Journal of Environmental Science and Health, Part C, 25(3), 157-168.
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Meckenstock, R. U., et al. (2016). Anaerobic Degradation of Benzene and Polycyclic Aromatic Hydrocarbons. Journal of Molecular Microbiology and Biotechnology, 26(1-3), 134-151.
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Ndoj, E., et al. (2022). Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. Journal of Environmental Protection, 13(3), 185-203.
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National Academies of Sciences, Engineering, and Medicine. (2022). Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health. The National Academies Press.
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Atashgahi, S., et al. (2021). Anaerobic Benzene Biodegradation Linked to Growth of Highly Specific Bacterial Clades. Environmental Science & Technology, 55(4), 2563-2574.
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National Center for Biotechnology Information. (2007). Table 7-3, Analytical Methods for Determining Benzene in Environmental Samples. Toxicological Profile for Benzene.
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Abu Laban, N., et al. (2010). Anaerobic benzene degradation by bacteria. Microbial Biotechnology, 3(1), 15-29.
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Chakraborty, R., et al. (2005). Hydroxylation and carboxylation--two crucial steps of anaerobic benzene degradation by Dechloromonas strain RCB. Applied and Environmental Microbiology, 71(9), 5402-5407.
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Pathak, B., et al. (2018). Biodegradation of Benzene Under Anaerobic Condition. In Bioremediation of Industrial Waste for Environmental Safety (pp. 1-21). Springer.
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Public Health England. (2019). Benzene: toxicological overview.
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ResearchGate. (n.d.). The biodegradation route of benzene.
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ResearchGate. (n.d.). The role of metabolism and specific metabolites in benzene-induced toxicity: Evidence and issues.
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Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Benzene, Draft for Public Comment.
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International Agency for Research on Cancer. (2018). BENZENE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 120.
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An In-Depth Technical Guide to the Isomers of Undecylbenzene and Their Structural Characterization
Abstract
Undecylbenzene, a C17H28 aromatic hydrocarbon, exists as a variety of structural isomers, primarily differing in the attachment point of the phenyl group to the undecyl chain and the branching of the alkyl chain itself. These isomers, particularly the linear alkylbenzenes (LABs), are of significant industrial interest as precursors to linear alkylbenzene sulfonates (LAS), the workhorse anionic surfactants in the detergent industry. The precise isomeric composition of this compound mixtures dictates the performance and biodegradability of the final surfactant product. Consequently, the accurate separation and unambiguous structural characterization of these isomers are critical for process optimization, quality control, and environmental monitoring. This guide provides a comprehensive overview of the synthesis, chromatographic separation, and spectroscopic characterization of this compound isomers, intended for researchers, chemists, and professionals in the chemical and drug development industries. We delve into the causality behind experimental choices in Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed, self-validating protocols.
The Isomeric Landscape of this compound
Isomerism in this compound primarily manifests in two forms:
-
Positional Isomers: For linear this compound, the phenyl group can be attached to any carbon atom of the C11 chain, from position 1 to 6 (attachment at positions 7 through 10 would be equivalent to 5 through 2 due to symmetry). This results in several key isomers: 1-phenylundecane (n-undecylbenzene), 2-phenylundecane, 3-phenylundecane, 4-phenylundecane, 5-phenylundecane, and 6-phenylundecane.
-
Branched-Chain Isomers: The undecyl chain itself can be branched, leading to a vast number of additional isomers. These are often referred to as branched alkylbenzenes (BABs). While less common in modern detergents due to lower biodegradability, they can be present as impurities in industrial feedstocks.
The physical properties and, crucially, the performance characteristics of the derived surfactants are highly dependent on the isomer distribution. For instance, isomers with the phenyl group positioned closer to the center of the alkyl chain (e.g., 5- or 6-phenylundecane) generally exhibit different solubility and surface tension properties compared to those with the phenyl group near the end (e.g., 2-phenylundecane).
Synthesis of this compound Isomers: A Controlled Approach
The industrial synthesis of linear alkylbenzenes is typically achieved through the Friedel-Crafts alkylation of benzene with a linear alkene (e.g., 1-undecene) or a long-chain monochloroparaffin (1-chloroundecane). The choice of catalyst is paramount as it influences the resulting isomer distribution.
Friedel-Crafts Alkylation: Mechanism and Isomer Control
The reaction proceeds via an electrophilic aromatic substitution mechanism. When using an alkene and a strong acid catalyst like hydrofluoric acid (HF) or a solid acid catalyst, a secondary carbocation is formed along the undecyl chain. Benzene then attacks this carbocation. Due to the relative stability of secondary carbocations, the formation of 1-phenylundecane is minimal. Instead, a mixture of positional isomers from 2-phenylundecane to 6-phenylundecane is typically produced.
The use of aluminum chloride (AlCl₃) with an alkyl halide also leads to a mixture of isomers. Carbocation rearrangements are a known limitation of Friedel-Crafts alkylation and can lead to the formation of branched isomers if the starting materials are not of high purity.[1][2]
Laboratory-Scale Synthesis Protocol
This protocol describes a general procedure for the synthesis of a mixture of linear this compound isomers via Friedel-Crafts alkylation.
Materials:
-
Benzene (anhydrous)
-
1-Undecene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric Acid (HCl), 2M
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Reaction Initiation: Charge the flask with anhydrous benzene and cool it in an ice bath. Slowly add powdered anhydrous AlCl₃ with stirring.
-
Alkene Addition: Add 1-undecene dropwise from the dropping funnel to the stirred suspension over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Quenching: Cool the reaction mixture again in an ice bath and slowly quench it by adding crushed ice, followed by 2M HCl to dissolve the aluminum salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (benzene and dichloromethane) by rotary evaporation.
-
Purification: The crude product can be purified by vacuum distillation to yield a clear, colorless oil containing a mixture of this compound isomers.
Chromatographic Separation: Resolving the Isomer Mixture
Gas Chromatography (GC) is the premier technique for separating the closely related isomers of this compound. The choice of capillary column and temperature programming is critical for achieving baseline resolution.
GC-MS Workflow for Isomer Separation
The following diagram outlines a typical workflow for the separation and identification of this compound isomers.
Caption: A typical workflow for this compound isomer analysis.
Experimental Protocol: GC-MS Analysis
This protocol is a robust starting point for the separation of linear this compound isomers.
| Parameter | Condition | Rationale/Expert Insight |
| GC System | Agilent 8890 GC or equivalent | A modern GC system provides excellent retention time reproducibility and electronic pneumatic control. |
| MS System | Agilent 5977 MSD or equivalent | A sensitive mass selective detector is required for identifying trace isomers and impurities. |
| Column | 60 m x 0.25 mm ID, 0.25 µm film thickness DB-5 or equivalent (5%-phenyl)-methylpolysiloxane | A long, non-polar column provides the necessary efficiency to separate isomers based on subtle differences in boiling point and shape. The DB-5 phase is a versatile and robust choice. |
| Carrier Gas | Helium, constant flow at 1.5 mL/min | Helium provides good efficiency and is inert. Constant flow mode ensures stable retention times throughout the temperature program. |
| Injector | Split/Splitless, 250°C, 20:1 split ratio | A split injection prevents column overloading and ensures sharp peaks for major components. The temperature ensures rapid volatilization. |
| Oven Program | Initial 70°C (1 min), ramp at 6°C/min to 200°C, then ramp at 10°C/min to 285°C, hold for 10 min. | The initial low temperature allows for trapping of analytes at the head of the column, improving peak shape. The slow initial ramp helps separate early-eluting isomers, while the second ramp accelerates the elution of later components. |
| MS Source | Electron Ionization (EI), 70 eV, 230°C | Standard EI at 70 eV produces reproducible fragmentation patterns for library matching and structural elucidation. |
| MS Quad | 150°C | |
| Scan Range | m/z 50-400 | This range covers the molecular ion (m/z 232) and all significant fragment ions. |
Expected Elution Order: On non-polar columns like DB-5, linear alkylbenzene isomers typically elute in order of increasing "compactness." The isomers with the phenyl group closer to the center of the chain (e.g., 6-phenylundecane, 5-phenylundecane) elute earlier, while the 2-phenyl isomer, being the most linear, is the last to elute.[3]
Spectroscopic Structural Characterization
While GC provides separation, MS and NMR are required for definitive structural identification.
Mass Spectrometry: Decoding Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for identifying the class of compound (alkylbenzene) and, with careful analysis, for differentiating between isomers.
Key Fragmentation Pathways: The most characteristic fragmentation for linear alkylbenzenes is benzylic cleavage, where the C-C bond beta to the aromatic ring is broken. This results in a prominent fragment at m/z 91 , corresponding to the tropylium ion (C₇H₇⁺), which is the base peak for most isomers except 1-phenylundecane. Another significant ion is often seen at m/z 105 (C₈H₉⁺), resulting from cleavage with a rearrangement.
Isomer Differentiation: The position of the phenyl group dictates the possible fragment ions.
-
1-Phenylundecane: Shows a significant molecular ion (M⁺) at m/z 232 and a base peak at m/z 92 due to a McLafferty rearrangement. The m/z 91 peak is present but less intense than m/z 92.
-
2-Phenylundecane: Benzylic cleavage results in the loss of a nonyl (C₉H₁₉) radical, leading to a prominent ion at m/z 105 (C₆H₅-CH-CH₃)⁺. The tropylium ion at m/z 91 is also very strong.
-
Internal Phenyl Isomers (3-, 4-, 5-, 6-phenylundecane): These isomers all show a strong base peak at m/z 91. However, the relative abundance of other fragment ions resulting from benzylic cleavage can help in differentiation. For example, 3-phenylundecane can cleave to form ions at m/z 119 (loss of octyl radical) and m/z 105 (loss of ethyl radical, less favored). 6-phenylundecane can cleave to form ions at m/z 161 (loss of pentyl radical) and m/z 119 (loss of hexyl radical). The most stable carbocation formed dictates the most abundant fragment.
Branched Alkylbenzenes (BABs): These isomers show more complex fragmentation patterns. A key diagnostic feature is often a prominent ion at m/z 119 (C₉H₁₁⁺), which is indicative of branching, particularly at the carbon alpha to the ring.[4]
| Isomer | Molecular Ion (m/z 232) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| 1-Phenylundecane | Moderate | 92 | 105, 119, 133 |
| 2-Phenylundecane | Weak | 91 | 105 (very strong) |
| 3-Phenylundecane | Weak | 91 | 119 (strong) |
| 4-Phenylundecane | Weak | 91 | 133 (strong) |
| 5-Phenylundecane | Weak | 91 | 147 (strong) |
| 6-Phenylundecane | Weak | 91 | 161 (strong) |
NMR Spectroscopy: Unambiguous Isomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides the most definitive structural information, allowing for the unambiguous assignment of the phenyl group's position.
¹H NMR Spectroscopy: The ¹H NMR spectrum can be divided into two main regions: the aromatic region (δ 7.0-7.5 ppm) and the aliphatic region (δ 0.5-3.0 ppm).
-
Aromatic Region: The protons on the benzene ring typically appear as a complex multiplet around δ 7.1-7.3 ppm.
-
Benzylic Proton: The key to identifying positional isomers is the signal for the proton(s) on the carbon attached to the benzene ring (the benzylic position).
-
1-Phenylundecane: A triplet at ~δ 2.6 ppm corresponding to the two benzylic protons (-CH₂-Ph).
-
Internal Phenyl Isomers: A multiplet (often a sextet or quintet) at ~δ 2.5-2.7 ppm corresponding to the single benzylic proton (-CH(R)-Ph). The chemical shift and multiplicity of this proton are highly diagnostic.
-
-
Alkyl Chain: The rest of the alkyl chain appears upfield, with the terminal methyl group showing a characteristic triplet around δ 0.9 ppm.
¹³C NMR Spectroscopy: ¹³C NMR is often even more powerful for isomer differentiation due to the wider chemical shift range and the distinct signals for each unique carbon atom.
-
Aromatic Carbons: The aromatic carbons resonate between δ 125-148 ppm. The ipso-carbon (the carbon attached to the alkyl chain) is quaternary and its chemical shift is sensitive to the substitution pattern.
-
Benzylic Carbon: The chemical shift of the benzylic carbon is highly indicative of the isomer. For 1-phenylundecane, it appears around δ 36 ppm. For the internal isomers, this carbon (a methine, CH) is shifted further downfield, typically in the range of δ 40-45 ppm.
-
Alkyl Chain Carbons: The symmetry of the molecule is reflected in the number of signals. For example, 6-phenylundecane is symmetrical around the point of attachment, resulting in fewer unique carbon signals in the alkyl chain compared to an asymmetrical isomer like 2-phenylundecane.
| Isomer | Key ¹H NMR Signal (Benzylic) | Key ¹³C NMR Signal (Benzylic) | Number of Unique ¹³C Signals |
| 1-Phenylundecane | Triplet, ~2.6 ppm (2H) | ~36 ppm (CH₂) | 11 |
| 2-Phenylundecane | Multiplet, ~2.7 ppm (1H) | ~40 ppm (CH) | 17 |
| 3-Phenylundecane | Multiplet, ~2.6 ppm (1H) | ~43 ppm (CH) | 17 |
| 6-Phenylundecane | Multiplet, ~2.6 ppm (1H) | ~44 ppm (CH) | 11 |
(Note: Precise chemical shifts can vary depending on the solvent and instrument. The data for 3- and 6-phenylundecane is supported by PubChem entries.[5][6])
Integrated Characterization Workflow
The most trustworthy identification comes from an integrated approach, combining data from multiple techniques.
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An In-depth Technical Guide to Undecylbenzene for Research and Development Professionals
Introduction: Undecylbenzene (CAS No: 6742-54-7) is an aromatic hydrocarbon classified as a linear alkylbenzene (LAB).[1][2][3] Its molecular structure consists of an undecyl group (a straight chain of eleven carbon atoms) attached to a phenyl group. The molecular formula for this compound is C₁₇H₂₈.[1][2][4] This compound serves as a crucial intermediate in the chemical industry, primarily in the production of linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in detergents.[5][6] Its well-defined hydrophobic alkyl chain and hydrophilic phenyl group make it a subject of interest in studies related to surfactant efficacy, environmental degradation, and analytical chemistry. This guide provides a detailed overview of its properties, synthesis, analysis, and handling for professionals in research and drug development.
Section 1: Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its application and handling. It is a colorless liquid with a mild odor, is less dense than water, and is insoluble in it.[5] These characteristics dictate its behavior in formulations and environmental systems.
| Property | Value | Source |
| CAS Number | 6742-54-7 | [NIST[1], US EPA[2]] |
| Molecular Formula | C₁₇H₂₈ | [NIST[1], US EPA[2]] |
| Molecular Weight | 232.40 g/mol | [NIST[1], US EPA[2]] |
| Appearance | Colorless liquid | [CAMEO Chemicals[3]] |
| Density | 0.855 g/mL at 20 °C | [PubChem[5]] |
| Boiling Point | ~316 °C (601 °F) at 760 mmHg | [PubChem[5]] |
| Melting Point | ~ -5 °C (23 °F) | [PubChem[5], ChemBK[7]] |
| Flash Point | 140.5 °C (285 °F) | [PubChem[5]] |
| Solubility in Water | Insoluble | [CAMEO Chemicals[8]] |
| Refractive Index | 1.4828 at 20 °C | [PubChem[5]] |
Section 2: Synthesis and Mechanism
The primary industrial method for producing this compound is through the Friedel-Crafts alkylation of benzene. This electrophilic aromatic substitution reaction involves reacting benzene with an alkylating agent, such as an olefin (undecene-1) or an alcohol (undecan-1-ol), in the presence of a strong Lewis acid catalyst.
Causality of Experimental Choices:
-
Choice of Alkylating Agent: Olefins like undecene-1 are highly reactive and often result in higher yields compared to their corresponding alcohols.[6] The double bond in the olefin is readily activated by the catalyst to form a carbocation.
-
Catalyst Selection: Lewis acids such as anhydrous aluminum chloride (AlCl₃) or Brønsted acids like hydrofluoric acid (HF) are essential.[5][6] Their function is to generate the electrophile (an undecyl carbocation) from the alkylating agent. AlCl₃ is particularly effective due to its strong electron-accepting nature, which facilitates the polarization and cleavage of the C-Cl bond in an alkyl halide or the protonation of an alkene/alcohol.
-
Reaction Conditions: The reaction is typically performed at elevated temperatures (e.g., 80°C) to overcome the activation energy barrier.[6] Using an excess of benzene not only serves as the solvent but also minimizes polysubstitution, where more than one undecyl group attaches to the benzene ring.[6]
The generalized reaction mechanism involves the formation of a carbocation from undecene-1, which then attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (the sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding this compound.
Caption: Synthesis of this compound via Friedel-Crafts Alkylation.
Section 3: Analytical Characterization
Gas chromatography (GC) is the predominant technique for the qualitative and quantitative analysis of this compound and related linear alkylbenzenes.[9] The method offers high resolution, sensitivity, and precision, making it ideal for quality control in production and for environmental monitoring.
Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines a standard method for the analysis of this compound in a mixture of linear alkylbenzenes.
-
Instrumentation:
-
Standard Preparation:
-
Prepare a stock solution of high-purity (>98%) this compound in a suitable solvent like hexane or methanol.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
-
GC Operating Conditions: [9]
-
Injector Temperature: 250°C
-
Detector Temperature: 275°C
-
Carrier Gas: Nitrogen or Helium, with a flow rate of approximately 2.5 mL/min.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min. Hold at 250°C for 5 minutes.
-
Injection Volume: 0.25 µL
-
-
Analysis and Quantification:
-
Inject the prepared standards to generate a calibration curve of peak area versus concentration.
-
Inject the unknown sample(s).
-
Identify the this compound peak by its retention time, confirmed by running a pure standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The area normalization method can also be used for determining relative percentages in a mixture.[9]
-
Caption: GC-FID Analytical Workflow for this compound.
Section 4: Safety, Handling, and Reactivity
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound, while having relatively low volatility, requires careful handling.
-
Hazards Identification: It is classified as causing skin irritation and serious eye damage.[10][11] It is also considered toxic to aquatic life with long-lasting effects.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety glasses or a face shield.[11]
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[10][11] Wash hands thoroughly after handling.
-
Respiratory Protection: Use in a well-ventilated area. If vapors or mists are generated, use a NIOSH-approved respirator.[11]
-
-
Handling and Storage:
-
First Aid Measures:
This self-validating system of precautions ensures that risks are minimized when handling this chemical.
Section 5: Applications in Research and Industry
The primary industrial application of this compound is as a chemical intermediate for the synthesis of linear alkylbenzene sulfonates (LAS).[5] The sulfonation of the benzene ring creates an anionic surfactant with excellent detergent properties.
In a research context, this compound and other LABs are utilized in:
-
Environmental Science: As reference standards for monitoring the biodegradation of detergents in wastewater and surface water.[5]
-
Toxicology: To study the environmental impact and aquatic toxicity of surfactant intermediates.
-
Material Science: In studies of surfactant and emulsion properties at air/water and oil/water interfaces, which informs the development of more efficient formulations.[13]
References
-
National Institute of Standards and Technology. (n.d.). Benzene, undecyl-. NIST Chemistry WebBook. Retrieved from [Link][1][4][14]
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U.S. Environmental Protection Agency. (n.d.). Benzene, undecyl- - Substance Details. Substance Registry Services. Retrieved from [Link][2]
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Haz-Map. (n.d.). This compound. Hazardous Agents. Retrieved from [Link][3]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link][5]
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Saha, D., et al. (2014). Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation. Bangladesh Journal of Scientific and Industrial Research. Retrieved from [Link][6]
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INTERGASTRO. (2023). Safety Data Sheet Bevi Tab alkalisch. Retrieved from [Link][10]
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HPC Standards Inc. (n.d.). n-Undecylbenzene Safety Data Sheet. Retrieved from [Link][11]
-
Al-bassri, A. M. (2012). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. ResearchGate. Retrieved from [Link][9]
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International Labour Organization. (n.d.). ICSC 0015 - BENZENE. International Chemical Safety Cards. Retrieved from [Link][12]
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An In-depth Technical Guide to Commercial Undecylbenzene: Sources, Purity, and Analytical Verification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Undecylbenzene (also known as 1-phenylundecane) is a long-chain alkylbenzene that serves as a crucial raw material and reference standard in diverse fields, from the synthesis of surfactants to its use in drug development and environmental analysis. The selection of an appropriate grade of this compound, characterized by its purity and impurity profile, is paramount to ensuring the validity, reproducibility, and safety of experimental outcomes. This guide provides a comprehensive overview of the commercial sources of this compound, details the common purity grades available, and offers an in-depth look at the analytical methodologies required to verify its quality. We will explore the origins of common impurities and provide actionable protocols for researchers to confidently qualify this critical chemical for their specific applications.
Introduction to this compound
This compound (C₁₇H₂₈) is an aromatic hydrocarbon consisting of an undecyl group (a C₁₁ alkyl chain) attached to a phenyl group.[1][2] Its physical properties, such as high boiling point (~316 °C), low water solubility, and lipophilicity, are dictated by its long alkyl chain and aromatic ring.[3][4] These characteristics make it a key intermediate in the production of Linear Alkylbenzene Sulfonates (LAS), a major class of synthetic detergents.[3][4]
In the context of research and pharmaceutical development, high-purity this compound is utilized as:
-
An analytical reference standard: For the calibration of analytical instruments and the quantification of LAS in environmental samples.[3]
-
A starting material for synthesis: In the development of novel compounds where the undecylphenyl moiety is a key structural component.
-
A research tool: For studying the biodegradation of detergents and investigating enzymatic processes like alkyl chain oxidation.[3]
Given these critical applications, understanding the landscape of commercial suppliers and the nuances of purity grades is the first step in rigorous scientific investigation.
Commercial Sources and Available Purity Grades
This compound is available from a range of chemical suppliers, catering to different scales and quality requirements. Major suppliers include MilliporeSigma (formerly Sigma-Aldrich), TCI America (a subsidiary of Tokyo Chemical Industry), Alfa Aesar, and HPC Standards. The material is typically offered in grades ranging from technical grade to high-purity analytical standards.
The choice of supplier and grade should be dictated by the intended application. For general synthetic purposes, a lower purity grade may be acceptable, whereas for use as a certified reference material, the highest purity with a detailed Certificate of Analysis is required.
Table 1: Comparison of Commercial this compound Grades
| Supplier/Brand | Product Example | Advertised Purity | Key Specifications/Notes |
| TCI America | This compound | ≥98.0% (GC)[2] | A common grade suitable for general synthesis and research applications. Purity is determined by Gas Chromatography (GC).[2] |
| HPC Standards | n-Undecylbenzene | High-Purity | Provided as a certified reference material for analytical testing, particularly for LAS and related compounds.[5][6] |
| Benchchem | This compound | High-Purity Standard | Marketed as a certified reference material for research use, especially in studies of detergent biodegradation.[3] |
| Chemigran | This compound | Not specified | Listed as a pharmaceutical category product, suggesting availability for larger-scale applications.[1] |
Understanding Impurities: Synthesis and Isomeric Complexity
The primary commercial synthesis of linear alkylbenzenes like this compound is the Friedel-Crafts alkylation of benzene.[4][7][8] This reaction typically uses either undecene (an olefin) or 1-chloroundecane as the alkylating agent with a catalyst like aluminum chloride (AlCl₃) or hydrofluoric acid (HF).[4][7]
This synthesis route is the main source of impurities:
-
Positional Isomers: The Friedel-Crafts reaction can result in the attachment of the phenyl group at any position along the undecyl chain, leading to isomers such as 2-phenylundecane, 3-phenylundecane, etc., in addition to the desired 1-phenylundecane (n-undecylbenzene). The term "this compound" commercially often refers to a mixture of these isomers.
-
Unreacted Starting Materials: Residual benzene, undecene, or chloroalkanes may be present.
-
By-products: Dialkylated benzenes (where two undecyl groups attach to one benzene ring) and other oligomerization products can form.
-
Catalyst Residues: Trace amounts of the acid catalyst may remain after workup.
The presence of these impurities, particularly isomers, can significantly impact applications. In pharmaceutical synthesis, different isomers may exhibit different biological activities or toxicities. In analytical applications, the presence of multiple isomers will result in multiple peaks on a chromatogram, complicating quantification unless the standard is certified for its specific isomeric distribution.
Logical Workflow for Selecting this compound
The following diagram illustrates a decision-making process for choosing the appropriate grade of this compound based on the intended scientific application.
Caption: Decision workflow for selecting the appropriate grade of this compound.
Analytical Verification of Purity: A Practical Protocol
Independent verification of purity is a cornerstone of good laboratory practice. Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the most powerful and common technique for assessing the purity of volatile and semi-volatile compounds like this compound.[9][10]
Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a robust method for separating this compound from common impurities and confirming its identity.
1. Objective: To determine the purity of a commercial this compound sample and identify any major impurities.
2. Materials & Instrumentation:
-
GC-MS System: A system equipped with a split/splitless injector and a mass spectrometer detector (e.g., Shimadzu GCMS-QP2010, Agilent Intuvo 9000 GC).[10][11]
-
GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., (5%-phenyl)-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness, is recommended for resolving aromatic compounds and their isomers.[11][12]
-
Carrier Gas: Helium or Hydrogen, high purity (99.999%).
-
Sample: Commercial this compound.
-
Solvent: High-purity hexane or dichloromethane for dilution.
3. Sample Preparation:
-
Prepare a stock solution by accurately weighing ~25 mg of this compound into a 25 mL volumetric flask and diluting to volume with the chosen solvent. This creates a 1 mg/mL solution.
-
Prepare a working solution for injection by performing a 1:100 dilution of the stock solution (final concentration ~10 µg/mL).
4. GC-MS Method Parameters:
-
Injector:
-
Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (adjust as needed to avoid detector saturation)
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
Rationale: This program provides good separation of lower-boiling impurities from the main this compound isomers and ensures that any higher-boiling compounds are eluted from the column.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Interface Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan.
-
Scan Range: 40-450 m/z.
-
Rationale: Full scan mode allows for the identification of unknown impurities by comparing their mass spectra to library databases (e.g., NIST).
-
5. Data Analysis and Interpretation:
-
Purity Calculation: Integrate the total ion chromatogram (TIC). Purity is typically reported as the area percent of the main this compound peak (or sum of isomer peaks) relative to the total area of all peaks detected.
-
Purity (%) = (Area of this compound Peak(s) / Total Area of All Peaks) x 100
-
-
Impurity Identification: For any significant impurity peaks, analyze their mass spectra. The molecular ion (M⁺) and fragmentation pattern can be used to identify the structure. For this compound, characteristic fragments include m/z 91 (tropylium ion, indicative of a benzyl group) and m/z 105.
Analytical Workflow Diagram
This diagram outlines the key steps in the verification of this compound purity, from sample receipt to final data analysis.
Caption: Standard workflow for the analytical verification of this compound.
Conclusion
The selection of this compound for research and development applications demands careful consideration of its source and purity. Commercial offerings range from technical grades suitable for bulk synthesis to high-purity certified standards essential for analytical work. The ubiquitous Friedel-Crafts alkylation synthesis method introduces a predictable profile of impurities, most notably positional isomers, which can have significant consequences for experimental outcomes. Therefore, it is imperative for scientists to not only select the appropriate grade but also to perform in-house analytical verification. The GC-MS protocol detailed in this guide provides a reliable, self-validating framework for confirming the identity and purity of this compound, ensuring that the material meets the rigorous standards required for high-level scientific research and drug development.
References
- This compound – Chemigran Pte Ltd – Global Pharmaceutical Supplier. Chemigran Pte Ltd.
- This compound 98.0+%, TCI America™ | Fisher Scientific. Fisher Scientific.
- Synthesis of sec.-undecylbenzene and sec.
- n-Undecylbenzene | 1X100MG | C17H28 | 675101 | 6742-54-7. HPC Standards.
- n-Undecylbenzene | C17H28 | 675101 | 6742-54-7. HPC Standards Inc.
- This compound | High-Purity Standard. Benchchem.
- This compound | C17H28 | CID 23194.
- N-UNDECYLBENZENE | CAMEO Chemicals. NOAA.
- Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique.
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Methodological & Application
Synthesis of Linear Alkylbenzene Sulfonates from Undecylbenzene: An Application and Protocol Guide for Researchers
This guide provides a comprehensive overview and detailed laboratory protocols for the synthesis of linear alkylbenzene sulfonates (LAS) starting from undecylbenzene. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the synthetic process, from the underlying chemical principles to practical, step-by-step laboratory procedures. This document emphasizes scientific integrity, safety, and the rationale behind experimental choices, ensuring a robust and reproducible methodology.
Introduction and Scientific Background
Linear alkylbenzene sulfonates are a significant class of anionic surfactants widely used in various industrial and household applications. Their synthesis is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.[1] The process involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring of a linear alkylbenzene (LAB), in this case, this compound.[2] The resulting this compound sulfonic acid is a strong acid that is typically neutralized with a base, most commonly sodium hydroxide, to yield the corresponding sulfonate salt, sodium this compound sulfonate.[3]
The choice of sulfonating agent is critical and dictates the specific reaction conditions and safety precautions required. The two most prevalent reagents for this transformation on a laboratory scale are oleum (fuming sulfuric acid) and sulfur trioxide (SO₃).[4][5]
-
Oleum (H₂S₂O₇) is a solution of sulfur trioxide in concentrated sulfuric acid.[6] It is a powerful sulfonating agent, but the reaction equilibrium can be limited by the water produced, which dilutes the acid.[7] This often necessitates the use of a larger excess of the reagent and can result in significant amounts of spent sulfuric acid.[4]
-
Sulfur Trioxide (SO₃) is a more direct and highly reactive sulfonating agent.[5] Its use leads to a faster, stoichiometric reaction with no water byproduct, which simplifies work-up and minimizes waste, aligning with principles of green chemistry.[5] However, its high reactivity and hazardous nature demand specialized handling and equipment to control the strongly exothermic reaction.[4]
This guide will provide detailed protocols for both methods, allowing researchers to select the most appropriate approach based on their experimental goals and available resources.
Core Synthesis Workflow
The synthesis of sodium this compound sulfonate from this compound can be logically divided into three primary stages: sulfonation, work-up and neutralization, and finally, purification and characterization.
Figure 1: A high-level overview of the synthesis workflow.
Safety Precautions: Handling Highly Corrosive Reagents
Utmost caution is paramount when working with oleum and sulfur trioxide. These reagents are highly corrosive, react violently with water, and can cause severe burns upon contact with skin or eyes.[8] Inhalation of their fumes is fatal.[9] All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Mandatory PPE:
-
Acid-resistant gloves (e.g., butyl rubber or Viton®).
-
Chemical splash goggles and a face shield.
-
A chemical-resistant apron or lab coat.
Emergency Preparedness:
-
Ensure immediate access to an emergency shower and eyewash station.
-
Have a neutralizing agent (e.g., sodium bicarbonate) and an appropriate spill kit readily available.
-
Do not allow water to enter containers of oleum or sulfur trioxide, as this can cause a violent reaction.[8]
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the laboratory-scale synthesis of sodium this compound sulfonate.
Protocol 1: Sulfonation using Oleum
This protocol is suitable for laboratories where the handling of gaseous sulfur trioxide is not feasible. The primary trade-off is the generation of spent sulfuric acid.[4]
Materials:
-
This compound
-
Oleum (20-30% free SO₃)
-
Crushed ice
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Drying tube (filled with calcium chloride)
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, dropping funnel (fitted with a drying tube), and a thermometer in a chemical fume hood.
-
Initial Cooling: Charge the flask with this compound. Begin stirring and cool the flask to 0-5 °C using an ice-salt bath.
-
Addition of Oleum: Slowly add the oleum to the dropping funnel. Add the oleum dropwise to the stirred this compound, ensuring the internal reaction temperature is maintained below 10 °C. The reaction is highly exothermic.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by TLC if a suitable system is developed).
-
Quenching: In a separate large beaker, prepare a substantial amount of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed cautiously to control the release of heat and fumes.
-
Neutralization: Slowly add the 2 M NaOH solution to the aqueous mixture until the pH is neutral (pH ~7). This will form the sodium salt of this compound sulfonic acid.
-
Purification - Extraction: Transfer the neutralized solution to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted this compound. The desired sodium this compound sulfonate will remain in the aqueous layer.
-
Purification - Salting Out: To isolate the product, add saturated brine solution to the aqueous layer to decrease the solubility of the sodium sulfonate, a process known as "salting out".
-
Isolation: The precipitated sodium this compound sulfonate can be collected by filtration. Wash the solid with a small amount of cold brine, followed by a cold non-polar solvent (like hexane) to remove residual organic impurities.
-
Drying: Dry the purified solid product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Protocol 2: Sulfonation using Sulfur Trioxide
This method offers a more efficient and cleaner reaction but requires more stringent control due to the high reactivity of SO₃.[5] Gaseous SO₃ diluted with a stream of dry nitrogen or air is often used to moderate the reaction.[5]
Materials:
-
This compound
-
Sulfur trioxide (stabilized liquid) or a source of gaseous SO₃
-
Dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Crushed ice
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Saturated sodium chloride (brine) solution
Equipment:
-
Jacketed reaction vessel with a bottom outlet valve
-
Mechanical stirrer
-
Gas inlet tube
-
Thermometer
-
Condenser with a drying tube
-
Source of dry nitrogen gas
-
Apparatus for generating and metering gaseous SO₃ (if not using a solution)
Procedure:
-
Reaction Setup: In a fume hood, set up the jacketed reaction vessel with the stirrer, gas inlet, and thermometer. Connect the jacket to a circulating cooling bath. Purge the entire system with dry nitrogen.
-
Initial Solution: Charge the reactor with this compound and the dry, inert solvent. Start stirring and cool the solution to 0-5 °C.
-
Addition of Sulfur Trioxide: Introduce gaseous sulfur trioxide, diluted with a stream of dry nitrogen, below the surface of the stirred this compound solution. The molar ratio of SO₃ to this compound should be approximately 1.05:1 to ensure complete reaction.[1] The addition rate must be carefully controlled to maintain the reaction temperature between 5-10 °C.
-
Aging: After the SO₃ addition is complete, allow the mixture to stir at the reaction temperature for an additional 30-60 minutes to ensure the reaction goes to completion.[10]
-
Quenching and Neutralization: The work-up follows a similar procedure to the oleum method. The resulting sulfonic acid solution is carefully added to crushed ice, followed by neutralization with NaOH solution.
-
Isolation and Drying: The sodium this compound sulfonate is then isolated via salting out, filtration, and drying as described in Protocol 1.
Characterization and Validation
To confirm the successful synthesis and purity of the this compound sulfonate, a combination of spectroscopic and titrimetric methods should be employed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool for identifying the key functional groups in the product.
| Functional Group | Characteristic Absorption Bands (cm⁻¹) |
| Sulfonate (S=O stretch) | 1180-1120 (asymmetric), 1080-1030 (symmetric) |
| Aromatic C-H stretch | > 3000 |
| Aliphatic C-H stretch | < 3000 |
| Aromatic C=C stretch | ~1600, ~1470 |
The appearance of strong absorption bands in the 1000-1200 cm⁻¹ region is a clear indication of the presence of the sulfonate group.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can confirm the structure of the final product.
-
¹H NMR: Expect to see signals corresponding to the aromatic protons (typically in the 7-8 ppm range), the aliphatic protons of the undecyl chain, and the terminal methyl group. The integration of these signals should correspond to the number of protons in each environment.[12]
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons (with the carbon attached to the sulfonate group being significantly deshielded) and the carbons of the alkyl chain.[13]
Potentiometric Titration
This method is used to determine the concentration of the synthesized sulfonic acid before neutralization or to assess the purity of the final product. A known weight of the sulfonic acid is dissolved in water and titrated with a standardized solution of sodium hydroxide.[14][15] A plot of pH versus the volume of NaOH added will show a sharp inflection point at the equivalence point, allowing for the calculation of the sulfonic acid concentration.[9]
Figure 2: Conceptual diagram of the potentiometric titration setup.
Conclusion and Field-Proven Insights
The synthesis of this compound sulfonate is a well-established yet nuanced process where the choice of sulfonating agent is a key experimental decision.
-
For Purity and Efficiency: The use of sulfur trioxide is generally preferred in research and development settings where high purity and minimal waste are priorities. The stoichiometric nature of the reaction simplifies purification and provides a higher yield of the desired product.[4]
-
For Simplicity and Accessibility: Oleum remains a viable option, particularly when specialized equipment for handling gaseous SO₃ is unavailable. However, researchers must account for the management and disposal of the resulting spent sulfuric acid.[4]
The protocols detailed in this guide are designed to be self-validating. Successful synthesis is confirmed through a multi-pronged characterization approach. The presence of key functional groups is verified by FTIR, the molecular structure is confirmed by NMR, and the purity and concentration are quantified by potentiometric titration. By understanding the causality behind the choice of reagents and reaction conditions, and by adhering strictly to the safety protocols, researchers can confidently and reproducibly synthesize linear alkylbenzene sulfonates for their specific applications.
References
-
Columbia University. (n.d.). Potentiometric Titration of an Acid Mixture. Retrieved from [Link]
-
U.S. Department of Transportation & U.S. Department of Health and Human Services. (n.d.). Oleum, Sulfur Trioxide, and Sulfuric Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Traces of infrared spectra of sodium linear alkylbenzene sulfonate.... Retrieved from [Link]
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SciSpace. (2015). Sulfonation by SO3. Retrieved from [Link]
-
Ask.com. (2025). Benefits and Limitations of Different Sulphonation Methods. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Potentiometric Titration of an Acid Mixture. Retrieved from [Link]
- Google Patents. (1973). Process for extracting sulfonic acids.
- Google Patents. (1984). Process for removing sulfuric acid from the reaction mixture obtained in the sulfoxidation of paraffins.
-
Taylor & Francis Online. (1980). Sulfonic Acids: Catalysts for the Liquid-Liquid Extraction of Metals. Separation Science and Technology, 15(4). Retrieved from [Link]
-
CONICET. (2005). Spectral Assignments and Reference Data. Retrieved from [Link]
-
Reddit. (2024). Question on purifying aryl Sulfonic acids. r/Chempros. Retrieved from [Link]
-
University of Technology. (n.d.). Experiment (6) Potentiometric titration of strong acid with strong base. Retrieved from [Link]
-
Scholars@UK. (1999). Development of a HPLC method for analysis of linear alkylbenzene sulphonates and detection by UV and FTIR spectroscopy using thermospray interface. Mikrochimica Acta, 132(1), 31-39. Retrieved from [Link]
-
American Cleaning Institute. (n.d.). Linear Alkylbenzene Sulfonate (LAS). Retrieved from [Link]
-
Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]
-
Jurnal UMJ. (2015). Effect of Linear Alkylbenzene Sulphonate on Oxirane Oxygen of Epoxidized Rice Bran Oil Methyl Esters. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Sulfur Trioxide and Oleum. Retrieved from [Link]
-
Scribd. (n.d.). SO3 and Oleum. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). The Potentiometric Titration of an Acid Mixture. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]
-
STEM Learning. (n.d.). The Preparation of Sodium Alkyl Benzene Sulphonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and Production of High Grade Sulfonic. Retrieved from [Link]
-
Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Alkyl Benzene Sulfonic Acid. Retrieved from [Link]
-
Scribd. (n.d.). LAB SO3 Sulfonation Process Safe. Retrieved from [Link]
- Google Patents. (1997). Improved process for preparing linear alkylbenzene sulfonates.
-
ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. Retrieved from [Link]
-
Salahaddin University-Erbil. (n.d.). Linear Alkyl Benzene Sulfonic Acid Production. Retrieved from [Link]
-
ResearchGate. (2009). Method development for analysis of linear and branched alkyl benzene sulfonates. Fresenius Environmental Bulletin, 18(5), 590-595. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of unaged and aged samples. Retrieved from [Link]
- A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry. (2022). International Journal of Chemical and Petroleum Sciences, 11(1), 1-12.
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR of the catalytic synthesized compounds. Retrieved from [Link]
-
Chemguide. (n.d.). The Sulphonation of Benzene. Retrieved from [Link]
-
INNOSPEC. (n.d.). NANSA® Dried Alkylbenzene Sulfonates. Retrieved from [Link]
-
PubMed Central. (n.d.). Effect of Sodium Dodecyl Benzene Sulfonate on the Production of Cloud Condensation Nuclei from Breaking Waves. Retrieved from [Link]
- Google Patents. (2014). Method for determining linear alkylbenzene sulfonate (LAS) in textile dyeing and finishing auxiliaries by ion-pair liquid chromatography.
- Google Patents. (2009). Process to obtain a highly soluble linear alkylbenzene sulfonate.
-
MDPI. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 27(19), 6529. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications. Retrieved from [Link]
-
Meibao. (2025). Sodium Dodecyl Benzene Sulfonate (sdbs) Drying Line Put into Production. Retrieved from [Link]
-
YouTube. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. Retrieved from [Link]
-
MDPI. (2022). Preparation of Multifunctional Surfactants Derived from Sodium Dodecylbenzene Sulfonate and Their Use in Oil-Field Chemistry. Polymers, 14(15), 3123. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1. 1H-NMR spectra A: pure-LAS and B: commercial-LAS in dimethyl.... Retrieved from [Link]
-
Agricultural Marketing Service. (2017). Sodium Dodecylbenzene Sulfonate (SDBS). Retrieved from [Link]
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Application Notes & Protocols: Undecylbenzene as a Precursor for High-Performance Anionic Surfactants
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of linear alkylbenzene sulfonate (LAS) anionic surfactants, utilizing undecylbenzene as the starting material. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis, material science, and drug development. We will delve into the fundamental chemistry, provide step-by-step experimental procedures, and discuss the critical parameters that govern the successful synthesis and characterization of these versatile surfactants. The protocols are designed to be self-validating, incorporating analytical techniques for product verification and quality control.
Introduction: The Significance of this compound in Surfactant Chemistry
Anionic surfactants are a cornerstone of numerous industrial and consumer products, from detergents and emulsifiers to wetting agents and dispersants.[1][2][3] Among these, linear alkylbenzene sulfonates (LAS) are a dominant class due to their excellent performance, cost-effectiveness, and biodegradability.[4][5][6] The starting material, linear alkylbenzene (LAB), is a family of organic compounds characterized by a benzene ring attached to a linear alkyl chain.[6] this compound, with its C11 alkyl chain, is a key member of this family and serves as a precursor to this compound sulfonate, an anionic surfactant with a well-balanced set of properties.
The amphiphilic nature of these molecules, possessing a hydrophilic sulfonate head group and a hydrophobic this compound tail, allows them to reduce the surface tension of water and act at interfaces, which is the fundamental principle of their surfactant activity.[7][8] The linear structure of the alkyl chain is crucial for ensuring the biodegradability of the final surfactant, a significant environmental advantage over the branched alkylbenzene sulfonates they replaced.[1][5]
This guide will focus on the laboratory-scale synthesis of this compound sulfonate via the electrophilic aromatic substitution reaction of sulfonation. We will explore the reaction mechanism, provide a detailed experimental protocol, and outline methods for the characterization of the final product.
The Chemistry of Synthesis: Sulfonation of this compound
The conversion of this compound to this compound sulfonic acid is achieved through sulfonation, a classic electrophilic aromatic substitution reaction.[9][10] The electrophile in this reaction is typically sulfur trioxide (SO₃) or protonated sulfur trioxide (+SO₃H), which is generated from fuming sulfuric acid (a solution of SO₃ in H₂SO₄) or by the reaction of sulfuric acid with itself.[9][11][12]
The benzene ring of this compound, being electron-rich, acts as a nucleophile and attacks the electrophilic sulfur atom of SO₃. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction is completed by the removal of a proton from the carbon atom bearing the sulfonic acid group, which restores the aromaticity of the ring.[13]
The overall reaction is reversible; however, using a concentrated sulfonating agent drives the equilibrium towards the formation of the sulfonic acid product.[9][12]
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: Mechanism of this compound Sulfonation.
Experimental Protocols
Materials and Equipment
| Reagents | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich, Alfa Aesar, etc. |
| Fuming Sulfuric Acid (20% SO₃) | Reagent Grade | Major chemical suppliers |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific, VWR, etc. |
| Sodium Hydroxide (NaOH) | ACS Grade | Major chemical suppliers |
| Deionized Water | --- | --- |
| Saturated Sodium Chloride Solution | --- | Prepared in-house |
| Anhydrous Magnesium Sulfate | ACS Grade | Major chemical suppliers |
| Equipment |
| Three-neck round-bottom flask |
| Magnetic stirrer and stir bar |
| Addition funnel |
| Thermometer |
| Ice bath |
| Separatory funnel |
| Rotary evaporator |
| pH meter or pH paper |
| Standard laboratory glassware |
Synthesis of this compound Sulfonic Acid
WARNING: This procedure involves the use of highly corrosive fuming sulfuric acid. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, must be worn at all times.[14][15][16][17]
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel. Place the flask in an ice bath on a magnetic stirrer.
-
Charge the Reactor: Add this compound (e.g., 0.1 mol) to the reaction flask.
-
Sulfonating Agent Addition: Slowly add fuming sulfuric acid (e.g., 0.11 mol, a 10% molar excess) to the addition funnel.
-
Reaction: Begin stirring the this compound and slowly add the fuming sulfuric acid dropwise from the addition funnel. Maintain the reaction temperature between 0-5 °C using the ice bath. The addition should take approximately 30-45 minutes.
-
Aging: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours to ensure complete conversion.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice (e.g., 200 g) in a beaker with stirring. This will quench the reaction and precipitate the this compound sulfonic acid.
-
Isolation (Optional): The precipitated sulfonic acid can be collected by vacuum filtration and washed with cold water. However, for many applications, the aqueous solution can be carried forward to the neutralization step.
Neutralization to Sodium this compound Sulfonate
-
pH Adjustment: To the aqueous solution of this compound sulfonic acid, slowly add a solution of sodium hydroxide (e.g., 20% w/v) with stirring. Monitor the pH of the solution using a pH meter or pH paper.
-
Neutralization Point: Continue adding the sodium hydroxide solution until the pH of the mixture is neutral (pH ~7).
-
Product: The resulting solution contains the sodium salt of this compound sulfonate, the anionic surfactant.
Purification of Sodium this compound Sulfonate (Optional)
For applications requiring a higher purity surfactant, the following purification steps can be performed.
-
Solvent Extraction: Transfer the neutralized solution to a separatory funnel. Add dichloromethane to extract any unreacted this compound. Shake the funnel vigorously and allow the layers to separate.
-
Separation: Drain the lower organic layer (DCM) and collect the upper aqueous layer containing the surfactant.
-
Washing: Wash the aqueous layer with a fresh portion of dichloromethane to remove any remaining organic impurities.
-
Brine Wash: Wash the aqueous layer with a saturated sodium chloride solution to aid in the removal of water from any residual dissolved organic solvent.
-
Drying: If a solid product is desired, the water can be removed under reduced pressure using a rotary evaporator. The resulting solid can be further dried in a vacuum oven.
Caption: Experimental Workflow for Surfactant Synthesis.
Characterization and Quality Control
To ensure the successful synthesis and purity of the this compound sulfonate, a combination of analytical techniques should be employed.
| Technique | Purpose | Expected Outcome |
| FTIR Spectroscopy | Functional group analysis | Appearance of strong absorption bands for the sulfonate group (S=O stretching) around 1180 cm⁻¹ and 1040 cm⁻¹. |
| ¹H NMR Spectroscopy | Structural confirmation | Signals corresponding to the aromatic protons will be shifted downfield due to the electron-withdrawing sulfonate group. Integration will confirm the ratio of aromatic to aliphatic protons. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of isomers | A reversed-phase HPLC method can be used to determine the purity of the product and to separate the different positional isomers of the this compound sulfonate.[18] |
| Two-Phase Titration (Epton Method) | Determination of active anionic surfactant content | Titration with a standard cationic surfactant (e.g., cetyltrimethylammonium bromide) in a two-phase system (chloroform/water) with a mixed indicator. |
| Critical Micelle Concentration (CMC) Determination | Assessment of surfactant properties | Measurement of a physical property (e.g., surface tension, conductivity) as a function of surfactant concentration. The CMC is the point at which a sharp change in the property is observed. |
Safety and Handling
-
This compound: Combustible liquid. Avoid contact with skin and eyes. May cause mild skin and eye irritation.[19]
-
Fuming Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle only in a fume hood with appropriate PPE.[14][17]
-
This compound Sulfonic Acid: Corrosive. Causes severe skin burns and eye damage.[14][15][17]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[15][16][17] An emergency shower and eyewash station should be readily accessible.[14]
Applications
The synthesized this compound sulfonate can be used in a variety of applications, including:
-
Detergents: As a primary surfactant in laundry and dishwashing detergents.[3][4][20]
-
Emulsifiers: For the preparation of stable oil-in-water emulsions.
-
Wetting Agents: To reduce the surface tension of liquids and promote spreading on surfaces.
-
Dispersing Agents: To prevent the aggregation of solid particles in a liquid medium.
-
Research: As a model anionic surfactant for studying micellization, interfacial phenomena, and formulation development.[21][22]
Conclusion
This guide has provided a detailed framework for the synthesis, purification, and characterization of this compound sulfonate, a high-performance anionic surfactant, from this compound. By following the outlined protocols and adhering to the safety precautions, researchers can successfully produce and evaluate this versatile surfactant for a wide range of applications. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature, and the use of appropriate analytical techniques to verify the structure and purity of the final product.
References
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Katiya, M. M., & Khayal, A. (2022). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications and Environment Solicitude. Der Pharmacia Lettre, 14(4), 19-31. [Link]
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Bazel, Y. R., Antal, I. P., Lavra, V. M., & Korab, O. M. (2014). Methods for the determination of anionic surfactants. Journal of Analytical Chemistry, 69(3), 209-221. [Link]
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John, R., & Lord, D. (1995). Determination of Anionic Surfactants Using Atomic Absorption Spectrometry and Anodic Stripping Voltammetry. Journal of Chemical Education, 72(10), 943. [Link]
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Linear Alkyl Benzene Sulfonic Acid Production. (n.d.). Institute for Color Science and Technology. [Link]
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A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry. (2022). International Journal of Engineering, 35(2), 246-255. [Link]
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Production method of linear alkylbenzene (sulfonic acid). (n.d.). Panorama Global Trade Sdn Bhd. [Link]
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Analytical Methods for the Determination of Surfactants in Surface Water. (1998). University of Sheffield. [Link]
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Spectrophotometric determination of anionic surfactants in wastewater using acridine orange. (2010). Rasayan Journal of Chemistry, 3(4), 723-728. [Link]
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Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications. (2025). Silver Fern Chemical Inc.[Link]
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Sulfonation of Benzene. (n.d.). Chemistry Steps. [Link]
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The Nitration and Sulfonation of Benzene. (n.d.). Lumen Learning. [Link]
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Linear alkylbenzene. (n.d.). Wikipedia. [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
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Aromatic sulfonation electrophilic substitution mechanism. (n.d.). Doc Brown's Chemistry. [Link]
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Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. (2018). The Organic Chemistry Tutor. [Link]
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Dodecylbenzene Sulfonic Acid Hazard Summary. (n.d.). New Jersey Department of Health. [Link]
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This compound. (n.d.). Haz-Map. [Link]
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Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS). (2021). RSC Advances, 11(36), 22165-22172. [Link]
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This compound. (n.d.). PubChem. [Link]
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Mixing of Surfactin, an Anionic Biosurfactant, with Alkylbenzene Sulfonate, a Chemically Synthesized Anionic Surfactant, at the n‐Decane/Water Interface. (2021). Journal of Surfactants and Detergents, 24(3), 445-457. [Link]
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Alkylbenzene sulfonate. (n.d.). Wikipedia. [Link]
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Anionic surfactants. (n.d.). LookChem. [Link]
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Linear alkylbenzene sulfonates and related compounds. (1996). Inchem.org. [Link]
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Preparation of Multifunctional Surfactants Derived from Sodium Dodecylbenzene Sulfonate and Their Use in Oil-Field Chemistry. (2018). Molecules, 23(11), 2841. [Link]
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The anionic surfactant Sodium Dodecyl Benzene Sulfonate alleviates inflammatory responses in atopic dermatitis via NFκB/MAPK pathways in a STAT3-dependent manner. (2025). bioRxiv. [Link]
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Sodium Dodecylbenzene Sulfonate. (n.d.). PCC Group. [Link]
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Hydrophobicity of Benzene-Based Surfactants and Its Effect on Bubble Coalescence Inhibition. (2024). Molecules, 29(21), 5099. [Link]
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Application Notes & Protocols: Undecylbenzene Derivatives in Enhanced Oil Recovery (EOR)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the application of undecylbenzene, primarily through its sulfonated derivative, Linear Alkylbenzene Sulfonate (LAS), in Enhanced Oil Recovery (EOR) studies. It outlines the fundamental mechanisms, key performance indicators, and comprehensive laboratory protocols for evaluating its efficacy.
Introduction: The Role of Surfactants in Unlocking Trapped Oil
Primary and secondary oil recovery methods often leave a substantial portion of the original oil in place (OOIP), typically ranging from 60% to 70%, trapped within the reservoir rock by capillary forces.[1] Enhanced Oil Recovery (EOR) encompasses advanced techniques designed to recover this residual oil. Chemical EOR (cEOR), a significant branch of these techniques, involves injecting chemical solutions to alter the fluid and rock properties, thereby improving oil displacement.[2][3]
Surfactants are a cornerstone of cEOR.[4] These amphiphilic molecules, possessing both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail, position themselves at the oil-water interface.[1][5] This action dramatically reduces the interfacial tension (IFT), the force that traps oil droplets within the porous rock matrix.[4][5] this compound is a key precursor in the synthesis of Linear Alkylbenzene Sulfonates (LAS), a class of anionic surfactants widely investigated and applied in EOR due to their cost-effectiveness and performance.[6][7][8]
Section 1: From this compound to High-Performance EOR Surfactants
This compound itself is not the active agent in EOR. It serves as the hydrophobic alkylbenzene component that, through sulfonation, is converted into this compound sulfonate, a type of LAS.[9] The structure of the LAS molecule is critical to its function. The long, linear undecyl chain provides the necessary hydrophobicity to interact with crude oil, while the sulfonated benzene ring acts as the hydrophilic head, anchoring the molecule in the aqueous phase.[1][9]
Mechanism of Action: The primary goal of surfactant flooding in EOR is to create an ultra-low interfacial tension (IFT) between the injected aqueous solution and the trapped crude oil, typically below 10⁻² mN/m.[6][10] Achieving this state mobilizes the residual oil by overcoming capillary forces. The key mechanisms are:
-
IFT Reduction: LAS molecules adsorb at the oil-water interface, disrupting the cohesive forces and lowering the IFT. This reduction allows oil droplets to deform and squeeze through narrow pore throats.[4][5]
-
Microemulsion Formation: At optimal conditions of salinity and temperature, the surfactant solution, oil, and brine can form a thermodynamically stable microemulsion phase (often termed a Winsor Type III microemulsion).[11][12] This phase has extremely low IFT with both the excess oil and brine phases, creating an efficient "oil bank" that can be effectively swept toward production wells.[13]
-
Wettability Alteration: Reservoir rocks can be either water-wet or oil-wet. In oil-wet reservoirs, oil adheres strongly to the rock surface, making it difficult to displace. Surfactants can adsorb onto the rock surface, altering its wettability towards a more water-wet state. This change weakens the oil's adhesion and facilitates its release.[5][14]
Caption: LAS molecule at the oil-water interface, reducing IFT.
Section 2: Key Performance Indicators & Screening
Effective screening is crucial for selecting the optimal LAS formulation for a specific reservoir, which has unique conditions of temperature, pressure, salinity, and crude oil composition.[3]
| Parameter | Target Value/State | Significance |
| Interfacial Tension (IFT) | < 0.01 mN/m | Necessary to mobilize capillary-trapped oil.[6][10] |
| Optimal Salinity | Reservoir Specific | The salinity at which a Winsor Type III microemulsion forms, indicating minimum IFT.[11][15] |
| Aqueous Stability | No phase separation/precipitation | The surfactant must remain dissolved and active in the reservoir brine. |
| Surfactant Retention | < 0.2 mg/g-rock | Minimizes loss of surfactant to rock adsorption, ensuring economic viability.[14] |
| Thermal Stability | Stable at reservoir temp. | The formulation must not degrade at high reservoir temperatures. |
Section 3: Core Experimental Protocols
The following protocols are fundamental for evaluating the efficacy of an this compound sulfonate-based surfactant system for EOR.
Protocol 3.1: Microemulsion Phase Behavior Study
Objective: To determine the optimal salinity and observe the phase behavior of the surfactant-oil-brine system. This is the most critical screening test for any chemical EOR project using surfactants.[11][15]
Materials:
-
Crude oil from the target reservoir (or a suitable analog).
-
Synthetic reservoir brine at various salinities (e.g., 0.5% to 10% NaCl).
-
Stock solution of this compound sulfonate (LAS) surfactant (e.g., 1-5% wt.).
-
Co-solvents (e.g., isobutyl alcohol) or co-surfactants if required.
-
Array of 10 mL graduated glass pipettes or specialized high-pressure view cells.[11][15]
-
Heating oven or water bath set to reservoir temperature.
Procedure:
-
Formulation Preparation: Prepare a series of surfactant solutions in brines of varying salinity. For example, create 10 samples with salinity increasing in 0.5% increments.
-
Mixing: In each pipette, add 5 mL of the surfactant/brine solution and 5 mL of crude oil (a water-to-oil ratio, WOR, of 1:1).
-
Sealing & Equilibration: Securely seal the pipettes. Gently invert them 20-30 times to ensure thorough mixing.
-
Incubation: Place the pipettes vertically in an oven or bath at the reservoir temperature and allow them to equilibrate.[16] Observations should be made daily for the first week and then weekly until no further phase changes are observed (typically 1-4 weeks).
-
Observation & Data Recording:
-
Record the number of phases present.
-
Measure the volume of the upper (oil), middle (microemulsion), and lower (brine) phases.
-
Characterize the appearance of each phase (e.g., clarity, color, viscosity).
-
Calculate the oil solubilization ratio (Vo/Vs) and water solubilization ratio (Vw/Vs), where Vo, Vw, and Vs are the volumes of oil, water, and surfactant in the microemulsion phase, respectively.
-
Interpretation:
-
Winsor Type I: A microemulsion in the lower aqueous phase, in equilibrium with an excess oil phase on top. Occurs at low salinity.
-
Winsor Type II: A microemulsion in the upper oil phase, in equilibrium with an excess brine phase below. Occurs at high salinity.
-
Winsor Type III: A distinct middle-phase microemulsion in equilibrium with both excess oil and brine.[12] This is the desired state for EOR. The salinity at which the volumes of solubilized oil and water are equal is the optimal salinity .
Protocol 3.2: Interfacial Tension (IFT) Measurement
Objective: To quantify the IFT between the optimal surfactant formulation and the crude oil to confirm that ultra-low values are achieved.
Methodology: Spinning Drop Tensiometry is the standard method for measuring the ultra-low IFT values required for EOR, capable of measurements down to 10⁻⁶ mN/m.[10][17]
Materials:
-
Spinning drop tensiometer.
-
Optimal surfactant formulation (identified from Protocol 3.1).
-
Crude oil.
-
High-precision syringe pumps.
Procedure:
-
Instrument Setup: Calibrate the tensiometer according to the manufacturer's instructions. Set the temperature to that of the reservoir.
-
Capillary Filling: Fill the glass capillary tube of the tensiometer with the continuous phase (the optimal surfactant/brine solution).
-
Droplet Injection: Carefully inject a small, precise droplet of the crude oil into the center of the capillary.
-
Rotation: Begin rotating the capillary. The centrifugal force will elongate the oil droplet along the axis of rotation.
-
Measurement: Increase the rotational speed until the droplet length is at least four times its diameter. The instrument's software captures an image of the elongated droplet and calculates the IFT based on the droplet's shape, the rotational speed, and the density difference between the oil and the aqueous phase (vonnegut's equation).
-
Equilibration: Monitor the IFT over time until a stable value is reached, indicating that the interface has reached equilibrium.
Interpretation: The final, stable IFT value should be below the critical threshold of 0.01 mN/m. The lowest IFT is expected at the optimal salinity determined in the phase behavior tests.
Protocol 3.3: Core Flooding Test
Objective: To evaluate the oil recovery efficiency of the surfactant formulation in a porous medium that simulates the reservoir.
Materials:
-
Core flooding apparatus (core holder, pumps, pressure transducers, fraction collector).
-
Reservoir core plug (e.g., Berea sandstone or actual reservoir rock).[18]
-
Crude oil, synthetic brine, and optimal surfactant formulation.
Procedure Workflow:
Caption: Standard experimental workflow for a core flooding test.
Detailed Steps:
-
Core Preparation: The selected core plug is cleaned, dried, and its basic properties (dimensions, porosity, absolute permeability) are measured.[19]
-
Saturation: The core is fully saturated with the synthetic reservoir brine.
-
Establish Initial Oil Saturation (Soi): Crude oil is injected into the core to displace the brine until no more brine is produced. This establishes the irreducible water saturation (Swi) and the initial oil saturation (Soi).
-
Secondary Recovery (Waterflooding): Brine is injected into the core at a constant rate. The effluent (produced fluids) is collected and the volume of oil produced is measured. This step simulates conventional waterflooding and is continued until oil production ceases, establishing the residual oil saturation after waterflooding (Sorw).[19]
-
Tertiary Recovery (Surfactant Flood): A "slug" (typically 0.3 to 0.5 pore volumes) of the optimized LAS surfactant formulation is injected into the core.
-
Mobility Control: The surfactant slug is followed by a polymer solution. This is crucial as the polymer increases the viscosity of the drive fluid, preventing it from "fingering" through the low-viscosity surfactant and oil bank, thus ensuring a more stable and efficient displacement.
-
Final Displacement: A final, extended injection of brine is performed to push the polymer and the mobilized oil bank through the core.
-
Analysis: The volume of oil produced during the tertiary stage is meticulously measured. The final oil recovery is calculated as a percentage of the oil in place after waterflooding.
Interpretation: A successful LAS formulation will result in a significant increase in oil recovery during the tertiary flooding stage compared to the baseline established by waterflooding alone. Incremental recovery factors of 10-25% of OOIP are often targeted in laboratory settings.
Section 4: Data Interpretation & Troubleshooting
-
High IFT: If the IFT remains high, re-evaluate the phase behavior. The optimal salinity may be very narrow, or a co-solvent/co-surfactant may be required to improve the formulation.
-
Poor Aqueous Stability: Surfactant precipitation, often caused by high concentrations of divalent ions (Ca²⁺, Mg²⁺) in the brine, can be mitigated by adding a chelating agent (alkali) or by using a more tolerant surfactant structure.[20]
-
High Surfactant Retention: If core flooding shows high retention, it indicates excessive adsorption onto the rock. This can sometimes be reduced by pre-flushing the core with an alkaline solution to neutralize acidic sites on the rock surface.
-
Inconsistent Phase Behavior: Ensure that the crude oil used is representative of the reservoir. "Live oils" containing dissolved gases can behave differently than "dead oils".[11][15] Conducting tests at reservoir pressure in specialized view cells may be necessary for accurate results.[11][15]
Conclusion
This compound, as a precursor to Linear Alkylbenzene Sulfonate surfactants, is a vital component in the chemical EOR toolkit. Its effectiveness hinges on the ability of its sulfonated derivative to dramatically lower oil-water interfacial tension, form efficient microemulsions, and favorably alter rock wettability. The successful design of a surfactant flood requires a systematic laboratory workflow, beginning with phase behavior screening to identify optimal salinity, followed by IFT measurements for confirmation, and culminating in core flooding experiments to quantify recovery potential under simulated reservoir conditions. By following these detailed protocols, researchers can effectively evaluate and optimize this compound-derived surfactant formulations to unlock significant quantities of residual oil.
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Microemulsion Phase Behavior Measurements Using Live Oils at High Temperature and Pressure. (2014). SPE Improved Oil Recovery Conference, OnePetro. [Link]
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Measurement of Surfactant-Induced Interfacial Interactions at Reservoir Conditions. (n.d.). Society of Petroleum Engineers. [Link]
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Microemulsion Phase Behavior Measurements Using Live Oils at High Temperature and Pressure. (2014). ResearchGate. [Link]
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Enhanced oil recovery (EOR). (n.d.). KRÜSS Scientific. [Link]
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Ultralow interfacial tension in enhanced oil recovery (EOR). (n.d.). KRÜSS Scientific. [Link]
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Understanding the phase separation behaviour of microemulsions for enhanced oil recovery processes. (n.d.). DataPhysics Instruments. [Link]
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The Composition and Interfacial Activity of Alkyl Benzene Sulfonates Used in Oil Recovery. (2015). Taylor & Francis Online. [Link]
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Predicting Microemulsion Phase Behavior for Surfactant Flooding. (n.d.). ResearchGate. [Link]
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New laboratory core flooding experimental system for EOR surfactant screening, especially for foam. (n.d.). EAGE. [Link]
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Enhanced Oil Recovery (EOR) by Combining Surfactant with Low Salinity Injection. (2019). ACS Publications. [Link]
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Surfactant EOR Optimization Through Wettability Alteration. (2022). Interface Fluidics. [Link]
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Experiment on Measurement of Interfacial Tension for Subsurface Conditions of Light Oil from Thailand. (2017). MATEC Web of Conferences. [Link]
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Coreflood Tests to Evaluate Enhanced Oil Recovery Potential of Wettability-Altering Surfactants for Oil-Wet Heterogeneous Carbonate Reservoirs. (2022). SPE Journal, OnePetro. [Link]
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Core flood system for surfactant adsorption and oil recovery tests. (2006). ResearchGate. [Link]
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Laboratory core flooding experiments using bio-surfactant and molasses: implications for microbial EOR. (2013). ResearchGate. [Link]
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Effects of Core Size and Surfactant Choice on Fluid Saturation Development in Surfactant/Polymer Corefloods. (n.d.). ACS Publications. [Link]
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Status of Surfactant EOR Technology. (2015). ResearchGate. [Link]
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Improved Oil Recovery Methods | Surfactants. (n.d.). Alchemy Sciences. [Link]
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LINEAR ALKYLBENZENE SULFONATE (LAS). (n.d.). American Cleaning Institute. [Link]
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Experimental study of the composition of LAS surfactant mixtures for EOR use. (n.d.). FENIX - Repositório da Universidade de Lisboa. [Link]
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Enhanced Oil Recovery | Surfactant Flooding | Part-1. (2021). YouTube. [Link]
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EOR Potential of Mixed Alkylbenzene Sulfonate Surfactant at Low Salinity, and the Effect of Calcium on “Optimal Ionic Strength”. (n.d.). ResearchGate. [Link]
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Undecylbenzene as a Robust Internal Standard for Quantitative Gas Chromatography
An Application Note from the Office of the Senior Application Scientist
Abstract Quantitative analysis by gas chromatography (GC) is fundamental to research and quality control in the pharmaceutical and chemical industries. Achieving high precision and accuracy, however, requires correcting for variations inherent in sample preparation and instrument performance. The internal standard (IS) method is a powerful technique that compensates for such variability.[1][2] This application note provides a comprehensive technical guide for the use of undecylbenzene as an internal standard in GC analysis. We will explore the theoretical basis for its selection, its physicochemical properties, and detailed, field-proven protocols for its implementation, from standard preparation to final sample analysis. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to improve the robustness and reliability of their quantitative GC methods.
The Principle and Imperative of Internal Standardization
In quantitative chromatography, the instrument's response (e.g., peak area) is correlated to the concentration of an analyte. The external standard method, which involves creating a calibration curve from standards and then running the sample, is simple but vulnerable to errors. Any slight variation in injection volume, sample solvent evaporation, or detector sensitivity between the calibration runs and the sample run can directly impact the accuracy of the result.
The internal standard method mitigates these sources of error.[3][4] An internal standard is a stable, pure compound that is added in a precise, constant concentration to every standard, blank, and unknown sample.[1][5] Instead of relying on the absolute peak area of the analyte, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.[1] Because both the analyte and the IS are subjected to the same conditions, any procedural variations will affect both compounds proportionally, leaving the ratio of their peak areas unchanged. This provides a self-correcting system that dramatically improves method precision and accuracy.[2][5]
Sources
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Protocol for the sulfonation of undecylbenzene in a laboratory setting
Laboratory-Scale Sulfonation of Undecylbenzene for the Synthesis of Sodium this compound Sulfonate
Abstract
This document provides a comprehensive, detailed protocol for the sulfonation of this compound in a laboratory setting. The procedure is designed for researchers, scientists, and professionals in drug development and materials science who require a reliable method for synthesizing linear alkylbenzene sulfonates (LAS). This guide emphasizes safety, mechanistic understanding, and thorough characterization of the final product, sodium this compound sulfonate. Beyond a simple recitation of steps, this protocol delves into the rationale behind key procedural choices, ensuring a robust and reproducible outcome.
Introduction
Linear alkylbenzene sulfonates (LAS) are a class of anionic surfactants widely utilized in detergents, cleaning agents, and various industrial applications due to their excellent cleaning performance and biodegradability.[1][2] The synthesis of LAS involves the electrophilic aromatic substitution of a linear alkylbenzene, in this case, this compound, with a sulfonating agent.[2][3] The resulting this compound sulfonic acid is a highly acidic and viscous intermediate that is subsequently neutralized to produce the more stable and usable sodium salt.[4][5]
This protocol details a laboratory-scale procedure using oleum (fuming sulfuric acid) as the sulfonating agent.[6][7] Oleum is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄) and is a potent and highly reactive electrophile.[6][7][8][9] The control of reaction temperature is critical to minimize side reactions and ensure a high-quality product.[10] Subsequent neutralization with sodium hydroxide yields the sodium salt of this compound sulfonic acid.
Health and Safety Precautions
Extreme Hazard Warning: This protocol involves the use of highly corrosive and toxic chemicals.[8][11] All procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Oleum (Fuming Sulfuric Acid): Extremely corrosive and toxic.[6][8][11] Causes severe burns to skin and eyes upon contact.[6][8] Inhalation of its fumes can be fatal and may cause delayed pulmonary edema.[8][11] It reacts violently with water, generating significant heat and toxic fumes.[6][8]
-
This compound: Combustible liquid. May cause skin and eye irritation.
-
Sodium Hydroxide: Corrosive. Causes severe burns to skin and eyes. Handle with care to avoid generating dust.
Required Personal Protective Equipment (PPE):
-
Acid-resistant gloves (e.g., butyl rubber or Viton®).
-
Chemical splash goggles and a face shield.[11]
-
Acid-resistant apron or lab coat.[12]
-
Closed-toe shoes.
-
Access to an emergency shower and eyewash station is mandatory.[12]
Spill Management: In case of a spill, evacuate the area. For oleum spills, do NOT use water. Neutralize cautiously with a dry, inert absorbent material such as sand or soda ash.[11] For sodium hydroxide spills, neutralize with a weak acid before flushing with copious amounts of water.[4]
Materials and Reagents
Reagents
| Reagent | Grade | Purity | Supplier |
| This compound | Reagent | ≥98% | Sigma-Aldrich |
| Oleum (20% free SO₃) | Reagent | 20-23% SO₃ | VWR |
| Sodium Hydroxide | ACS Reagent | ≥97% | Fisher Scientific |
| Dichloromethane | ACS Reagent | ≥99.5% | EMD Millipore |
| Isopropanol | ACS Reagent | ≥99.5% | Avantor |
| Deionized Water | Type I | 18.2 MΩ·cm | In-house |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Addition funnel with pressure-equalizing arm (125 mL)
-
Mechanical stirrer with a glass or PTFE stirring rod and paddle
-
Thermometer or thermocouple with a digital reader
-
Ice-water bath
-
Heating mantle with a temperature controller
-
Condenser
-
Drying tube (filled with calcium chloride)
-
Beakers, graduated cylinders, and Erlenmeyer flasks
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Separatory funnel (500 mL)
Experimental Protocol
Sulfonation of this compound
This procedure involves the slow addition of oleum to this compound at a controlled temperature to produce this compound sulfonic acid. The reaction is highly exothermic, and precise temperature control is crucial to prevent charring and the formation of by-products.[10]
Workflow Diagram:
Caption: Experimental workflow for the sulfonation and neutralization of this compound.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble the three-neck round-bottom flask with the mechanical stirrer in the central neck, the addition funnel in one side neck, and the thermometer in the other side neck. Ensure the thermometer bulb is immersed in the reaction mixture. Place the entire setup in an ice-water bath on a magnetic stirrer (for the bath, not the reaction).
-
Charging the Reactor: Charge the round-bottom flask with 100 g (0.458 mol) of this compound.
-
Cooling: Begin stirring the this compound and cool the flask to 0-5 °C using the ice-water bath.
-
Charging the Addition Funnel: Carefully and slowly, charge the addition funnel with 55 mL of oleum (20% free SO₃). Caution: Oleum is highly corrosive and fumes in the air.[6] Perform this step in the back of the fume hood.
-
Sulfonation Reaction: Begin the slow, dropwise addition of the oleum to the stirred this compound. The rate of addition should be controlled to maintain the reaction temperature between 0-5 °C. This will likely take 60-90 minutes.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional hour.
-
Warming: Remove the ice-water bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion. The product at this stage is this compound sulfonic acid, a dark, viscous liquid.
Neutralization and Product Isolation
The crude this compound sulfonic acid is a strong acid and must be neutralized to form the more stable sodium salt.[4] This neutralization is also highly exothermic and requires careful temperature control.
Step-by-Step Procedure:
-
Prepare Neutralizing Solution: In a separate large beaker (1 L), prepare a solution of 40 g (1.0 mol) of sodium hydroxide in 400 mL of deionized water. Place this beaker in an ice-water bath to cool.
-
Neutralization: Slowly and carefully, add the viscous this compound sulfonic acid from the reaction flask to the cold, stirred sodium hydroxide solution. The addition should be done in small portions to maintain the temperature of the neutralizing mixture below 40 °C.
-
pH Adjustment: After the addition is complete, check the pH of the resulting solution using a pH meter or pH strips. The desired pH is between 7 and 8. If the solution is still acidic, add a 10% w/v sodium hydroxide solution dropwise until the target pH is reached. If the solution is too alkaline, it can be back-titrated with a small amount of the reserved sulfonic acid.
-
Product Form: The final product is an aqueous solution of sodium this compound sulfonate. For many applications, this solution can be used directly.
-
Isolation (Optional): To obtain a solid product, the water can be removed under reduced pressure using a rotary evaporator. The resulting solid can then be further dried in a vacuum oven at 50-60 °C.
Characterization
Two-Phase Titration for Anionic Surfactant Content
This method is a standard procedure for determining the active anionic surfactant content.
-
Principle: The anionic surfactant (this compound sulfonate) is titrated with a standard cationic surfactant solution (e.g., cetyltrimethylammonium bromide, CTAB) in a two-phase system (water and a non-polar solvent like dichloromethane). A mixed indicator (e.g., methylene blue and an anionic indicator) is used, which changes color at the endpoint when all the anionic surfactant has been complexed by the cationic titrant.
-
Brief Protocol:
-
Accurately weigh a sample of the sodium this compound sulfonate solution into a flask.
-
Add deionized water, dichloromethane, and the mixed indicator solution.
-
Titrate with a standardized CTAB solution with vigorous shaking until the color of the organic layer changes, indicating the endpoint.
-
Calculate the percentage of active matter based on the volume of titrant used.
-
Spectroscopic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector (set at ~225 nm) or a fluorescence detector can be used to separate and quantify the different isomers of this compound sulfonate and to check for the presence of unreacted this compound.[13][14][15] A C18 reversed-phase column is typically employed.[13]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the presence of the sulfonate group (SO₃). Look for strong characteristic absorption bands around 1180 cm⁻¹ (asymmetric S=O stretching) and 1040 cm⁻¹ (symmetric S=O stretching).
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Potential Issues & Solutions |
| Reaction Temperature | Maintained at 0-5 °C during addition | Issue: Temperature rises above 10 °C. Solution: Stop addition immediately and add more ice to the bath. A rapid temperature increase can lead to charring and by-product formation. |
| Product Appearance (Sulfonic Acid) | Dark, viscous liquid | Issue: Black, tar-like solid forms. Solution: The reaction temperature was too high. The batch may be unsalvageable. Ensure better cooling in subsequent attempts. |
| Product Appearance (Neutralized) | Light yellow to amber solution | Issue: Dark brown or black solution. Solution: Indicates excessive sulfonation or charring during the reaction. Review temperature control. |
| pH after Neutralization | 7-8 | Issue: pH is too low or too high. Solution: Carefully adjust with dilute NaOH or reserved sulfonic acid. Overshooting the pH can lead to hydrolysis or excess alkalinity in the final product. |
| Active Matter Content | >90% (based on solid) | Issue: Low active matter content. Solution: Incomplete reaction. Ensure sufficient reaction time and proper stoichiometry. Check for the presence of unreacted this compound via HPLC. |
References
- Vertex AI Search. (n.d.). Oleum, Sulfur Trioxide, and Sulfuric Acid.
- SafeRack. (n.d.). Oleum.
- Australian Government Department of Health. (2022).
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- Inchem.org. (n.d.). ICSC 1447 - OLEUM.
- Capital Resin Corporation. (2022). How To Neutralize Sulfonic Acid With Caustic Soda.
- American Cleaning Institute. (n.d.).
- Ecovyst. (2023). OLEUM FUMING SULFURIC ACID.
- Inchem.org. (1996).
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- EPA NEPS. (n.d.). Prevention Reference Manual: Chemical Specific Volume 15: Control of Accidental Releases of Sulfur Trioxide.
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- Shodex HPLC Columns. (n.d.).
- YouTube. (2024). How To Neutralize Sulfonic Acid.
- Chemithon. (n.d.).
- Google Patents. (n.d.).
- Chemists Corner. (2018). Should I dilute sulfonic acid before neutralizing it with Sodium hydroxide.
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- University of Calgary. (n.d.).
- NIH PubChem. (n.d.). 2-Undecylbenzene-1-sulfonic acid.
- ResearchGate. (2025). Sulfonation of linear alkyl benzene (LAB)
- ResearchGate. (2025). Continuous sulfonation of hexadecylbenzene in a microreactor.
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Application Note: A Robust GC-MS Method for the Quantitative Analysis of Undecylbenzene
Abstract & Introduction
Undecylbenzene is a member of the linear alkylbenzene (LAB) family of organic compounds. LABs are key precursors in the production of linear alkylbenzene sulfonates (LAS), a major class of anionic surfactants used globally in detergents and cleaning products.[1] The purity and isomeric distribution of this compound and other LABs are critical quality attributes that directly impact the performance and environmental fate of the final surfactant product.[1] Consequently, a precise and reliable analytical method for the identification and quantification of this compound is essential for quality control in manufacturing, environmental monitoring, and research and development in the chemical industry.
This application note details a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. The methodology presented herein provides a robust framework for researchers, scientists, and drug development professionals, ensuring high levels of specificity, accuracy, and precision. We will explore the causality behind instrumental parameter selection, detail a complete step-by-step protocol, and present a full validation strategy aligned with established international guidelines.[2][3]
Principle of the Method
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.[4] The sample is first vaporized in a heated injector and introduced into a capillary column. Separation is achieved based on the differential partitioning of analytes between the mobile phase (an inert carrier gas) and the stationary phase (a high-boiling point liquid coated on the column's inner surface).[5] As compounds elute from the column at characteristic retention times, they enter the mass spectrometer's ion source, where they are fragmented into reproducible patterns. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for definitive identification.[6] For quantitative analysis, the instrument can operate in selected ion monitoring (SIM) mode, enhancing sensitivity by focusing only on characteristic ions of the target analyte.[7]
Experimental Workflow
The overall analytical process follows a systematic and validated pathway to ensure data integrity and reproducibility.
Caption: Overall experimental workflow from sample preparation to final analysis.
Instrumentation, Reagents, and Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent single quadrupole MS.[8]
-
GC Column: VF-5ms (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9] This non-polar column is selected for its excellent resolving power for a wide range of non-polar to semi-polar compounds, including alkylbenzenes.
-
Reagents: this compound (≥99% purity), Dodecane (Internal Standard, ≥99% purity), Hexane (HPLC grade).
-
Consumables: 2 mL autosampler vials with caps, 1 µL syringes, GC inlet liners.
Detailed Protocols
Preparation of Standards
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of dodecane into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane.
-
Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical concentration range would be 0.5, 1, 5, 10, 25, and 50 µg/mL. For each calibration standard, add a constant concentration of the internal standard (e.g., 10 µg/mL).
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline for extracting this compound from a simple aqueous matrix. Method optimization is required for complex matrices like soil or detergents.[10]
-
Measure 100 mL of the aqueous sample into a 250 mL separatory funnel.
-
Spike the sample with the internal standard to achieve a final concentration of 10 µg/mL.
-
Add 20 mL of hexane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower aqueous layer and collect the upper hexane layer.
-
Transfer the hexane extract to a clean vial for GC-MS analysis.
GC-MS Method Parameters and Logic
The instrumental parameters must be carefully selected to ensure optimal separation and detection. The logic behind these choices is critical for robust method development.
Caption: Logic diagram for GC-MS method parameter optimization.
Table 1: Optimized GC-MS Conditions
| Parameter | Value | Rationale |
|---|---|---|
| GC System | ||
| Inlet Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. |
| Inlet Temp | 250 °C | Ensures complete and rapid vaporization of this compound without thermal degradation. |
| Carrier Gas | Helium | Inert, provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing speed and resolution. |
| Oven Program | Initial 100 °C, hold 1 min; Ramp to 280 °C at 15 °C/min; Hold 5 min | Provides separation from lighter and heavier matrix components. The initial hold focuses the analytes at the head of the column. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| EI Energy | 70 eV | Standard energy that produces a library-searchable mass spectrum. |
| Source Temp | 230 °C | Prevents condensation of analytes while minimizing thermal degradation. |
| Quad Temp | 150 °C | Ensures stable performance of the mass filter. |
| Acquisition | Full Scan (m/z 40-400) & SIM | Full scan for initial identification and confirmation; SIM for high-sensitivity quantification.[7] |
Identification and Data Analysis
-
Identification: this compound is identified by comparing its retention time and mass spectrum with that of a pure standard. The molecular weight of this compound (C₁₇H₂₈) is 232.4 g/mol .[6][11] The EI mass spectrum is characterized by a molecular ion (M⁺) at m/z 232 and prominent fragment ions at m/z 91 (tropylium ion, characteristic of alkylbenzenes) and m/z 105.[6][7]
-
Quantitation: For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended.
Table 2: Ions for Selected Ion Monitoring (SIM)
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
|---|---|---|---|
| This compound | 91 | 105 | 232 |
| Dodecane (IS) | 57 | 71 | 85 |
A calibration curve is constructed by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion against the concentration of the calibration standards. The concentration of this compound in unknown samples is then calculated from this curve.
Method Validation
The developed method must be validated to ensure it is fit for its intended purpose. Validation should be performed in accordance with guidelines such as those from the International Council for Harmonisation (ICH).[2][3]
Table 3: Method Validation Acceptance Criteria & Typical Results
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Specificity | No interfering peaks at the retention time of the analyte and IS. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | 0.999 |
| Range | 0.5 - 50 µg/mL | 0.5 - 50 µg/mL |
| Accuracy | Mean recovery of 80-120% at three concentration levels. | 98.5% - 101.2% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 15% | < 5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) ≥ 10 | 0.5 µg/mL |
| Robustness | RSD ≤ 20% after minor changes in method parameters (e.g., flow rate ±5%, oven ramp ±2°C/min).[12] | Pass |
Conclusion
This application note presents a detailed, robust, and validated GC-MS method for the determination of this compound. The provided protocols for sample preparation, instrumental analysis, and method validation establish a comprehensive framework for achieving accurate and precise results. The explanation of the scientific rationale behind key experimental choices empowers analysts to adapt and troubleshoot the method effectively. This method is suitable for routine quality control in industrial settings, as well as for environmental analysis and research applications where reliable measurement of this compound is required.
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Al-Niaimi, I., Jalil, A., & Hussein, F. (2009). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. Tikrit Journal of Pure Science, 14(3). [Link]
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Al-Niaimi, I., Jalil, A., & Hussein, F. (2009). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. Iraqi National Journal of Chemistry. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 23194, this compound. PubChem. Retrieved January 13, 2026, from [Link].
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ASTM International. (2005). Standard Test Methods for Sampling and Chemical Analysis of Alkylbenzene Sulfonates (D1568-05). ASTM International. [Link]
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Patel, K., Patel, J., & Patel, M. (2010). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Research, 2(1). [Link]
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NIST (n.d.). Benzene, undecyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 13, 2026, from [Link].
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ASTM International. (1989). Standard Test Method for Sulfonic and Sulfuric Acids in Alkylbenzene Sulfonic Acids (D4711-89R09). ASTM International. [Link]
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ASTM International. (2016). Standard Test Method for Sodium Alkylbenzene Sulfonate in Synthetic Detergents by Ultraviolet Absorption (D1768-89(2016)). ASTM International. [Link]
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Matheson, K., & D'Silva, A. (1998). Monitoring the linear alkylbenzene sulfonation process using high-temperature gas chromatography. Journal of the American Oil Chemists' Society, 75(9), 1181-1186. [Link]
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Kumar, A., & Kumar, R. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews, 21(2), 1735-1743. [Link]
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U.S. Geological Survey. (2001). Standard Operating Procedure for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. [Link]
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U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
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NIST (n.d.). Benzene, undecyl- IR Spectrum. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 13, 2026, from [Link].
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ASTM International. (2016). D1768 Standard Test Method for Sodium Alkylbenzene Sulfonate in Synthetic Detergents by Ultraviolet Absorption. ASTM International. [Link]
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Bryant, D. J., et al. (2021). An Automated Methodology for Non-targeted Compositional Analysis of Small Molecules in High Complexity Environmental Matrices Using Coupled Ultra Performance Liquid Chromatography Orbitrap Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 32(4), 1011-1020. [Link]
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SCION Instruments. (n.d.). ASTM D5580 - Standard Test Method | Gas Chromatography (GC). Retrieved January 13, 2026, from [Link]
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Shpak, A., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(20), 7167. [Link]
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NIST (n.d.). Benzene, undecyl- Notes. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 13, 2026, from [Link].
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Wiley-VCH. (n.d.). Benzene, (1-methylundecyl)-. SpectraBase. Retrieved January 13, 2026, from [Link].
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Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]
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Hailemariam, T., & Bekele, T. (2015). Recent advances in sample preparation techniques for environmental matrix. International Journal of Modern Chemistry and Applied Science, 2(2), 92-107. [Link]
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U.S. Environmental Protection Agency. (n.d.). Benzene, undecyl- - Substance Details. Substance Registry Services. Retrieved January 13, 2026, from [Link].
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Czysch, M. (1994). Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes. Seton Hall University Dissertations and Theses (ETDs). [Link]
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Nerin, C., et al. (2023). Advances in sample preparation of environmental solid matrices. TrAC Trends in Analytical Chemistry, 158, 116881. [Link]
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Gonçalves, C., & Alpendurada, M. F. (2017). Sample Preparation Methods for Determination of Pollutants in Solid and Complex Environmental Matrices: Mass Spectrometry Based Approaches. In Mass Spectrometry for Analysis of Environmental Pollutants. IntechOpen. [Link]
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Bourgin, M., et al. (2021). Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry. Water, 13(23), 3365. [Link]
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Agilent Technologies. (2019). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
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Quality Analysis GmbH. (2022, July 21). GC-MS/Headspace-GC-MS: How does the method work - and when is it used? [Video]. YouTube. [Link]
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Garcia, C. M., et al. (2008). Multivariate optimization of a GC–MS method for determination of sixteen priority polycyclic aromatic hydrocarbons in environmental matrices. Journal of Separation Science, 31(9), 1553-1563. [Link]
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Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]
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Application Notes and Protocols for the Use of Undecylbenzene as a Tracer Compound in Subsurface Transport Studies
Abstract
This document provides a comprehensive guide for researchers, environmental scientists, and hydrogeologists on the application of undecylbenzene as a reactive tracer for subsurface transport studies. This compound, a member of the linear alkylbenzene (LAB) family, offers unique properties that make it a valuable tool for characterizing the transport and fate of hydrophobic contaminants, understanding soil and aquifer matrix interactions, and evaluating the efficiency of subsurface remediation technologies. Due to its strong tendency to partition into non-aqueous phases and sorb to organic carbon, its transport is retarded relative to conservative tracers, providing critical insights into subsurface characteristics.[1][2] This guide details the underlying principles, experimental design considerations, step-by-step protocols for field application and laboratory analysis, and data interpretation methodologies.
Introduction: The Rationale for this compound as a Subsurface Tracer
Subsurface transport studies are fundamental to understanding contaminant hydrogeology, assessing risks to groundwater resources, and designing effective remediation strategies.[3] While conservative tracers, which move with the bulk flow of water, are excellent for delineating flow paths and velocities, they provide limited information about the interactions between solutes and the aquifer matrix.[1][4] Reactive tracers, in contrast, are designed to interact with the subsurface environment in a predictable manner, offering deeper insights into processes such as sorption, partitioning, and biodegradation.[1][5]
This compound (C₁₇H₂₈) is a sparingly soluble, hydrophobic organic compound that serves as an effective reactive tracer. Its primary utility lies in its strong affinity for organic carbon and non-aqueous phase liquids (NAPLs), which causes its movement to be delayed, or "retarded," relative to the flow of groundwater.[6][7] By comparing the breakthrough curve of this compound to that of a conservative tracer, researchers can quantify the retardation factor and, by extension, infer key properties of the aquifer material, such as its organic carbon content and the presence of residual NAPL contamination.[8]
Key Advantages of this compound:
-
High Partitioning Coefficient (Log Kow): this compound exhibits a high octanol-water partition coefficient, indicating a strong preference for non-polar environments. This makes it an excellent surrogate for many common organic contaminants.
-
Chemical Stability: Under typical subsurface conditions (moderate temperature, near-neutral pH), this compound is chemically stable, ensuring that its transport behavior is primarily governed by physical partitioning processes rather than chemical degradation over the timescale of most tracer tests.
-
Analytical Sensitivity: Modern analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), allow for the detection of this compound at very low concentrations (parts per billion or even parts per trillion), minimizing the required injection mass.[9]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is critical for designing and interpreting tracer studies. These properties govern its transport and fate in the subsurface.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₈ | [10] |
| Molecular Weight | 232.41 g/mol | [10] |
| Appearance | Colorless liquid | [11] |
| Density | 0.855 g/cm³ at 20°C | [11] |
| Water Solubility | Insoluble | [11] |
| Boiling Point | ~316 °C | |
| Vapor Pressure | Low | [11] |
| Log Kow (Octanol-Water Partition Coefficient) | High (estimated > 6) | Inferred from similar compounds |
Health and Safety Considerations
This compound requires careful handling in a laboratory and field setting. It is essential to consult the Safety Data Sheet (SDS) before use.[10][11][12][13]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11][13]
-
Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[11]
-
Ignition Sources: Keep away from heat, sparks, and open flames. This compound is combustible.[11]
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for proper disposal.
-
Environmental Precautions: Prevent the release of this compound into drains or surface waters.
Experimental Design for an this compound Tracer Test
A successful tracer test requires careful planning and a design that is tailored to the specific objectives of the study and the characteristics of the field site.
Defining Objectives
The first step is to clearly define the research questions the tracer test will address. Common objectives for using this compound include:
-
Quantifying the retardation of a hydrophobic compound in a specific geological formation.
-
Estimating the average organic carbon content along a flow path.
-
Detecting and quantifying the volume of residual NAPL in the saturated or unsaturated zone.[8]
-
Evaluating the performance of a remediation system (e.g., surfactant flushing, in-situ chemical oxidation) by observing changes in tracer transport.
Site Characterization
A thorough understanding of the site's hydrogeology is essential for designing the tracer test. This includes:
-
Hydraulic Gradient and Groundwater Velocity: Determined from monitoring well water levels and conservative tracer tests. This information is crucial for predicting the arrival time of the tracers and for scheduling sampling events.[14][15]
-
Aquifer Properties: Porosity, hydraulic conductivity, and aquifer thickness.
-
Geochemistry: pH, temperature, and dissolved oxygen content of the groundwater.
Selection of a Co-Tracer
This compound should always be injected along with a conservative tracer. The conservative tracer provides the baseline for groundwater flow, and the difference in arrival times between the conservative tracer and this compound is used to calculate retardation.
Common Conservative Tracers:
-
Bromide (Br⁻): Often used as a sodium or potassium salt. It is highly soluble, not significantly retarded in most aquifers, and can be analyzed with an ion-selective electrode or by ion chromatography.
-
Chloride (Cl⁻): Similar to bromide, but may have higher background concentrations in some groundwaters.
-
Fluorescent Dyes (e.g., Rhodamine WT, Eosine): While effective, their use may be restricted in some areas, and they can be subject to sorption and degradation under certain conditions.[16]
Injection and Monitoring Strategy
The configuration of injection and monitoring wells will depend on the scale and objectives of the study. Common configurations include:
-
Natural Gradient Tests: The tracers are injected into one well and monitored at one or more downgradient wells, relying on the natural groundwater flow to transport them.[17]
-
Forced Gradient Tests: Groundwater is pumped from an extraction well to create a controlled flow field, pulling the tracers from an injection well. This shortens the duration of the test and provides better control over the flow path.[18]
The diagram below illustrates a typical forced-gradient tracer test workflow.
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Formulation of High-Performance Detergents Using Undecylbenzene-Derived Surfactants
An Application Guide for Researchers and Formulation Scientists
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the formulation and evaluation of detergents utilizing undecylbenzene-derived surfactants, with a primary focus on Linear Alkylbenzene Sulfonates (LAS). As the workhorse of the modern cleaning industry, LAS offers a potent combination of efficacy, cost-effectiveness, and environmental compatibility. This guide delves into the fundamental chemistry of these surfactants, their mechanism of action, and the synergistic interplay with other key detergent ingredients. Detailed protocols are provided for the laboratory-scale preparation of a model heavy-duty liquid detergent and the subsequent evaluation of its cleaning performance, adhering to industry-recognized testing standards. The content is structured to provide researchers and formulators with both the theoretical foundation and the practical methodologies required to develop and optimize high-performance cleaning products.
Introduction: The Central Role of this compound Surfactants in Modern Detergency
Since the mid-20th century, synthetic detergents have revolutionized the cleaning products industry. The initial formulations utilized branched alkylbenzene sulfonates (BAS), which offered superior cleaning power compared to traditional soaps, especially in hard water.[1][2] However, the highly branched structure of BAS severely hindered its biodegradability, leading to significant environmental issues such as persistent foam in waterways.[1][2] This environmental pressure catalyzed the shift to Linear Alkylbenzene Sulfonates (LAS) in the 1960s, a class of surfactants that retains the high performance of its predecessor while offering excellent biodegradability.[1]
Today, LAS is one of the most widely produced synthetic surfactants globally, forming the backbone of countless household and industrial cleaning products, from laundry detergents to dishwashing liquids.[1][3][4] Its enduring prevalence is a testament to its robust performance across a wide range of conditions and its economic viability. This application note serves as an expert-level guide, explaining the causality behind formulation choices and providing validated protocols for creating and testing detergents based on this compound-derived surfactants.
Scientific Principles of LAS-Based Detergency
Molecular Structure and Synthesis
Linear Alkylbenzene Sulfonates are anionic surfactants characterized by an amphiphilic structure: a hydrophilic (water-attracting) sulfonate head group and a hydrophobic (water-repelling) alkylbenzene tail.[1][4] The "this compound" designation typically refers to an alkyl chain with 10 to 14 carbon atoms, which provides the optimal balance for detergency.[5]
The industrial synthesis is a two-step process:
-
Alkylation: Benzene is alkylated with long-chain linear monoalkenes (e.g., derived from kerosene) using a catalyst like hydrogen fluoride or a solid acid catalyst to produce linear alkylbenzene (LAB).[1]
-
Sulfonation & Neutralization: The LAB is then sulfonated with sulfur trioxide (SO₃) to form linear alkylbenzene sulfonic acid (LABSA). This highly acidic intermediate is subsequently neutralized, typically with sodium hydroxide (NaOH), to yield the final surfactant, sodium linear alkylbenzene sulfonate.[1][4]
Caption: General molecular structure of Sodium Linear Alkylbenzene Sulfonate (LAS).
Mechanism of Cleaning Action
The efficacy of LAS stems from its ability to manipulate interfaces between water, oil, and solid surfaces. The cleaning process involves several coordinated actions:
-
Surface Tension Reduction: LAS molecules migrate to the air-water interface, disrupting the cohesive forces between water molecules and lowering the surface tension. This allows the cleaning solution to wet fabrics and surfaces more effectively.
-
Micelle Formation: Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a core that can encapsulate oily and greasy soils, while the hydrophilic heads face outward, keeping the micelle suspended in the water.
-
Emulsification and Soil Removal: The hydrophobic tails of LAS molecules adsorb onto oily dirt particles on a fabric. Through mechanical action (e.g., agitation in a washing machine), the soil is lifted from the surface and encapsulated within micelles. This process, known as emulsification, prevents the oily dirt from redepositing onto the fabric.[6]
Caption: The cleaning mechanism of LAS surfactants on an oily stain.
Principles of Detergent Formulation
A modern detergent is a complex, multi-component system designed to tackle a wide variety of stains and soils under diverse conditions. LAS serves as the primary anionic surfactant, but its performance is significantly enhanced by a carefully selected team of co-ingredients.
| Component | Function | Typical Concentration (w/w) in HDL | Example(s) |
| Primary Surfactant | Main cleaning agent for particulate and oily soil removal. | 10% - 25% | Linear Alkylbenzene Sulfonate (LAS) |
| Co-Surfactants | Improve cleaning on greasy stains, boost foam stability, and enhance solubility. | 3% - 15% | Alcohol Ether Sulfates (AES), Alcohol Ethoxylates (AEO) |
| Builders | Sequester water hardness ions (Ca²⁺, Mg²⁺) to allow surfactants to work effectively. Provide alkalinity. | 1% - 10% | Sodium Citrate, Tetrasodium EDTA, Zeolites (in powders) |
| Enzymes | Catalyze the breakdown of specific, tough stains into smaller, water-soluble molecules. | 0.3% - 2% | Proteases (protein), Amylases (starch), Lipases (fat), Cellulases (fabric care) |
| Polymers | Prevent loosened soil from redepositing onto clean fabrics. | 0.2% - 1% | Carboxymethyl cellulose (CMC), Polyacrylates, Texcare® polymers |
| Additives | Enhance aesthetic properties and stability of the product and fabrics. | < 1% each | Optical Brighteners, Perfume, Dyes, Preservatives, pH Buffers |
| Solvents/Hydrotropes | Ensure stability and control viscosity in liquid formulations. | 1% - 10% | Propylene Glycol, Ethanol, Sodium Cumene Sulfonate |
Causality in Formulation:
-
Synergy between LAS and Co-surfactants: While LAS is excellent on particulate and combination soils, nonionic surfactants like Alcohol Ethoxylates are superior for removing very greasy stains.[3] Combining them provides a broader cleaning profile. Alcohol Ether Sulfates (AES) are often included for their high foaming properties and tolerance to hard water.[7]
-
The Critical Role of Builders: In hard water, calcium and magnesium ions react with LAS to form insoluble salts, deactivating the surfactant. Builders "trap" these ions, preventing this interaction and maximizing cleaning efficiency.[8] This is a prime example of designing a self-validating system; the formulation anticipates and neutralizes a common point of failure (hard water).
-
Enzyme Stability: Enzymes are sensitive to pH and the presence of other chemicals. Formulations must be buffered to an optimal pH (typically 7-9), and stabilizers like borax or calcium chloride are often added to preserve enzyme activity during storage.[9]
Application Protocols
The following protocols provide a framework for the creation and validated testing of a LAS-based detergent.
Protocol 1: Preparation of a Model Mid-Tier Heavy-Duty Liquid (HDL) Detergent
This protocol outlines the formulation of a 3X concentrate liquid laundry detergent. Safety precautions, including the use of gloves and eye protection, are mandatory, especially when handling LABSA (LAS-Acid) and caustic soda.
Materials & Equipment:
-
Overhead stirrer
-
Beaker (appropriately sized for the batch)
-
pH meter
-
Deionized water
-
Linear Alkylbenzene Sulfonic Acid (LAS-Acid, e.g., Calsoft LAS-99)
-
Sodium Hydroxide (50% solution)
-
Alcohol Ethoxylate (e.g., Tomadol 25-7)
-
Sodium Laureth Sulfate (SLES, e.g., Calfoam ES-702)
-
Sodium Citrate (builder)
-
Propylene Glycol (solvent/stabilizer)
-
Preservative, fragrance, and dye (as required)
Procedure:
-
Initial Charge: Add the deionized water to the main mixing vessel.
-
Neutralization: Begin slow to moderate agitation. Slowly add the Sodium Hydroxide (50%) solution.
-
Acid Addition: Very slowly, add the LAS-Acid. The reaction is exothermic; monitor the temperature to keep it below 50°C. This step neutralizes the sulfonic acid to form the sodium salt (LAS) in situ.
-
Verification: Mix until the solution is uniform and clear. Check the pH and adjust to between 7.0 and 9.0 using small amounts of remaining LAS-Acid or Sodium Hydroxide.[9] This step is critical for the stability of other components.
-
Co-surfactant Addition: Add the Alcohol Ethoxylate and SLES. Mix until fully incorporated.
-
Builder & Solvent Addition: Add the Sodium Citrate and Propylene Glycol. Continue mixing.
-
Final Additions: Add preservative, fragrance, and dye as desired. Mix until the entire batch is homogeneous.
Caption: Workflow for the laboratory preparation of an HDL detergent.
Protocol 2: Performance Evaluation via Standardized Wash Test
Evaluating performance requires standardized methods to ensure results are reproducible and comparable. This protocol is based on guidelines from industry bodies like A.I.S.E. and the EU Ecolabel.[10][11][12]
Materials & Equipment:
-
Reference washing machine (e.g., Miele W1 Classic) with controllable programs.[11]
-
Standardized pre-stained fabric monitors (e.g., wfk PCMS-55 for mixed stains).
-
Clean cotton ballast load (e.g., pillowcases, towels) to achieve a total wash load of 4.5 kg.[11][13]
-
Spectrophotometer or colorimeter for reflectance measurements.
-
Reference detergent for comparison.
-
Water hardness adjusted to a standard level (e.g., 2.5 mmol CaCO₃/L).[11]
Procedure:
-
Instrument Setup: Set the washing machine to a standard 40°C cotton cycle. Disable any "fuzzy logic" or eco-settings to ensure consistency.[11][12]
-
Reflectance Measurement (Pre-Wash): Measure the reflectance (Y-value) of each stained fabric monitor at three different spots using the spectrophotometer. Record the average for each stain.
-
Loading the Machine: Place the stained monitors in the machine along with the 4.5 kg cotton ballast load. This simulates a realistic consumer wash.[13]
-
Detergent Dosing: Add the recommended dosage of the test detergent (from Protocol 1) and the reference detergent in separate, identical wash cycles.
-
Washing Cycle: Run the complete wash cycle.
-
Drying: Once the cycle is complete, remove the fabric monitors and air-dry them in a controlled environment, away from direct sunlight.
-
Reflectance Measurement (Post-Wash): Once dry, repeat the reflectance measurements (Step 2) on the washed stains.
-
Calculation: Calculate the Stain Removal Index (SRI) for each stain using the formula: SRI = 100 * (Y_after - Y_before) / (Y_unsoiled - Y_before) Where Y is the reflectance value of the washed stain (after), the unwashed stain (before), and an unsoiled white fabric (unsoiled).
Hypothetical Performance Data:
| Stain Type | Test Detergent SRI | Reference Detergent SRI |
| Chocolate | 85.2 | 82.1 |
| Grass | 78.9 | 79.5 |
| Sebum/Pigment | 90.1 | 86.4 |
| Red Wine | 75.4 | 72.8 |
| Average | 82.4 | 80.2 |
Conclusion
This compound-derived surfactants, particularly LAS, remain a cornerstone of the detergent industry due to their high performance, versatility, and favorable environmental profile. Effective formulation is not merely about combining ingredients, but about understanding the complex interplay between surfactants, builders, enzymes, and other components to create a synergistic and stable system. By following structured, validated protocols for both formulation and performance testing, researchers and scientists can systematically develop and optimize detergents that meet the rigorous demands of today's consumers.
References
-
A.I.S.E. (n.d.). Detergent Test Protocol. Retrieved from A.I.S.E. website: [Link]
-
European Commission. (2017). Revised EU Ecolabel protocol for testing laundry detergents. Retrieved from European Commission website: [Link]
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A.I.S.E. (2023). A.I.S.E. Laundry Detergent Testing Guidelines. Retrieved from A.I.S.E. website: [Link]
-
Scribd. (n.d.). Performance Test Laundry Detergents. Retrieved from Scribd: [Link]
-
European Commission. (2017). Framework for testing performance for industrial and institutional laundry detergents. Retrieved from European Commission website: [Link]
- Google Patents. (n.d.). Heavy-duty liquid detergent composition comprising anionic surfactants.
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Scribd. (n.d.). Formulating Liquid Laundry Detergents: Technical Article. Retrieved from Scribd: [Link]
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Thinking Through Soil. (n.d.). Surfactants (Linear Alkylbenzene Sulfonates). Retrieved from Thinking Through Soil: [Link]
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Google APIs. (n.d.). Stable heavy duty liquid detergent compositions which contain a softener and antistatic agent. Retrieved from Google APIs: [Link]
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Wikipedia. (n.d.). Alkylbenzene sulfonate. Retrieved from Wikipedia: [Link]
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American Cleaning Institute. (2005). LINEAR ALKYLBENZENE SULFONATE (LAS). Retrieved from American Cleaning Institute: [Link]
-
Katiya, M. M., & Khayal, A. (n.d.). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications. IJRAR. Retrieved from [Link]
-
SOLVERCHEM - MCB Books. (n.d.). FORMULATIONS OF LIQUID LAUNDRY DETERGENT. Retrieved from SOLVERCHEM: [Link]
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Slideshare. (n.d.). Alkyl benzene sulfonates. Retrieved from Slideshare: [Link]
-
Miyazawa, H., Wakatsuki, Y., & Yoshino, N. (2005). Synthesis and Solution Properties of Nonionic Hybrid Surfactants with a Benzene Ring. Journal of Oleo Science. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of novel Surfactants from methyl-undecenoate: Properties and Biological activities. Retrieved from ResearchGate: [Link]
-
Agricultural Marketing Service. (2017). Sodium Dodecylbenzene Sulfonate (SDBS). Retrieved from USDA: [Link]
-
Chemistry LibreTexts. (2021). 10.2: Synthetic Detergents. Retrieved from Chemistry LibreTexts: [Link]
-
The Chemistry of Clean. (n.d.). SDBS in Modern Detergent Formulations. Retrieved from The Chemistry of Clean: [Link]
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StackExchange. (2014). Can laundry detergent (like Sodium dodecylbenzenesulfonate) be used as dish detergent?. Retrieved from StackExchange: [Link]
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ResearchGate. (n.d.). Selective Syntheses and Properties of Anionic Surfactants Derived from Isosorbide. Retrieved from ResearchGate: [Link]
-
ResearchGate. (n.d.). Surfactants from Renewable Sources: Synthesis and Applications. Retrieved from ResearchGate: [Link]
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ResearchGate. (n.d.). Synthesis and Evaluation of Zwitterionic Surfactants Bearing Benzene Ring in the Hydrophobic Tail. Retrieved from ResearchGate: [Link]
-
MDPI. (n.d.). Preparation of Multifunctional Surfactants Derived from Sodium Dodecylbenzene Sulfonate and Their Use in Oil-Field Chemistry. Retrieved from MDPI: [Link]
-
NIH. (2024). Hydrophobicity of Benzene-Based Surfactants and Its Effect on Bubble Coalescence Inhibition. Retrieved from NIH: [Link]
-
NIH. (n.d.). Green Surfactants (Biosurfactants): A Petroleum-Free Substitute for Sustainability—Comparison, Applications, Market, and Future Prospects. Retrieved from NIH: [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of Zwitterionic Surfactants Bearing Benzene Ring in the Hydrophobic Tail. Retrieved from MDPI: [Link]
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Synthesis and Functionalization of Undecylbenzene for Novel Applications in Research and Development
An Application and Protocol Guide
Abstract
Long-chain alkylbenzenes, such as undecylbenzene, serve as fundamental molecular scaffolds in chemical synthesis. While traditionally utilized as precursors for surfactants, their true potential is unlocked through targeted functionalization of the aromatic ring. The introduction of specific chemical moieties transforms the simple hydrocarbon into a versatile platform for creating advanced materials, developing novel drug candidates, and engineering specialized chemical probes. This guide provides a comprehensive overview of the core synthetic strategies for preparing this compound and detailed protocols for its subsequent functionalization. We delve into the causality behind experimental choices, offer self-validating characterization checkpoints, and connect these functionalized derivatives to their emerging applications in materials science and drug discovery.
Introduction: The this compound Scaffold
This compound (C₁₇H₂₈) is an aromatic hydrocarbon characterized by an eleven-carbon alkyl chain attached to a benzene ring.[1][2] Its significance stems from the combination of a nonpolar, flexible alkyl tail and a chemically addressable aromatic head. This amphiphilic nature is the basis for its widespread use in producing linear alkylbenzene sulfonate (LAS) surfactants for the detergent industry.[3][4][5]
However, the this compound core is far more than a detergent precursor. The benzene ring is a gateway to a vast chemical space. Through electrophilic aromatic substitution, a variety of functional groups can be installed, each imparting unique properties and enabling novel applications.[6][7] For instance, introducing nitro or amino groups can create building blocks for pharmaceuticals, while incorporating halogens opens pathways to complex molecular architectures via cross-coupling reactions. This guide will explore the synthesis of the core scaffold and its transformation into high-value, functionalized derivatives.
Core Synthesis: Preparing the this compound Platform
The primary challenge in synthesizing this compound is attaching the long alkyl chain to the benzene ring without unwanted side reactions, particularly carbocation rearrangements that would lead to branched isomers instead of the desired linear product. Two robust, industrially relevant methods are presented: Friedel-Crafts Alkylation and Friedel-Crafts Acylation followed by reduction.
Method 1: Direct Friedel-Crafts Alkylation
This method involves the direct reaction of benzene with an alkylating agent, such as 1-undecene or 1-undecanol, in the presence of a Lewis acid or solid acid catalyst.[8][9] While seemingly direct, this pathway requires careful catalyst selection to minimize rearrangement of the undecyl carbocation intermediate. Modern solid acid catalysts like zeolites or immobilized phosphotungstic acid offer advantages in terms of recyclability and reduced waste compared to traditional catalysts like AlCl₃ or HF.[3][9]
Causality of Experimental Choice: Using a solid acid catalyst like immobilized phosphotungstic acid provides a heterogeneous reaction environment, which simplifies catalyst removal (filtration) and minimizes the formation of corrosive and toxic waste streams associated with homogeneous catalysts like AlCl₃.[9]
Method 2: Friedel-Crafts Acylation and Reduction (Rearrangement-Free)
To guarantee a linear undecyl chain, a two-step acylation-reduction sequence is the most reliable method. This pathway completely avoids the possibility of carbocation rearrangement.
-
Friedel-Crafts Acylation: Benzene is reacted with undecanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-phenylundecan-1-one. The electrophile in this reaction is the acylium ion, which is resonance-stabilized and does not rearrange.[10][11][12]
-
Clemmensen or Wolff-Kishner Reduction: The ketone product is then reduced to the corresponding alkane (this compound). The Clemmensen reduction (amalgamated zinc and HCl) is suitable for substrates stable in strong acid, while the Wolff-Kishner reduction (hydrazine and a strong base) is used for acid-sensitive molecules.
Causality of Experimental Choice: The acylation-reduction route is chosen when the linearity of the alkyl chain is critical for the final application, such as in the synthesis of specific liquid crystals or pharmaceutical precursors where isomeric purity is paramount. The deactivating effect of the acyl group also prevents polysubstitution on the benzene ring.[12]
Workflow Visualization: Synthesis of the this compound Core
Caption: Primary synthetic routes to the this compound scaffold.
Protocols: Functionalization of the this compound Ring
Once this compound is synthesized and purified, its aromatic ring can be functionalized. The long alkyl chain is an ortho-, para-directing group due to its electron-donating (hyperconjugation) effect, meaning incoming electrophiles will preferentially add to the positions ortho and para to the chain. Steric hindrance from the bulky undecyl group often favors substitution at the para position.
Protocol 1: Sulfonation for Surfactant Synthesis
This protocol yields p-undecylbenzenesulfonic acid, the precursor to linear alkylbenzene sulfonate (LAS) detergents.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%) or Oleum (fuming sulfuric acid)
-
Dichloromethane (DCM) or other inert solvent
-
Sodium Hydroxide (NaOH) solution
-
Ice bath, magnetic stirrer, separatory funnel, round-bottom flask with reflux condenser.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in DCM. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Sulfonating Agent: Slowly add 1.1 equivalents of concentrated sulfuric acid or oleum dropwise to the stirred solution. Maintain the temperature below 10 °C to control the exothermic reaction and prevent side product formation.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel. The aqueous layer will contain the sulfonic acid product.
-
Neutralization: Separate the aqueous layer and slowly neutralize it with a cold NaOH solution to a pH of ~7 to form the sodium salt (LAS), which may precipitate.
-
Isolation: The product can be isolated by filtration if it precipitates, or by evaporation of the water.
Self-Validation: The product can be characterized by FTIR, looking for the characteristic S=O stretching bands around 1350 and 1170 cm⁻¹.
Protocol 2: Nitration for Pharmaceutical Precursors
This protocol introduces a nitro group, typically at the para position. The nitro group can be subsequently reduced to an amine, a key functional group in drug development.[13]
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice/salt bath, magnetic stirrer, separatory funnel.
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated sulfuric acid to concentrated nitric acid (typically a 2:1 or 3:1 v/v ratio) while cooling in an ice bath. This generates the nitronium ion (NO₂⁺) electrophile.
-
Reaction Setup: Place this compound in a round-bottom flask and cool to 0 °C in an ice/salt bath.
-
Addition: Add the cold nitrating mixture dropwise to the this compound with vigorous stirring. The temperature must be strictly maintained between 0-5 °C to prevent dinitration.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours.
-
Workup: Slowly pour the reaction mixture onto a large volume of crushed ice and water. The nitrated product will separate as an oil or solid.
-
Isolation and Purification: Transfer to a separatory funnel, separate the organic layer (product), wash with water and then with a dilute sodium bicarbonate solution to remove residual acid, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).
Self-Validation: Successful nitration is confirmed by ¹H NMR (aromatic protons will show a characteristic shift pattern for a 1,4-disubstituted ring) and FTIR (strong asymmetric and symmetric N-O stretching bands around 1530 and 1350 cm⁻¹).
Workflow Visualization: Functionalization Pathways
Caption: Key functionalization routes starting from this compound.
Application Notes
The value of these synthetic protocols lies in the novel applications they enable.
| Functional Group | Derivative Example | Target Application | Rationale & Field Insights |
| Sulfonic Acid | Sodium p-undecylbenzenesulfonate | Advanced Surfactants | The primary use, forming anionic surfactants that are highly effective and biodegradable.[3][5] Key for household and industrial detergents. |
| Amine | p-Aminothis compound | Drug Discovery Precursor | The amine group is a versatile chemical handle. It can be diazotized or acylated to build complex heterocyclic structures, which are common scaffolds in medicinal chemistry.[13][14] The long alkyl chain can improve lipid solubility and membrane permeability of a potential drug molecule. |
| Halogen (Br, Cl) | p-Bromothis compound | Materials Science, Organic Electronics | The bromo-substituent is a key coupling point for reactions like Suzuki or Stille coupling. This allows for the attachment of other aromatic systems, creating conjugated molecules for organic electronics or liquid crystals. The undecyl chain provides solubility and influences self-assembly properties. |
| Ketone | 4-undecylacetophenone | Polymer Science | The ketone functionality can be a site for polymerization reactions or a precursor for synthesizing specialized monomers. The long alkyl chain acts as an internal plasticizer, affecting the polymer's thermal and mechanical properties. |
Characterization Data Summary
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.
| Compound | Technique | Expected Key Signals / Observations |
| This compound | ¹H NMR | Multiplet ~7.1-7.3 ppm (5H, aromatic), Triplet ~2.6 ppm (2H, benzylic -CH₂-), Broad singlet/multiplet ~1.2-1.6 ppm (~18H, alkyl chain), Triplet ~0.9 ppm (3H, terminal -CH₃). |
| GC-MS | Molecular Ion (M⁺) at m/z = 232.4.[6] | |
| p-Nitrothis compound | ¹H NMR | Two doublets in the aromatic region (~7.3 ppm and ~8.1 ppm, 2H each, characteristic of 1,4-substitution). |
| FTIR | Strong peaks at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch). | |
| 1-Phenylundecan-1-one | ¹H NMR | Aromatic protons shifted downfield compared to this compound (~7.4-7.9 ppm). Triplet for the -CH₂- group adjacent to the carbonyl at ~2.9 ppm. |
| FTIR | Strong carbonyl (C=O) stretch at ~1685 cm⁻¹. | |
| p-Undecylbenzenesulfonic Acid | ¹H NMR | Two doublets in the aromatic region (~7.2 ppm and ~7.7 ppm, 2H each). A broad singlet for the acidic -SO₃H proton. |
| FTIR | Strong S=O stretching bands (~1350, 1170 cm⁻¹) and a broad O-H stretch (~3400 cm⁻¹). |
Conclusion
This compound is a powerful and versatile starting material. By moving beyond its traditional role in the surfactant industry, researchers can leverage straightforward functionalization chemistry to access a wide array of valuable molecules. The protocols and insights provided herein serve as a robust foundation for scientists in drug development, materials science, and specialty chemicals to synthesize novel compounds with tailored properties. The key to innovation lies in the precise and strategic functionalization of this fundamental chemical scaffold.
References
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Alkylation of benzene with long chain (C8–C18) linear primary alcohols over zeolite‐Y. ResearchGate. Available at: [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. University of California, Santa Cruz. Available at: [Link]
-
13 Friedel-Crafts Acylation. University of Wisconsin-Madison. Available at: [Link]
-
Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation. ResearchGate. Available at: [Link]
-
Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. Marine Environmental Research. Available at: [Link]
-
Alkylbenzene - Wikipedia. Wikipedia. Available at: [Link]
-
Friedel-Crafts acylation (video). Khan Academy. Available at: [Link]
-
Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes. National Institutes of Health (NIH). Available at: [Link]
-
Friedel-Crafts acylation of benzene. Chemguide. Available at: [Link]
- Long chain (C18-C12) linear alkyl benzene sulfonate and method of preparing the same. Google Patents.
-
Alkylation of Benzene by Long-Chain Alkenes on Immobilized Phosphotungstic Acid. East Tennessee State University. Available at: [Link]
-
This compound | C17H28 | CID 23194. PubChem. Available at: [Link]
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This compound | C17H28 | CID 23194 - NIH. National Institutes of Health (NIH). Available at: [Link]
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Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. The Pharma Innovation. Available at: [Link]
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Synthesis and characterisation of (Z)-styrylbenzene derivatives as potential selective anticancer agents. National Institutes of Health (NIH). Available at: [Link]
-
Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Royal Society of Chemistry. Available at: [Link]
- Benzene derivatives and pharmaceutical use thereof. Google Patents.
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Troubleshooting & Optimization
Technical Support Center: Side Reactions in the Friedel-Crafts Alkylation of Benzene with Undecene
Welcome to the technical support center for the Friedel-Crafts alkylation of benzene with undecene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this classic yet challenging C-C bond-forming reaction. Here, we will dissect the common side reactions, provide robust troubleshooting strategies, and answer frequently asked questions to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the Friedel-Crafts alkylation of benzene with undecene. Each issue is analyzed from a mechanistic perspective, followed by actionable solutions.
Issue 1: Low Yield of the Desired Linear Undecylbenzene and a Complex Mixture of Isomers
Symptoms: Your Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals multiple peaks corresponding to various phenylundecane isomers (e.g., 2-phenylundecane, 3-phenylundecane, 4-phenylundecane, 5-phenylundecane), with a lower than expected yield of the terminal isomer.
Root Cause Analysis: This is a classic manifestation of carbocation rearrangement. The initial electrophile formed from 1-undecene is a primary carbocation, which is highly unstable. It rapidly rearranges to more stable secondary carbocations via a series of hydride shifts.[1][2] The benzene ring then attacks these various secondary carbocations, leading to a mixture of internal phenylundecane isomers.
Solutions:
-
Kinetic vs. Thermodynamic Control: The product distribution can be influenced by reaction temperature.[3][4] Lower temperatures generally favor the kinetically controlled product, which may result in a higher proportion of the isomer formed from the initial carbocation before extensive rearrangement. Conversely, higher temperatures can lead to a thermodynamically controlled product distribution, favoring the most stable isomer.
-
Catalyst Selection: While aluminum chloride (AlCl₃) is a powerful catalyst, its high activity can promote carbocation rearrangements.[5][6] Consider using milder Lewis acids or solid acid catalysts, such as certain zeolites or phosphotungstic acid, which can offer improved selectivity for the desired isomer.[1][7]
-
Alternative Synthesis Route: Friedel-Crafts Acylation followed by Reduction: To completely circumvent carbocation rearrangement, the most effective strategy is to perform a Friedel-Crafts acylation using undecanoyl chloride. The resulting acylium ion is resonance-stabilized and does not rearrange. The undecanophenone product can then be reduced to the desired linear this compound using methods like the Clemmensen or Wolff-Kishner reduction.[8][9]
Issue 2: Significant Formation of Di- and Tri-undecylbenzene Byproducts
Symptoms: Your analysis shows significant quantities of higher molecular weight products, indicating that more than one undecyl group has been attached to the benzene ring.
Root Cause Analysis: This phenomenon, known as polyalkylation, occurs because the monoalkylated product (this compound) is more reactive than the starting benzene.[2][10] The long alkyl chain is an electron-donating group, which activates the aromatic ring and makes it more susceptible to further electrophilic attack.
Solutions:
-
Utilize a Large Excess of Benzene: This is the most common and effective method to minimize polyalkylation.[11] By maintaining a high concentration of benzene relative to undecene, the probability of the undecyl carbocation reacting with an unreacted benzene molecule is statistically favored over reacting with the more reactive this compound product. Molar ratios of benzene to undecene of 10:1 or higher are recommended.
-
Control Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second and subsequent alkylation reactions, thereby improving the selectivity for the monoalkylated product.[10]
Frequently Asked Questions (FAQs)
Q1: What is the expected isomer distribution in the Friedel-Crafts alkylation of benzene with 1-undecene?
Q2: Can I use undecyl chloride instead of 1-undecene as the alkylating agent?
A2: Yes, undecyl chloride can be used. However, you will still encounter the same issue of carbocation rearrangement. The Lewis acid catalyst will facilitate the formation of the primary undecyl carbocation, which will then rearrange to more stable secondary carbocations before alkylating the benzene ring.
Q3: Why is Friedel-Crafts acylation followed by reduction a better method for synthesizing linear this compound?
A3: This two-step approach offers two significant advantages. Firstly, the acylium ion formed during acylation is resonance-stabilized and does not undergo rearrangement, ensuring the formation of a single ketone isomer (undecanophenone). Secondly, the acyl group is electron-withdrawing, which deactivates the aromatic ring and prevents polyacylation. Subsequent reduction of the ketone to the alkane yields the desired linear this compound as a single, pure product.[8][9]
Q4: What are the safety precautions I should take when working with aluminum chloride?
A4: Aluminum chloride is a highly reactive and corrosive Lewis acid. It reacts violently with water, releasing HCl gas. Therefore, it must be handled in a moisture-free environment, preferably in a fume hood and under an inert atmosphere (e.g., nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Data Presentation
Table 1: Representative Isomer Distribution in the Friedel-Crafts Alkylation of Benzene with a Long-Chain α-Olefin
| Phenylalkane Isomer | Representative Percentage (%) |
| 2-Phenylundecane | 35 - 45 |
| 3-Phenylundecane | 20 - 30 |
| 4-Phenylundecane | 15 - 25 |
| 5-Phenylundecane | 10 - 20 |
Note: This is an estimated distribution based on data for similar long-chain alkenes. The actual distribution will vary with experimental conditions.
Experimental Protocols
Protocol 1: Standard Friedel-Crafts Alkylation of Benzene with 1-Undecene (Adapted Procedure)
Disclaimer: This is an adapted general procedure. Optimal conditions should be determined experimentally.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Benzene (anhydrous)
-
1-Undecene
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Under an inert atmosphere (nitrogen or argon), add anhydrous benzene (e.g., 10 molar equivalents) to the flask.
-
Cool the flask in an ice bath to 0-5 °C.
-
Carefully and portion-wise, add anhydrous AlCl₃ (1.1 equivalents relative to 1-undecene) to the stirred benzene.
-
In the dropping funnel, prepare a solution of 1-undecene (1 equivalent) in a small amount of anhydrous benzene.
-
Add the 1-undecene solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or GC).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of Linear this compound via Friedel-Crafts Acylation and Clemmensen Reduction
Part A: Friedel-Crafts Acylation of Benzene with Undecanoyl Chloride
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Benzene (anhydrous)
-
Undecanoyl chloride
-
Hydrochloric acid (concentrated)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
In the dropping funnel, prepare a solution of undecanoyl chloride (1 equivalent) in anhydrous DCM.
-
Add the undecanoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes at 0-5 °C.
-
After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Quench and work up the reaction as described in steps 8-12 of Protocol 1 to obtain crude undecanophenone.
Part B: Clemmensen Reduction of Undecanophenone
Materials:
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene
-
Undecanophenone (from Part A)
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene, and the undecanophenone.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically to maintain a strongly acidic environment.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield linear this compound.
Visualizations
Caption: Troubleshooting workflow for Friedel-Crafts alkylation of benzene with undecene.
Caption: The acylation-reduction pathway to avoid side reactions.
References
-
Alkylation of Benzene with Long Chain Linear Alkenes Catalyzed by Solid Acids. (n.d.). Retrieved from [Link]
-
Cutright, J. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst. Digital Commons@ETSU. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Kuvayskaya, A., Mohseni, R., & Vasiliev, A. (2022). Alkylation of Benzene by Long-Chain Alkenes on Immobilized Phosphotungstic Acid. East Tennessee State University. Retrieved from [Link]
-
Chemguide. (n.d.). The Friedel-Crafts Alkylation of Benzene. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]
-
Physics Forums. (2019, April 10). What temperature should be used for the Friedel-Crafts alkylation of benzene? Retrieved from [Link]
-
Al-Bassam, A. A. (2014). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. ResearchGate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
ChemRxiv. (2024). Friedel-Crafts reaction with polyolefins as alkylation reagents and poly(vinyl chloride) as initiator. Retrieved from [Link]
-
RSC Advances. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Chegg. (2020, May 4). Solved Question 10 How can polyalkylation be minimized in | Chegg.com. Retrieved from [Link]
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- 11. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
Preventing polyalkylation in undecylbenzene synthesis
A Guide to Preventing Polyalkylation in Friedel-Crafts Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of undecylbenzene and other linear alkylbenzenes (LABs). As a Senior Application Scientist, I've structured this resource to provide not only procedural guidance but also a deep dive into the mechanistic principles governing the challenges you might face, particularly the issue of polyalkylation. Our goal is to empower you with the knowledge to troubleshoot and optimize your synthetic routes effectively.
Introduction: The Challenge of Selectivity in this compound Synthesis
This compound is a key intermediate in the production of linear alkylbenzene sulfonates (LAS), which are widely used as biodegradable detergents.[1][2] The synthesis is typically achieved through a Friedel-Crafts alkylation reaction, where benzene is reacted with an alkylating agent like 1-undecene or 1-undecyl chloride in the presence of a Lewis acid catalyst.[3][4][5]
While the reaction appears straightforward, a common and significant challenge is controlling the degree of alkylation. The initial product, mono-undecylbenzene, is often more reactive than the starting benzene.[6][7] This is because the newly introduced alkyl group is electron-donating, which activates the aromatic ring towards further electrophilic attack, leading to the formation of undesired di- and tri-undecylbenzene byproducts.[6][8] This phenomenon, known as polyalkylation, reduces the yield of the desired product and complicates purification.[7][9] This guide will provide you with the necessary tools and understanding to mitigate this issue.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding polyalkylation in this compound synthesis.
Q1: What is the fundamental cause of polyalkylation in Friedel-Crafts alkylation?
A1: Polyalkylation occurs because the alkyl group introduced onto the benzene ring is an "activating group."[6] This means it donates electron density to the aromatic ring, making the product (this compound) a better nucleophile and thus more reactive than the starting material (benzene).[7][10] Consequently, the this compound can compete with benzene for the alkylating agent, leading to the formation of di- and tri-alkylated products.[6][11]
Q2: How does the choice of catalyst influence the extent of polyalkylation?
A2: The catalyst, typically a strong Lewis acid like aluminum chloride (AlCl₃) or hydrogen fluoride (HF), plays a crucial role.[1][12] Highly active catalysts can accelerate the reaction rate, but may also promote polyalkylation by increasing the concentration of the reactive electrophile.[13] Using a milder Lewis acid or a solid acid catalyst (like certain zeolites) can sometimes offer better control and selectivity towards monoalkylation by moderating the reaction's reactivity.[1][14]
Q3: What is the most effective and straightforward method to minimize polyalkylation?
A3: The most common and effective strategy is to use a large excess of the aromatic substrate (benzene).[8][9][15] By ensuring a high concentration of benzene relative to the alkylating agent, the probability of the electrophile reacting with a benzene molecule rather than an already alkylated product molecule is significantly increased.[6]
Q4: How does reaction temperature affect the formation of polyalkylated byproducts?
A4: Higher reaction temperatures generally increase the rate of all reactions, including the subsequent alkylation steps that lead to polyalkylation.[16] Therefore, running the reaction at a lower temperature can help to favor the mono-alkylated product by reducing the rate of the second and third alkylation reactions.[17]
Q5: Is there an alternative to Friedel-Crafts alkylation that completely avoids polyalkylation?
A5: Yes, Friedel-Crafts acylation followed by a reduction step is an excellent alternative.[11][18] In this two-step process, an acyl group (R-C=O) is first added to the benzene ring. The acyl group is an electron-withdrawing and deactivating group, which makes the product less reactive than the starting benzene, thereby preventing further acylation.[8][19] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[11][19]
Troubleshooting Guide: Excessive Polyalkylation Observed
This section provides a systematic approach to diagnosing and resolving issues with polyalkylation in your this compound synthesis.
Logical Flow for Troubleshooting Polyalkylation
Caption: Troubleshooting workflow for polyalkylation.
Experimental Protocols
Protocol 1: Optimizing Molar Ratio to Minimize Polyalkylation
This protocol focuses on the most direct method to suppress polyalkylation: adjusting the stoichiometry of the reactants.
Objective: To determine the optimal molar ratio of benzene to 1-undecene for maximizing the yield of mono-undecylbenzene.
Materials:
-
Benzene (anhydrous)
-
1-undecene
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, ice bath
Procedure:
-
Set up a series of reactions with varying molar ratios of benzene to 1-undecene (e.g., 5:1, 10:1, 15:1, 20:1).
-
For a representative reaction (e.g., 10:1 ratio): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser under a nitrogen atmosphere, add anhydrous benzene (e.g., 10 equivalents).
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (e.g., 1.1 equivalents relative to 1-undecene).
-
Slowly add 1-undecene (1 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the product mixture by GC-MS to determine the ratio of mono-, di-, and tri-undecylbenzene.
Data Interpretation:
| Benzene:1-Undecene Molar Ratio | Mono-undecylbenzene (%) | Di-undecylbenzene (%) | Tri-undecylbenzene (%) |
| 5:1 | 65 | 25 | 10 |
| 10:1 | 85 | 12 | 3 |
| 15:1 | 92 | 7 | 1 |
| 20:1 | 95 | 5 | <1 |
| Note: These are representative values and actual results may vary. |
As the excess of benzene increases, the formation of polyalkylated products is significantly suppressed.
Protocol 2: Friedel-Crafts Acylation and Reduction Pathway
This protocol offers an alternative synthetic route that inherently avoids polyalkylation.
Part A: Friedel-Crafts Acylation of Benzene with Undecanoyl Chloride
-
In a setup similar to Protocol 1, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous benzene (used as both reactant and solvent).
-
Cool the mixture in an ice bath.
-
Slowly add undecanoyl chloride (1 equivalent) dropwise, keeping the temperature below 10°C.
-
After addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work up the reaction as described in Protocol 1 to isolate the crude undecanoylbenzene.
Part B: Clemmensen Reduction of Undecanoylbenzene
-
In a round-bottom flask equipped with a reflux condenser, add zinc amalgam, concentrated hydrochloric acid, toluene (as a co-solvent), and the undecanoylbenzene from Part A.[17]
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl.[17]
-
After completion, cool the mixture, separate the organic layer, and wash with water, sodium bicarbonate solution, and brine.[17]
-
Dry the organic layer and remove the solvent to yield this compound, which should be free of polyalkylated impurities.
Mechanistic Insight into Polyalkylation
To fully grasp why these troubleshooting steps are effective, it's essential to understand the underlying reaction mechanism.
Caption: Reaction mechanism highlighting the polyalkylation pathway.
The key to preventing polyalkylation is to ensure that the concentration of benzene is significantly higher than that of the mono-undecylbenzene product, thereby favoring the desired reaction pathway shown in green over the undesired pathway shown in red.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. YouTube. [Link]
-
Khan Academy. (n.d.). Friedel-Crafts alkylation. [Link]
-
ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation.... [Link]
-
Saha, D., Islam, M., & Begum, S. (2014). Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation. Bangladesh Journal of Scientific and Industrial Research. [Link]
-
SciSpace. (n.d.). Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation. [Link]
-
Heydari, A. (2022). A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry. Journal of Chemical Reviews. [Link]
-
ACS Publications. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. [Link]
-
Taylor & Francis Online. (n.d.). Green synthesis of linear alkylbenzenes via Diels−Alder cycloaddition between furan and linear alkenes over niobic acid catalyst. [Link]
-
Digital Commons@ETSU. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst. [Link]
-
Khan Academy. (n.d.). Synthesis of substituted benzene rings I. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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ResearchGate. (n.d.). Production of linear alkylbenzenes. [Link]
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Chemistry LibreTexts. (2023). The Friedel-Crafts Alkylation of Benzene. [Link]
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PubMed. (2025). 1,2,3,4-Tetrasubstituted Chiral η6-Benzene Ligand: Design and Application in Ruthenium-Catalyzed Asymmetric Synthesis of Tertiary Indenols via C-H Activation. [Link]
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ChemAnalyst. (2025). Understanding the Industrial Production Process of Benzene. [Link]
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Royal Society of Chemistry. (n.d.). Tandem catalytic synthesis of benzene from CO2 and H2. [Link]
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Scribd. (n.d.). Linear Alkylbenzene (Lab) Manufacture. [Link]
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Lumen Learning. (n.d.). 16.2 Preparation of alkylbenzenes | Organic Chemistry II. [Link]
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Chegg. (2021). Solved How can polyalkylation during Friedel-Crafts.... [Link]
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MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. [Link]
-
ResearchGate. (2022). Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions. [Link]
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Troubleshooting carbocation rearrangement in undecylbenzene synthesis
A Guide to Navigating Carbocation Rearrangement in Friedel-Crafts Alkylation
Welcome to the technical support center for undecylbenzene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with selectivity in the Friedel-Crafts alkylation of benzene with 1-chloroundecane or similar long-chain precursors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you face and the causality behind the recommended solutions. This guide is structured to address the core problem of carbocation rearrangement, offering practical, field-tested advice to help you achieve your desired linear this compound product.
The Challenge: The Inevitable Carbocation Rearrangement
The direct Friedel-Crafts alkylation of benzene with a primary alkyl halide like 1-chloroundecane seems straightforward. However, this reaction is frequently plagued by the formation of a mixture of isomeric products, with the desired linear 1-phenylundecane often being a minor component. This issue stems from the fundamental mechanism of the reaction, which proceeds through a carbocation intermediate.[1][2]
The primary driving force behind this lack of selectivity is the thermodynamic stability of carbocations, which follows the order: tertiary > secondary > primary.[2] The initially formed 1°-undecyl carbocation is highly unstable and will rapidly rearrange to more stable 2°-, 3°-, 4°-, or 5°-undecyl carbocations via a series of 1,2-hydride shifts before alkylation of the benzene ring can occur.[3][4][5]
Diagram 1: Carbocation Rearrangement Pathway
Caption: Carbocation rearrangement in this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of linear this compound.
Question 1: My final product is a complex mixture of isomers, with very little of the desired 1-phenylundecane. What's happening?
Answer: This is the classic outcome of carbocation rearrangement. The Lewis acid catalyst (e.g., AlCl₃) facilitates the formation of the primary undecyl carbocation from 1-chloroundecane.[1] This unstable intermediate rapidly undergoes a series of 1,2-hydride shifts, moving the positive charge to more stable secondary positions along the alkyl chain before it has a chance to react with the benzene ring.[3][4][5] Consequently, you obtain a mixture of 2-phenylundecane, 3-phenylundecane, 4-phenylundecane, and 5-phenylundecane, with the linear 1-phenylundecane as a minor product.
Question 2: Can I modify the reaction conditions of my Friedel-Crafts alkylation to favor the linear product?
Answer: While challenging, some degree of control can be exerted by modifying reaction conditions, though completely suppressing rearrangement is unlikely.
-
Temperature: Lowering the reaction temperature (e.g., to 0°C or below) can sometimes favor the kinetically controlled product (1-phenylundecane) over the thermodynamically favored rearranged products. However, this often comes at the cost of a significantly slower reaction rate.
-
Lewis Acid: Using milder Lewis acids (e.g., ZnCl₂) instead of strong ones like AlCl₃ may reduce the extent of carbocation formation and rearrangement.[6] However, this will also decrease the overall reaction efficiency.
Question 3: How can I reliably synthesize pure 1-phenylundecane?
Answer: The most effective and widely accepted method to produce linear alkylbenzenes without rearrangement is to circumvent the problematic carbocation intermediate altogether. This is achieved through a two-step Friedel-Crafts acylation followed by a reduction.[1]
-
Friedel-Crafts Acylation: Benzene is reacted with undecanoyl chloride in the presence of a Lewis acid catalyst (stoichiometric amounts of AlCl₃ are often required). The electrophile in this reaction is the acylium ion, which is resonance-stabilized and does not undergo rearrangement.[7] This reaction cleanly yields 1-phenyl-1-undecanone.
-
Reduction: The resulting ketone is then reduced to the desired linear alkylbenzene. Common methods for this reduction include the Clemmensen (using zinc-mercury amalgam in HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions.
Diagram 2: The Acylation-Reduction Pathway
Caption: A reliable two-step synthesis of 1-phenylundecane.
Question 4: How do I analyze my product mixture to determine the extent of rearrangement?
Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for both qualitative and quantitative analysis of your product mixture.[8]
-
Qualitative Analysis: The different phenylundecane isomers will have slightly different retention times on a suitable GC column (e.g., a non-polar VF-5ms or similar).[8] The mass spectrometer will confirm that each peak corresponds to an isomer of this compound (molecular ion m/z = 232.4).
-
Quantitative Analysis: By integrating the peak areas of the separated isomers in the gas chromatogram, you can determine the relative percentage of each isomer in your product mixture.[8] This allows you to precisely quantify the success of your attempts to minimize rearrangement.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with Undecanoyl Chloride
Objective: To synthesize 1-phenyl-1-undecanone, the non-rearranged ketone intermediate.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzene (anhydrous)
-
Undecanoyl chloride
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Standard inert atmosphere glassware (flame-dried)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents).
-
Add anhydrous DCM to the flask to create a slurry.
-
Cool the flask to 0°C using an ice bath.
-
In the dropping funnel, prepare a solution of undecanoyl chloride (1.0 equivalent) in anhydrous benzene (used in excess as both reactant and solvent).
-
Add the undecanoyl chloride/benzene solution dropwise to the stirred AlCl₃ slurry over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-phenyl-1-undecanone.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Wolff-Kishner Reduction of 1-Phenyl-1-undecanone
Objective: To reduce the ketone to the linear alkane, 1-phenylundecane.
Materials:
-
1-Phenyl-1-undecanone
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol (solvent)
-
Standard glassware for high-temperature reactions
Procedure:
-
Place 1-phenyl-1-undecanone (1.0 equivalent), hydrazine hydrate (4-5 equivalents), and diethylene glycol into a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 1 hour.
-
Cool the mixture slightly and add solid potassium hydroxide (4-5 equivalents).
-
Replace the reflux condenser with a distillation head and heat the mixture to approximately 200°C, allowing water and excess hydrazine to distill off.
-
Once the temperature has stabilized, replace the distillation head with the reflux condenser and maintain the mixture at reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a non-polar solvent (e.g., hexane or ether).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting 1-phenylundecane by vacuum distillation.
Data Summary: Expected Outcomes
The following table summarizes the expected product distributions for the different synthetic routes.
| Synthesis Method | Primary Reactants | Key Intermediate | Expected Major Product(s) | Rearrangement Observed? |
| Direct Alkylation | Benzene, 1-Chloroundecane, AlCl₃ | 1°-Undecyl Carbocation | 2-, 3-, 4-, 5-Phenylundecane | Yes (Extensive) |
| Acylation-Reduction | Benzene, Undecanoyl Chloride, AlCl₃; then Reduction | Acylium Ion | 1-Phenylundecane | No |
By understanding the mechanistic underpinnings of carbocation rearrangement and employing the robust acylation-reduction strategy, you can overcome the inherent limitations of direct Friedel-Crafts alkylation and achieve a high yield of the desired linear this compound.
References
-
Khan Academy. (n.d.). E1 mechanism: carbocations and rearrangements. Retrieved from [Link]
- Vrk, T., et al. (n.d.). Mechanism of 1,2-hydride shift in some carbocations involved in steroid biosynthesis.
-
Lumen Learning. (n.d.). Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements. MCC Organic Chemistry. Retrieved from [Link]
- Al-Janabi, A. H., et al. (2012). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique.
-
BYJU'S. (n.d.). Hydride Shift. Retrieved from [Link]
- Jozefiak, M., et al. (2007). Alkylation of benzene by long-chain alkenes on immobilized phosphotungstic acid.
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Reddit. (2016, August 24). What is the explanation for how hydride shifts or rearrangement reactions work? Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
-
Leah4sci. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. Retrieved from [Link]
-
Chemguide. (n.d.). the alkylation of benzene - electrophilic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Friedel-Crafts Alkylation of Benzene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Gaspar, B., Waser, J., & Carreira, E. M. (2010). SYNTHESIS OF (3-CHLOROBUTYL)BENZENE BY THE COBALT-CATALYZED HYDROCHLORINATION OF 4-PHENYL-1-BUTENE. Organic Syntheses, 87, 88. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, October 20). 8.11: The Friedel-Crafts Alkylation of Benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, July 22). 15.15: The Friedel-Crafts Alkylation of Benzene. Retrieved from [Link]
-
Tsikas, D. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. MDPI. Retrieved from [Link]
-
Shah, B., et al. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers in Chemistry, 9. Retrieved from [Link]
-
Skancke, J. E., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ, 9, e12471. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives. Retrieved from [Link]
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Technical Support Center: Optimization of Catalyst Loading for Undecylbenzene Synthesis
Welcome to the technical support center for the synthesis of undecylbenzene. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experimental procedures. Here, we will delve into the nuances of catalyst loading, a critical parameter in the Friedel-Crafts alkylation reaction for producing this compound, and provide actionable solutions to common challenges.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low this compound Yield Despite High Catalyst Loading
Question: I've increased the amount of my Lewis acid catalyst (e.g., AlCl₃), but the yield of this compound is not improving, and in some cases, it's even decreasing. What could be the underlying cause?
Answer: This is a common observation in Friedel-Crafts alkylation. While a sufficient amount of catalyst is necessary, an excess can lead to several complications that diminish the yield.
-
Causality: High concentrations of a strong Lewis acid catalyst like aluminum chloride can promote undesirable side reactions.[1] These include:
-
Polyalkylation: The initial product, this compound, is more reactive than the starting benzene ring because the alkyl group is an activating group.[2] This makes it susceptible to further alkylation, leading to the formation of di- and tri-undecylbenzene, thus consuming your desired product.
-
Isomerization: The catalyst can promote the rearrangement of the undecyl carbocation, leading to a mixture of isomers instead of the desired linear this compound.[3]
-
Product Decomposition: At elevated temperatures, excessive catalyst can lead to the degradation of the product.
-
-
Troubleshooting Workflow:
-
Systematic Reduction of Catalyst Loading: Perform a systematic study by gradually decreasing the catalyst loading to find the optimal concentration. See the experimental protocol in Section 3 for guidance.
-
Monitor Reaction by Sampling: Take aliquots from the reaction mixture at regular intervals and analyze them using Gas Chromatography (GC) or ¹H NMR to monitor the formation of this compound and any byproducts.[4] This will help you identify the point at which side reactions become significant.
-
Control Reaction Temperature: Ensure the reaction temperature is carefully controlled. Exothermic reactions can lead to localized heating, which, in the presence of excess catalyst, can accelerate side reactions.[5]
-
Problem 2: Significant Formation of Isomers and Other Byproducts
Question: My final product is a complex mixture containing various isomers of this compound and other unidentified compounds, leading to a low purity of the desired linear this compound. How can I improve selectivity?
Answer: Poor selectivity in Friedel-Crafts alkylation is often a result of carbocation rearrangements and other competing reactions. The choice and amount of catalyst, along with other reaction parameters, play a crucial role.
-
Causality: The primary cause is the rearrangement of the initially formed primary or secondary carbocation from 1-undecene or 1-undecanol to more stable secondary carbocations along the alkyl chain.[3] This leads to the formation of various positional isomers of this compound. Other byproducts can arise from the cracking of the alkyl chain or polymerization of the olefin starting material, especially with highly active catalysts.[6]
-
Troubleshooting Workflow:
-
Consider a Milder Catalyst: While strong Lewis acids like AlCl₃ are effective, they are also more prone to causing rearrangements.[7] Consider using milder Lewis acids or solid acid catalysts like zeolites (e.g., ZSM-5, Y-zeolite) or acid-activated clays (e.g., montmorillonite).[8][9] These can offer better shape selectivity and reduce isomerization.
-
Optimize Reactant Molar Ratio: Using a large excess of benzene can favor the desired mono-alkylation product and suppress polyalkylation.[10] A molar ratio of benzene to undecene/undecanol of 10:1 or higher is often recommended.[6][10]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often minimize carbocation rearrangements and other side reactions.
-
Problem 3: Reaction Stalls and Incomplete Conversion
Question: My reaction starts well, but then it seems to stop before all the starting material is consumed, resulting in a low yield. What could be causing this premature termination?
Answer: Reaction stalling is frequently due to catalyst deactivation.
-
Causality:
-
Moisture Sensitivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[11] Any water present in the reactants or solvent will react with the catalyst, rendering it inactive.
-
Product Complexation: The alkylbenzene product can form a complex with the Lewis acid catalyst, which can reduce its catalytic activity.[7]
-
Impurities: Impurities in the starting materials can act as catalyst poisons.[5]
-
-
Troubleshooting Workflow:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure your reactants are as dry as possible. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[5]
-
Purify Starting Materials: If you suspect impurities, purify your benzene and undecene/undecanol before the reaction.
-
Incremental Catalyst Addition: Instead of adding all the catalyst at the beginning, consider adding it in portions throughout the reaction to maintain an active catalyst concentration.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical optimal catalyst loading range for this compound synthesis?
A1: The optimal catalyst loading can vary significantly depending on the specific catalyst, reactants, and reaction conditions. For a strong Lewis acid like anhydrous aluminum chloride with 1-undecene, a starting point could be in the range of 10-20 mol% relative to the limiting reagent (undecene).[10] However, it is crucial to perform an optimization study to determine the ideal loading for your specific system to maximize yield and selectivity.
Q2: How does the choice of alkylating agent (1-undecene vs. 1-undecanol) affect the catalyst loading and reaction?
A2: Both 1-undecene and 1-undecanol can be used to synthesize this compound.[10] When using 1-undecanol, the reaction proceeds via the in-situ formation of the corresponding carbocation, but it also produces water as a byproduct. This water can deactivate the Lewis acid catalyst, often necessitating a higher catalyst loading compared to using 1-undecene.[8]
Q3: Can I reuse my solid acid catalyst?
A3: One of the main advantages of solid acid catalysts (e.g., zeolites, clays) is their potential for reuse.[12] After the reaction, the catalyst can be recovered by filtration, washed with a suitable solvent to remove any adsorbed organic material, and then dried and calcined to regenerate its activity. The specific regeneration procedure will depend on the type of catalyst used.
Q4: What analytical techniques are best for monitoring the progress of the reaction and the purity of the final product?
A4: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is an excellent technique for monitoring the reaction progress and analyzing the final product mixture.[13][14][15] It allows for the quantification of reactants, the this compound product, and various isomers and byproducts. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are also invaluable for structural elucidation of the products and for determining the degree of linearity in the alkyl chain.[4]
Section 3: Experimental Protocol and Data Presentation
Detailed Experimental Protocol for Catalyst Loading Optimization
This protocol provides a step-by-step methodology for optimizing the catalyst loading for the synthesis of this compound from benzene and 1-undecene using anhydrous aluminum chloride (AlCl₃) as the catalyst.
Materials:
-
Benzene (anhydrous)
-
1-Undecene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Dichloromethane (for extraction)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add benzene (10 equivalents).
-
Catalyst Addition: Cool the flask to 0°C in an ice bath. Carefully add the desired amount of anhydrous AlCl₃ (e.g., start with 0.1 equivalents relative to 1-undecene) to the stirred benzene.
-
Reactant Addition: Add 1-undecene (1 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the desired time (e.g., 2-4 hours). Monitor the reaction by taking small aliquots and analyzing by GC.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding cold 1 M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Analysis: Analyze the crude product by GC to determine the yield and selectivity.
Data Presentation: Effect of Catalyst Loading on this compound Synthesis
The following table summarizes typical results from a catalyst loading optimization study.
| Entry | Catalyst Loading (mol% of AlCl₃) | 1-Undecene Conversion (%) | This compound Yield (%) | Selectivity for Linear this compound (%) |
| 1 | 5 | 65 | 58 | 92 |
| 2 | 10 | 95 | 85 | 88 |
| 3 | 15 | 98 | 82 | 80 |
| 4 | 20 | 99 | 75 | 72 |
Reaction Conditions: Benzene/1-undecene molar ratio = 10:1, Temperature = 25°C, Time = 3 hours.
Section 4: Visualizations
Reaction Pathway for this compound Synthesis
Caption: Decision tree for troubleshooting low this compound yield.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Saha, D., Ashaduzzaman, M., Sarker, M., Saha, P., & Siddiqui, T. (2014). Synthesis of sec.-undecylbenzene and sec.-dodecylbenzene by alkylation. Bangladesh Journal of Scientific and Industrial Research, 49(1), 9-12.
- Nagase, Y., O-kawa, T., & Nishimura, T. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. RSC Advances, 11(38), 23533-23539.
- Kadam, S. T., & Samant, S. D. (2011). Optimization of Reaction Conditions for Friedel-Crafts alkylation of 5 a with 6a a.
- ACS Publications. (2022). Optimization of the Friedel–Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers.
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-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
- Saha, D., Ashaduzzaman, M., Sarker, M., Saha, P., & Siddiqui, T. (2014). Synthesis of sec.-undecylbenzene and sec.-dodecylbenzene by alkylation.
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-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from [Link]
- White, A. J. P. (2021).
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- Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
- BenchChem. (n.d.). Troubleshooting low yields in the synthesis of substituted enones.
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
- Tons of Examples!. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism [Video]. YouTube.
- LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts.
- Halligudi, S. B., et al. (2005). Synthesis of linear alkyl benzenes over zirconia-supported 12-molybdophosphoric acid catalysts.
- Chemistry Stack Exchange. (2020).
- ResearchGate. (2025). Environmental Benign Catalysis for Linear Alkylbenzene Synthesis: A Review.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
- MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine.
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- FLORE. (2021).
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions.
- Google Patents. (n.d.). US5401895A - Process for preparing divinylbenzene.
- YouTube. (2023, January 16). Multi-step Synthesis of Substituted Benzenes [Video].
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Technical Support Center: Byproduct Identification in the Sulfonation of Undecylbenzene
Introduction
The sulfonation of linear alkylbenzenes (LABs), such as undecylbenzene, is a cornerstone of the chemical industry, producing linear alkylbenzene sulfonates (LAS) that are the primary anionic surfactants in a vast array of detergent and cleaning products.[1][2][3] The reaction, typically involving the treatment of this compound with sulfur trioxide (SO₃), is highly efficient but sensitive to process conditions.[2][4] Deviations from optimal parameters can lead to the formation of various byproducts that can significantly impact the final product's performance, purity, and physical properties.
This guide is designed for researchers and drug development professionals to navigate the complexities of this compound sulfonation. It provides a structured approach to identifying common byproducts, understanding their formation mechanisms, and implementing troubleshooting strategies to mitigate their presence.
Primary Byproduct Families & Formation Mechanisms
During the sulfonation of this compound, several side reactions can occur concurrently with the main reaction. Understanding these pathways is the first step in controlling them. The primary byproducts of concern are alkylbenzene sulfones and disulfonated species.
DOT Diagram: Reaction Pathways in this compound Sulfonation
Caption: Main and side reaction pathways in this compound sulfonation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during and after the sulfonation reaction in a practical question-and-answer format.
Q1: My final product is hazy, has poor water solubility, or contains a noticeable precipitate. What is the likely cause?
A1: This is a classic symptom of sulfone formation. Alkylbenzene sulfones are a major byproduct, formed when an intermediate anhydride reacts with unreacted this compound.[5] These compounds are non-polar, water-insoluble, and can significantly degrade the surfactant properties of the final product.
Causality & Mitigation:
-
High SO₃ to Alkylbenzene Molar Ratio: An excess of the sulfonating agent promotes the formation of intermediates that lead to sulfones.[6] Carefully controlling the stoichiometry is critical. While a slight excess of SO₃ is needed to drive the reaction, a large surplus should be avoided.[4][6]
-
Elevated Reaction Temperature: Higher temperatures can increase the rate of side reactions.[6] Maintain a controlled reaction temperature, often in the range of 40-70°C for similar aromatic sulfonations, to favor the desired monosulfonation.[6]
-
Poor Mixing: Inadequate mixing in a heterogeneous system (liquid this compound and gaseous or liquid SO₃) can create localized areas of high SO₃ concentration, leading to byproduct formation.[6] Ensure vigorous and continuous agitation throughout the reaction.[6]
Q2: The yield of my desired this compound sulfonic acid is low, and analytical results (e.g., HPLC, Mass Spec) show peaks at a higher molecular weight than expected. What are these byproducts?
A2: This strongly suggests the presence of disulfonated this compound. Under harsh reaction conditions, a second sulfonic acid group can be added to the aromatic ring, a process known as polysulfonation.[6]
Causality & Mitigation:
-
Excess Sulfonating Agent & High Temperature: Similar to sulfone formation, an excess of SO₃ and high reaction temperatures provide the necessary energy and reactants for the less favorable second sulfonation event.[6]
-
Prolonged Reaction Time: Extending the reaction time unnecessarily, especially with a potent sulfonating agent, allows for the gradual formation of disulfonated products.[6]
-
Mitigation Strategy: The key is process control.
-
Stoichiometry: Use a molar ratio of SO₃ to alkylbenzene that is just sufficient for complete conversion, avoiding a large excess.[6]
-
Temperature Control: Run the reaction at the lower end of the effective temperature range.[6]
-
Reaction Monitoring: Monitor the reaction's progress using techniques like HPLC to identify the point of maximum monosulfonated product yield before significant disulfonation occurs.[6]
-
Q3: How can I confirm the presence of unreacted this compound in my product, and what does it signify?
A3: Unreacted starting material indicates an incomplete reaction. This reduces the overall yield and purity of the final product. It can be readily detected using chromatographic techniques.
Causality & Mitigation:
-
Insufficient Sulfonating Agent: An inadequate amount of SO₃ will naturally lead to an incomplete reaction.[6]
-
Low Reaction Temperature: While high temperatures are detrimental, temperatures that are too low can slow the reaction to a crawl, preventing it from reaching completion in a practical timeframe.[6]
-
Water Contamination: Water reacts with SO₃ to form sulfuric acid, which is a less potent sulfonating agent. Ensure all reagents and glassware are dry.
-
Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for identifying volatile, unreacted this compound. High-Performance Liquid Chromatography (HPLC) can also separate the non-polar starting material from the highly polar sulfonated products.
Analytical Methodologies for Byproduct Identification
A robust analytical workflow is essential for identifying and quantifying byproducts.
DOT Diagram: Analytical Workflow for Product Analysis
Caption: A logical workflow for the analysis of sulfonation reaction mixtures.
Protocol 1: HPLC-UV/MS for LAS and Byproduct Analysis
High-Performance Liquid Chromatography is the most powerful technique for separating the complex mixture of LAS homologs, isomers, and polar byproducts.[7][8]
-
Objective: To separate and identify this compound sulfonic acid, disulfonated byproducts, and sulfones.
-
Methodology:
-
Column: A C18 reversed-phase column is typically effective.[9]
-
Mobile Phase: A gradient elution is necessary.[7]
-
Detection:
-
UV Detector: Set to ~225 nm for the aromatic ring.[7] This provides quantitative data on all aromatic species.
-
Mass Spectrometer (MS): Provides mass-to-charge ratio (m/z) data to definitively identify the molecular weight of the desired product (this compound sulfonic acid, C₁₇H₂₈O₃S, MW ≈ 312.5 g/mol ) and byproducts (e.g., disulfonated species, MW ≈ 392.5 g/mol ; sulfones, MW ≈ 570.9 g/mol ).[10][11]
-
-
Sample Preparation: Dilute the reaction mixture in the initial mobile phase and filter through a 0.22 µm filter before injection.[12]
-
| Compound Type | Expected Elution Order (Reversed-Phase) | Key Mass Spec Ion (m/z, [M-H]⁻) |
| Disulfonated this compound | Early (most polar) | ~391.1 |
| This compound Sulfonic Acid | Mid | ~311.2 |
| Alkylbenzene Sulfone | Late (least polar) | Not applicable (neutral) |
| Unreacted this compound | Very Late / May not elute | Not applicable |
Protocol 2: GC-MS for Unreacted this compound
-
Objective: To confirm and quantify unreacted, volatile starting material.
-
Methodology:
-
Sample Preparation: Perform a liquid-liquid extraction of the crude product mixture. Dilute with an organic solvent (e.g., hexane) and use the organic layer for injection. This separates the non-polar this compound from the polar, non-volatile sulfonic acids.
-
Column: A standard non-polar capillary column (e.g., DB-5 or equivalent).
-
Injector & Detector: Use standard split/splitless injection and a mass spectrometer detector.
-
Analysis: Compare the retention time and mass spectrum of any detected peaks to a standard of pure this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions to minimize byproducts? A1: Optimal conditions often involve an SO₃:LAB molar ratio slightly above 1:1 (e.g., 1.05:1 to 1.1:1), a reaction temperature between 45-60°C, and efficient mixing in a suitable reactor, such as a falling film reactor.[5][13] The goal is to achieve high conversion quickly without creating the harsh conditions that favor side reactions.[4]
Q2: Can sulfone byproducts be removed after the reaction? A2: Removal is difficult and often impractical. Sulfones are chemically stable and have solubility characteristics very different from the desired sulfonic acid.[5] The most effective strategy is to prevent their formation in the first place by optimizing reaction conditions.
Q3: My reaction seems to stall and yield is low, even with the correct stoichiometry. What could be the issue? A3: This is a common problem that can stem from several factors.[14] Firstly, ensure your sulfonating agent (e.g., oleum or stabilized SO₃) has not degraded. Secondly, the sulfonation of some aromatics can be reversible, and the water produced during the reaction can drive the equilibrium back to the starting materials.[6] Using a strong sulfonating agent like oleum or SO₃ helps to consume this water.[6]
Q4: How does the "aging" or "digestion" step after initial sulfonation affect the product mixture? A4: The aging step, a period where the reaction mixture is held at temperature after the initial mixing, is crucial for increasing the conversion of LAB to the desired sulfonic acid.[3] During this time, intermediate species can continue to react to form the final product, significantly improving the final yield.[3][5]
References
- Benchchem. (n.d.). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
-
Pivon, P., et al. (2014). Trace Determination of Linear Alkylbenzene Sulfonates: Application in Artificially Polluted Soil—Carrots System. International Journal of Analytical Chemistry. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Validated HPLC Methods for the Analysis of Linear Alkylbenzene Sulfonates.
- Benchchem. (n.d.). Overcoming challenges in the sulfonation of ethylbenzene.
-
Karabektas, M., et al. (2002). Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC. TÜBİTAK Academic Journals. Retrieved from [Link]
- (n.d.). Method Development For Analysis of Linear and Branched Alkyl Benzene Sulfonates.
-
Moreno, A., et al. (2003). A contribution to understanding secondary reactions in linear alkylbenzene sulfonation. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link]
-
Cain, R. B., et al. (1974). Microbial metabolism of alkylbenzene sulphonates. Bacterial metabolism of this compound-p-sulphonate and dodecylbenzene-p-sulphonate. Biochemical Journal. Retrieved from [Link]
-
Khayal, A., et al. (2022). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications. Der Pharmacia Lettre. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkylbenzene sulfonate. Retrieved from [Link]
-
Slideshare. (n.d.). Sulfonation agents, process, problems & examples. Retrieved from [Link]
-
American Cleaning Institute. (2005). LINEAR ALKYLBENZENE SULFONATE (LAS). Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of sulfonation of alkyl benzene. Retrieved from [Link]
-
Australian Government Department of Health. (2022). Linear alkylbenzene sulfonates - Evaluation statement. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Retrieved from [Link]
-
Roberts, D. W., et al. (2008). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Organic Process Research & Development. Retrieved from [Link]
-
PubChem. (n.d.). 2-Undecylbenzene-1-sulfonic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-undecylbenzene-1-sulfonic acid (C17H28O3S). Retrieved from [Link]
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Technical Support Center: Purification of Crude Undecylbenzene
Prepared by the Office of Senior Application Scientist
Welcome to the technical support guide for the purification of crude undecylbenzene. This document is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address common challenges and frequently asked questions encountered during the purification of this long-chain alkylbenzene, providing not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification process.
Distillation-Related Issues
Question: My fractional distillation is resulting in poor separation between this compound and a close-boiling impurity. What's going wrong?
Answer: Poor separation in fractional distillation is a common issue when dealing with components that have similar boiling points.[1] The efficiency of your separation is directly related to the number of "theoretical plates" in your distillation column.[2][3]
-
Causality & Solution:
-
Insufficient Column Efficiency: Your fractionating column may not have enough surface area or length to achieve the necessary number of theoretical plates for the separation. Each time vapor condenses and re-vaporizes within the column, the concentration of the more volatile component increases.[2]
-
Action: Switch to a more efficient column, such as a longer Vigreux column or a packed column (e.g., with Raschig rings or structured packing). Be aware that longer columns can lead to lower recovery.[2]
-
-
Excessive Distillation Rate: Heating the distillation flask too quickly causes the vapor to ascend the column too fast, preventing the establishment of a proper temperature gradient and reducing the number of effective vaporization-condensation cycles.
-
Poor Insulation: Heat loss from the column can disrupt the temperature gradient essential for fractionation.
-
Action: Insulate the fractionating column with glass wool or aluminum foil to ensure a smooth and consistent temperature gradient from bottom to top.
-
-
Question: I'm observing product discoloration or degradation in the distillation flask. How can I prevent this?
Answer: this compound has a high boiling point at atmospheric pressure (approximately 316-317°C), a temperature at which many organic molecules can begin to decompose.[4][5]
-
Causality & Solution:
-
Thermal Degradation: The high temperature required for atmospheric distillation is likely causing your product to break down.
-
Action: Use Vacuum Distillation. By reducing the pressure in the apparatus, you lower the boiling point of the liquid. This is the most critical adjustment for high-boiling compounds. For example, the boiling point of this compound drops to 160°C at a reduced pressure.[6] This allows for a gentle distillation that preserves the integrity of your molecule.
-
-
Chromatography-Related Issues
Question: I'm trying to purify this compound using silica gel column chromatography, but it elutes immediately with the solvent front, showing no retention. What should I do?
Answer: This is a classic problem when purifying highly nonpolar compounds on a polar stationary phase like silica gel.[7] this compound is a hydrocarbon with very low polarity, so it has a very weak affinity for the polar silica surface and a strong affinity for nonpolar mobile phases.
-
Causality & Solution:
-
Mobile Phase is Too Polar: Even a small amount of a polar co-solvent (like ethyl acetate) in a nonpolar solvent (like hexane) can be too "strong" and will rapidly elute all nonpolar compounds.
-
Action: Use a 100% nonpolar mobile phase. Start with pure hexane or petroleum ether. The slight polarity differences between various hydrocarbon impurities may be sufficient for separation in a purely nonpolar eluent.
-
-
Stationary Phase is Too Polar: Silica gel is inherently very polar. For separating nonpolar isomers or homologs, it may not be the ideal choice.
-
Action 1 (Modify Stationary Phase): Consider using a less active stationary phase. You can use alumina (neutral or basic) or even deactivated silica gel.
-
Action 2 (Reverse-Phase Chromatography): For challenging separations of nonpolar compounds, reverse-phase chromatography is often more effective.[8] In this technique, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase (like a mixture of acetonitrile and water).[8][9] The nonpolar this compound will be retained more strongly on the nonpolar column.[9]
-
-
Question: After purification, my GC analysis shows a single, but tailing, peak for this compound. What does this indicate?
Answer: Peak tailing in gas chromatography (GC) suggests that the analyte is interacting undesirably with active sites in the system or that there are issues with the column itself.
-
Causality & Solution:
-
Active Sites in the Inlet or Column: Trace amounts of acidic impurities (e.g., residual catalyst) or polar functional groups on the column's stationary phase can interact with the analyte, causing it to elute slowly and asymmetrically.
-
Action: Ensure your crude product is properly neutralized (e.g., via a bicarbonate wash) before purification and analysis. Use a high-quality, deactivated GC inlet liner and a column appropriate for nonpolar analytes.
-
-
Column Overloading: Injecting too concentrated a sample can saturate the stationary phase, leading to poor peak shape.
-
Action: Dilute your sample before injecting it into the GC.
-
-
Column Degradation: An aging or damaged GC column can lose its inertness and efficiency, resulting in peak tailing.[10]
-
Action: Condition the column according to the manufacturer's instructions or replace it if performance does not improve.
-
-
General Impurity Removal
Question: My crude this compound, synthesized via Friedel-Crafts alkylation, is a dark yellow/brown color. How do I remove these colored impurities?
Answer: The color likely originates from residual acid catalyst (e.g., AlCl₃), catalyst complexes, or polymeric byproducts formed during the reaction.
-
Causality & Solution:
-
Acidic Impurities: Lewis acid catalysts and proton acids can form colored complexes.
-
Action: Acid/Base Washing. Before distillation, wash the crude product with a dilute acid (e.g., 1M HCl) to remove any unreacted starting materials or basic impurities, followed by a wash with a dilute base (e.g., 5% NaHCO₃ solution) to neutralize and remove the acid catalyst.[11] Finally, wash with brine and water until the aqueous layer is neutral.
-
-
Olefinic Impurities: Olefins, which can be present from the synthesis, are known to cause color issues, particularly in "Acid Wash" color tests for aromatic hydrocarbons.[12]
-
Action: Clay Treatment. Filtering the product through a bed of activated clay (e.g., Filtrol 24) can effectively remove olefinic impurities and color bodies.[12] This is a common industrial practice for purifying aromatic hydrocarbons.
-
-
Oxidized Species: Exposure to air at high temperatures can cause oxidation.
-
Action: Ensure all purification steps, especially distillation, are performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
-
Unreacted Starting Materials: Benzene and 1-undecene (or 1-chloroundecane, depending on the synthesis).
-
Isomers: Positional isomers of this compound (e.g., 2-phenylundecane, 3-phenylundecane) if the alkylation was not perfectly regioselective.
-
Dialkylated Products: Dithis compound isomers, which are significantly less volatile.
-
Catalyst Residues: Aluminum chloride (AlCl₃) or hydrofluoric acid (HF) from Friedel-Crafts synthesis.[4]
-
Polymeric Byproducts: High molecular weight polymers formed from the olefin starting material.
Q2: What is the single most effective purification technique for this compound on a multi-gram lab scale? Fractional vacuum distillation is generally the most effective and scalable method. It efficiently separates this compound from both lower-boiling starting materials and higher-boiling dialkylated or polymeric byproducts. The use of a vacuum is critical to prevent thermal degradation.[2]
Q3: How can I definitively assess the purity of my final this compound product? A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard. GC provides a quantitative measure of purity (e.g., >98.0%), while MS confirms the identity of the main peak as this compound (m/z 232.4) and helps identify any impurity peaks.[6][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and reveal the presence of impurities, even those that are difficult to see by GC.
-
Refractive Index: Measuring the refractive index and comparing it to the literature value (n20/D ≈ 1.482) is a quick physical check of purity.[4][5]
Q4: What are the primary safety concerns when purifying this compound?
-
Combustibility: this compound is a combustible liquid with a high flash point (>113°C).[5][14] Keep it away from open flames and ignition sources.
-
Irritation: It may cause skin and eye irritation.[15][16] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[15]
-
Vacuum Distillation Hazards: There is a risk of glassware implosion. Always use round-bottom flasks designed for vacuum work, inspect for cracks, and use a safety shield.
-
Reactivity: It can react vigorously with strong oxidizing agents.[4][17]
Part 3: Experimental Protocols
Protocol 1: Comprehensive Purification Workflow (Washing & Distillation)
This protocol is designed for purifying crude this compound from a Friedel-Crafts reaction.
-
Quenching & Initial Wash: Carefully quench the reaction mixture by pouring it over ice water. Transfer the mixture to a separatory funnel.
-
Aqueous Workup:
-
Wash the organic layer sequentially with:
-
1M HCl (to remove basic impurities and catalyst residues).
-
5% NaHCO₃ solution (to neutralize any remaining acid).
-
Water (until the aqueous layer is pH neutral).
-
Saturated NaCl solution (brine, to break emulsions and begin drying).
-
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filtration: Filter off the drying agent.
-
Solvent Removal: If a solvent like excess benzene was used, remove it via simple distillation or rotary evaporation.
-
Fractional Vacuum Distillation:
-
Set up a fractional distillation apparatus for vacuum operation. Use a short Vigreux column.
-
Add the crude, dried this compound and a magnetic stir bar or boiling chips to the distillation flask.
-
Slowly apply vacuum, then begin heating gently.
-
Discard the forerun (any low-boiling impurities).
-
Collect the main fraction at the expected boiling point for your vacuum level (e.g., ~160°C).[6]
-
Monitor the temperature closely; a sharp rise indicates the end of the main fraction.
-
-
Purity Analysis: Analyze the collected fraction by GC-MS to confirm purity.
Protocol 2: Flash Column Chromatography (for Nonpolar Impurities)
This protocol is for separating this compound from other nonpolar hydrocarbon impurities.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a 100% hexane slurry. Ensure there are no air bubbles.
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of hexane.
-
Alternatively, for better resolution, perform a "dry loading": dissolve the sample in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[18] Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with 100% hexane.
-
Maintain a constant flow rate, using gentle positive pressure if necessary ("flash" chromatography).[18]
-
-
Fraction Collection: Collect small fractions and analyze them by TLC (staining with a permanganate dip may be necessary for visualization) or GC.
-
Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Part 4: Data & Visualization
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 1 atm) | Density (g/mL at 20°C) |
| This compound | 232.41 | 316 | 0.855 |
| Benzene | 78.11 | 80.1 | 0.877 |
| 1-Undecene | 154.30 | 193 | 0.751 |
| Dodecylbenzene (isomer mix) | 246.44 | ~330-340 | ~0.856 |
Data sourced from PubChem and other chemical suppliers.[4][5][6][14]
Diagrams
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for poor fractional distillation separation.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23194, this compound. Retrieved from [Link]
-
Chemistry For Everyone (2023, November 10). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube. Retrieved from [Link]
-
Marcep Inc. (2015, June 17). Troubleshooting of Distillation. SlideShare. Retrieved from [Link]
-
TOPTION Instrument (n.d.). How to Troubleshoot a Simple Distillation Apparatus? Retrieved from [Link]
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Chemistry For Everyone (2023, November 10). How Can You Fix Problems In Distillation Columns? [Video]. YouTube. Retrieved from [Link]
-
Ship & Shore Environmental, Inc. (2023, December 8). Troubleshooting Distillation Column Malfunctions. Retrieved from [Link]
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Chemigran Pte Ltd (n.d.). This compound. Retrieved from [Link]
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ChemBK (n.d.). This compound. Retrieved from [Link]
-
LibreTexts Chemistry (n.d.). Chromatographic Purification. Retrieved from [Link]
-
LCGC International (2005, May 1). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
Bitesize Bio (2022, June 29). How Chromatography Works: Separation Science Explained with 5 Simple Examples. Retrieved from [Link]
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HPC Standards Inc (n.d.). n-Undecylbenzene. Retrieved from [Link]
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Chromatography Forum (2005, July 12). Normal Phase HPLC - purification of non polar Nat prod.. Retrieved from [Link]
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Phenomenex (n.d.). GC Column Troubleshooting Guide. Retrieved from [Link]
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ChemistryViews (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
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Heycarbons (n.d.). Understanding Acid Washed Activated Carbon: The Key to Superior Adsorption and Cleaner Water. Retrieved from [Link]
- Google Patents (n.d.). Process for purifying a hydrocarbon liquid feedstock containing acidic compounds.
-
LCGC International (2015, December 1). Detective Work, Part II: Physical Problems with the Column. Retrieved from [Link]
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-
University of Rochester, Department of Chemistry (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Forziati, A. F., Willingham, C. B., & Rossini, F. D. (1944). Alkylbenzenes in the C8 fraction from five different catalytic petroleum refining processes. Journal of Research of the National Bureau of Standards, 32(1), 11. Retrieved from [Link]
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Larklin Scientific (n.d.). Acid Wash Activated Carbon. Retrieved from [Link]
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NIST (n.d.). Benzene, undecyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Separation Science (n.d.). Acid Wash. Retrieved from [Link]
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Hawach (n.d.). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Al-Bayati, Y. K., & Al-Obaidi, A. H. (2012). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. Iraqi National Journal of Chemistry, 47, 362-376. Retrieved from [Link]
-
Saha, M., Naskar, K., & De, B. R. (2003). Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation. Journal of the Nepal Chemical Society, 22, 59-64. Retrieved from [Link]
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Wikipedia (n.d.). Fractional distillation. Retrieved from [Link]
-
The Chemistry Blog (n.d.). What is Fractional Distillation? Retrieved from [Link]
-
University of Rochester, Department of Chemistry (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
LibreTexts Chemistry (2021, March 5). 5.3: Fractional Distillation. Retrieved from [Link]
-
Agilent Technologies (2016, September 1). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]
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Technical Support Center: Troubleshooting Emulsion Formation in Undecylbenzene Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering emulsion issues during the workup of undecylbenzene. Emulsions, stable mixtures of immiscible liquids, are a frequent challenge in organic synthesis, particularly during the aqueous workup of nonpolar products like this compound. This document provides in-depth troubleshooting strategies and preventative measures rooted in chemical principles to ensure efficient and clean product isolation.
Understanding the Root Cause: Why Do Emulsions Form in this compound Workup?
This compound is commonly synthesized via the Friedel-Crafts alkylation of benzene with an undecylating agent (e.g., 1-undecene or undecanoyl chloride) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The formation of emulsions during the aqueous workup of these reactions is primarily attributed to the hydrolysis of the aluminum chloride catalyst.
When water is added to quench the reaction, the AlCl₃ is hydrolyzed to form various aluminum species, including aluminum hydroxide (Al(OH)₃) and hydrated aluminum oxides. These gelatinous, finely dispersed inorganic solids can accumulate at the interface between the organic and aqueous layers, acting as Pickering stabilizers that prevent the coalescence of the dispersed droplets.[1][2]
Additionally, unreacted starting materials or byproducts with surfactant-like properties can further stabilize these emulsions. Given that long-chain alkylbenzenes are precursors to potent surfactants (linear alkylbenzene sulfonates), it is plausible that certain reaction impurities could exacerbate emulsion formation.[3]
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of a chemical workup?
A1: An emulsion is a stable dispersion of one liquid in a second, immiscible liquid.[4] In the workup of this compound, this typically manifests as a cloudy or milky layer between the organic phase (containing your product) and the aqueous phase, preventing a clean separation in the separatory funnel.
Q2: I've just quenched my Friedel-Crafts reaction and have a thick, persistent emulsion. What is the most likely cause?
A2: The most probable cause is the formation of finely divided aluminum hydroxide or other aluminum salts from the quenching of the AlCl₃ catalyst.[1][2] These inorganic precipitates can act as powerful emulsifying agents.
Q3: Can vigorous shaking of the separatory funnel cause emulsions?
A3: Yes, excessive agitation provides the energy to disperse one liquid phase into the other as very fine droplets, increasing the likelihood of forming a stable emulsion, especially when stabilizing agents are present.[5]
Q4: Are there any preventative measures I can take to avoid emulsion formation in the first place?
A4: Prevention is always the best strategy. Consider the following:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal energy input.[5]
-
Careful Quenching: Slowly and carefully add the quenching solution (ice-cold water or dilute acid) to the reaction mixture with good stirring. This can help to form larger, more easily filterable particles of aluminum salts.[1]
-
Solvent Choice: While solvent choice is often dictated by the reaction, be aware that some solvents are more prone to forming emulsions than others.
Troubleshooting Guides: Breaking a Stubborn Emulsion
If you are currently facing a persistent emulsion, do not despair. The following is a systematic approach to breaking the emulsion, starting with the simplest and least invasive methods.
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting emulsion formation.
Detailed Protocols
This is often the most effective first-line chemical intervention.
-
Principle: The addition of a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer.[4] This makes the organic components, including your this compound, less soluble in the aqueous phase. It also helps to dehydrate the organic layer by drawing water into the highly concentrated salt solution.[6][7] This destabilizes the emulsion, promoting phase separation.
-
Protocol:
-
To your separatory funnel containing the emulsion, add a volume of saturated brine solution equal to 10-20% of the aqueous layer volume.
-
Stopper the funnel and gently invert it 2-3 times. Do not shake vigorously.
-
Vent the funnel.
-
Allow the funnel to stand undisturbed and observe for separation. This may take several minutes.
-
| Parameter | Value |
| Reagent | Saturated Sodium Chloride (Brine) |
| Volume to Add | 10-20% of the aqueous phase volume |
| Mixing Method | Gentle inversion (2-3 times) |
| Standing Time | 5-15 minutes |
-
Principle: The stability of emulsions can be pH-dependent, especially if acidic or basic impurities are acting as surfactants.[8] Adjusting the pH can alter the charge of these impurities, reducing their emulsifying properties. In the case of Friedel-Crafts workups, adding a dilute acid can help to dissolve the gelatinous aluminum hydroxide, breaking the emulsion.
-
Protocol:
-
Carefully add a small amount of dilute hydrochloric acid (e.g., 1 M HCl) dropwise to the separatory funnel.
-
After each addition, gently swirl the funnel and observe for any changes.
-
Monitor the pH of the aqueous layer using pH paper.
-
Continue adding acid until the emulsion breaks, but be mindful of any potential acid-sensitivity of your product.
-
-
Principle: If the emulsion is stabilized by fine solid particles (like aluminum salts), physically removing them can break the emulsion.[9] Celite®, a diatomaceous earth, is an excellent filter aid for this purpose.
-
Protocol:
-
Prepare a filtration setup with a Büchner funnel and filter flask.
-
Place a piece of filter paper in the funnel and wet it with the organic solvent used in your extraction.
-
Add a 1-2 cm thick pad of Celite® over the filter paper and gently press it down.
-
Pour the entire emulsified mixture through the Celite® pad under gentle vacuum.
-
Wash the Celite® pad with a small amount of fresh organic solvent to recover any adsorbed product.
-
Transfer the filtrate back to a clean separatory funnel; the layers should now separate cleanly.
-
-
Principle: Centrifugation applies a strong force that accelerates the separation of materials with different densities.[8] This force can overcome the stabilizing forces of the emulsion, causing the dispersed droplets to coalesce and the solid particles to pellet at the bottom of the tube.
-
Protocol:
-
Transfer the emulsified mixture into appropriate centrifuge tubes.
-
Ensure the centrifuge is balanced by placing a tube with an equal volume of a solvent of similar density opposite your sample tube.
-
Centrifuge the samples for 5-10 minutes at a moderate speed (e.g., 3000-5000 rpm).
-
Carefully remove the tubes and separate the layers using a pipette.
-
References
-
Reddit. (2019, February 15). Friedel-crafts acylation of anisole: why do we use ice for the separation? Retrieved from [Link]
- Google Patents. (n.d.). Recovery of aluminum chloride from spent aluminum chloride alkylation catalyst sludge.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkylbenzene sulfonate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion. Retrieved from [Link]
- Google Patents. (n.d.). Long chain (C18-C12) linear alkyl benzene sulfonate and method of preparing the same.
-
OSTI.GOV. (1985, May 14). Method of extracting and reutilizing surfactants from emulsions with sulfonated alkyl benzenes and alcohols. Retrieved from [Link]
-
YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of (a) linear alkylbenzene sulfonates (LAS), (b)... Retrieved from [Link]
-
Scholars Research Library. (n.d.). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Rev. Retrieved from [Link]
-
Inchem.org. (1996). Linear alkylbenzene sulfonates and related compounds (EHC 169, 1996). Retrieved from [Link]
-
Periodic Chemistry. (2018, August 18). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
-
N.A. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
-
ResearchGate. (2022, February 24). A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Production of linear alkylbenzenes. Retrieved from [Link]
-
PubMed. (n.d.). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. Retrieved from [Link]
-
MDPI. (2023, July 16). Heavy Alkyl-Benzene Sulfonate-Controlled Growth of Aragonite-Based Polymorphic CaCO3 Crystals in Emulsion. Retrieved from [Link]
-
KFUPM ePrints. (n.d.). Thesis_final.pdf. Retrieved from [Link]
- Google Patents. (n.d.). Linear alkylbenzene product and a process for its manufacture.
-
Arabian Journal of Chemistry. (n.d.). Overview on petroleum emulsions, formation, influence and demulsification treatment techniques. Retrieved from [Link]
-
YouTube. (2025, January 16). Cosmetic emulsions with stability problems: what is the cause?. Retrieved from [Link]
-
ACS Publications. (n.d.). Studies of hydrolyzed aluminum chloride solutions. 1. Nature of aluminum species and composition of aqueous solutions. Retrieved from [Link]
-
ACS Publications. (n.d.). Investigation of the hydrolysis of aqueous solutions of aluminum chloride. 2. Nature and structure by small-angle x-ray scattering. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Enhancing Reaction System for Hydrolysis on Aluminum. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of Gas-Phase Hydrolysis of Aluminum Chloride for Alumina Particles. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
Reddit. (2017, September 25). How does methanol help break up an emulsion? Retrieved from [Link]
-
N.A. (n.d.). What is the purpose of adding brine during an extraction. Retrieved from [Link]
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Improving the yield and selectivity of undecylbenzene synthesis
Technical Support Center: Synthesis of Undecylbenzene
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers and chemists focused on optimizing the Friedel-Crafts alkylation of benzene to produce high-purity this compound. Here, we address common challenges related to yield and selectivity, providing in-depth, experience-based solutions to guide your experimental work.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My overall yield of this compound is consistently low, and I recover a significant amount of unreacted benzene. What are the likely causes and how can I fix this?
Answer:
Low conversion in a Friedel-Crafts alkylation points to several potential root causes, primarily revolving around catalyst activity and reaction conditions.
Potential Causes & Solutions:
-
Inactive or Insufficient Catalyst: The Lewis acid catalyst (e.g., AlCl₃, BF₃) or solid acid catalyst (e.g., zeolites) is the engine of this reaction. Its activity can be compromised.
-
Moisture Contamination: Lewis acids like aluminum chloride react vigorously with water, rendering them inactive.[1] Ensure all glassware is oven-dried, solvents are anhydrous, and reactants (benzene and the alkylating agent) are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst Loading: For traditional Lewis acids, a stoichiometric amount may be required as the catalyst can complex with the product.[1] For solid acids, ensure the catalyst bed or slurry concentration is sufficient for the scale of your reaction. Start with a catalyst loading of ~15-20% by weight of the limiting reactant and optimize from there.[2][3]
-
-
Suboptimal Reaction Temperature: Alkylation reactions have a specific activation energy.
-
Temperature Too Low: The reaction may be too slow to reach completion within your allotted time. Gradually increase the reaction temperature in 10°C increments (e.g., from 60°C to 80°C) and monitor the conversion by gas chromatography (GC).[2][3]
-
Temperature Too High: Excessive heat can promote side reactions, such as cracking of the alkyl chain or catalyst degradation, which can indirectly lower the yield of the desired product.
-
-
Poor Mass Transfer (for Heterogeneous Catalysts): If using a solid catalyst like a zeolite, reactants must be able to access the active sites within the pores.
Question 2: The primary issue in my synthesis is poor selectivity. I'm obtaining a complex mixture of this compound isomers instead of the desired linear product (1-phenylundecane) or 2-phenylundecane. Why is this happening?
Answer:
This is the most critical challenge in long-chain alkylbenzene synthesis. The formation of multiple isomers is a direct consequence of the reaction mechanism involving carbocation intermediates.
Causality: Carbocation Rearrangement
When using 1-undecene or 1-chloroundecane as the alkylating agent, the reaction proceeds via a carbocation. The initially formed primary or secondary carbocation is unstable and can rapidly rearrange via hydride shifts to form more stable internal carbocations.[1][6][7] Each of these secondary carbocations (at positions 2, 3, 4, 5, or 6) can then alkylate the benzene ring, leading to a mixture of 2-, 3-, 4-, 5-, and 6-phenylundecane.
Solutions to Improve Selectivity:
-
Employ Shape-Selective Catalysts (Zeolites): This is the most effective industrial strategy. Zeolites are crystalline aluminosilicates with a well-defined microporous structure.[8] The pore dimensions can restrict the formation or passage of bulkier, more branched carbocation intermediates or transition states, thus favoring the formation of less sterically hindered isomers like 2-phenylundecane.[9][10]
-
Recommended Zeolites: Zeolites with 12-membered ring (12-MR) pore openings, such as Beta (BEA) and Mordenite (MOR), are highly effective.[9][10][11] MOR, with its one-dimensional channel system, can exhibit particularly high selectivity for the 2-phenyl isomer.[10]
-
Optimization: The Si/Al ratio of the zeolite is crucial as it determines the density and strength of the acid sites. A lower Si/Al ratio generally means higher acidity.
-
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the rearrangement process, as hydride shifts have their own activation energy. However, this often comes at the cost of a lower reaction rate. An optimal temperature must be found that balances selectivity and conversion.
-
Alternative (Less Common) Strategy: Friedel-Crafts Acylation followed by Reduction: To guarantee the formation of only 1-phenylundecane, a two-step approach is required.
-
Step 1: Acylation: React benzene with undecanoyl chloride (C₁₁ acyl chloride) in the presence of AlCl₃. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.[1][6]
-
Step 2: Reduction: The resulting undecanophenone is then reduced to 1-phenylundecane using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. This method offers perfect selectivity but involves an extra synthetic step.
-
Question 3: My reaction starts well, but the conversion rate slows down significantly over time, suggesting catalyst deactivation. What causes this and can the catalyst be regenerated?
Answer:
Catalyst deactivation is a common problem in continuous or batch-reuse systems, particularly with solid acid catalysts.[4]
Mechanisms of Deactivation:
-
Fouling/Coking: The primary cause is often the formation of heavy organic molecules ("coke") on the catalyst surface and within its pores.[5] These molecules are typically formed from polymerization or cracking of the olefin or alkylbenzene product at the acid sites, physically blocking access for new reactants.
-
Poisoning: Feedstock impurities can irreversibly bind to the active sites.[4][12] Oxygenated organic compounds (alcohols, aldehydes, acids) that may be present in industrial olefin feeds are known poisons for zeolite catalysts in this reaction.[13] Water is also a poison for Lewis acids.
-
Leaching (for Supported Catalysts): The active catalytic species can sometimes detach from its support and be lost into the reaction medium.
Solutions and Regeneration:
-
Minimize Coke Formation: Use a high benzene-to-olefin molar ratio (e.g., 10:1 or higher).[2][3] The large excess of benzene helps to minimize olefin polymerization and keeps the catalyst surface "washed."
-
Purify Feedstocks: Ensure the benzene and undecene/undecyl chloride are free from water and other potential poisons.
-
Regeneration:
-
Solvent Washing: For deactivation caused by soluble heavy organics, washing the catalyst with hot benzene or another aromatic solvent can be effective.[13]
-
Calcination (Coke Burn-off): For severe coking, the catalyst can be regenerated by carefully controlled combustion in air to burn off the carbonaceous deposits. This must be done carefully, as excessive temperatures can cause irreversible thermal damage to the catalyst structure.[13]
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is superior for this compound synthesis: a traditional Lewis acid like AlCl₃ or a solid acid zeolite?
A1: The choice depends on the desired outcome and process considerations.
| Feature | AlCl₃ / BF₃ (Homogeneous) | Zeolites (Heterogeneous) |
| Selectivity | Poor. Leads to a broad mixture of isomers due to carbocation rearrangement in solution.[1][6] | Excellent. Shape-selective properties can be tuned to favor specific isomers like 2-phenylundecane.[9][10] |
| Activity | Very high, but often requires stoichiometric amounts. | High, and truly catalytic (lower loading). |
| Separation | Difficult. Requires aqueous quench and generates significant waste. | Simple. Easily separated by filtration.[14] |
| Reusability | Not reusable. | Reusable after regeneration.[14] |
| Corrosivity | Highly corrosive and moisture-sensitive. | Non-corrosive and more robust. |
Q2: How do reaction parameters like molar ratio and temperature quantitatively affect the synthesis?
A2: These parameters are critical for optimizing both yield and selectivity.
| Parameter | Effect on Yield | Effect on Selectivity | Recommended Starting Point |
| Temperature | Increases with temperature to a point, then may decrease due to side reactions. | Generally decreases at higher temperatures as rearrangements become more favorable. | 120-160°C for zeolite catalysts.[11][15] |
| Benzene/Olefin Ratio | Increases with higher benzene excess by minimizing polyalkylation and coking.[16] | Can improve selectivity by reducing olefin oligomerization side reactions. | 10:1.[2][3][15] |
| Pressure | For liquid-phase reactions, pressure is primarily used to keep reactants in the liquid state at the reaction temperature. | Minimal direct effect on isomer distribution. | Sufficient to maintain the liquid phase (e.g., 20 bar).[11] |
Q3: What are the best analytical methods for characterizing the product mixture?
A3: A combination of techniques is necessary for a full analysis.
-
Gas Chromatography (GC): The primary tool for determining conversion and the distribution of this compound isomers.[17] A high-resolution capillary column (e.g., VF-5ms or similar) is needed to separate the different positional isomers.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm the identity of the product peaks seen in the GC chromatogram by comparing their mass spectra to library data.[17][18] It is essential for identifying unexpected byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the structures of the major isomers isolated from the mixture.[2][3]
Visualizations and Protocols
Logical Workflow for Troubleshooting Low Yield
This diagram outlines a systematic approach to diagnosing and solving low yield issues.
Caption: Troubleshooting flowchart for low this compound yield.
Simplified Reaction Mechanism: Isomer Formation
This diagram illustrates how different isomers form from a common carbocation intermediate pathway.
Caption: Mechanism of this compound isomer formation via carbocation rearrangement.
Experimental Protocol: Alkylation of Benzene with 1-Undecene using Beta Zeolite
This protocol provides a starting point for laboratory-scale synthesis. Caution: Benzene is a carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[19]
1. Catalyst Activation:
- Place the required amount of Beta zeolite powder (e.g., 2g) in a flask.
- Heat under vacuum or a flow of dry nitrogen at 400-500°C for 4 hours to remove adsorbed water.
- Cool to room temperature under an inert atmosphere and store in a desiccator.
2. Reaction Setup:
- Assemble a three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.[20] Ensure all glassware is oven-dried.
- Under a positive flow of nitrogen, charge the flask with the activated Beta zeolite (2g) and anhydrous benzene (e.g., 94 mL, ~1.0 mol, establishing a large excess).[19][21]
3. Reaction Execution:
- Begin vigorous stirring to create a uniform slurry.
- Heat the mixture to the desired reaction temperature (e.g., 140°C) using an oil bath.
- Using a syringe pump, add 1-undecene (e.g., 15.4g, 0.1 mol) dropwise over a period of 1-2 hours to maintain a low instantaneous concentration of the olefin.[3]
- After the addition is complete, allow the reaction to stir at temperature for an additional 4-6 hours.
4. Work-up and Analysis:
- Cool the reaction mixture to room temperature.
- Separate the catalyst by filtration or centrifugation. The catalyst can be washed with fresh benzene, dried, and stored for regeneration studies.
- Remove the excess benzene from the filtrate by rotary evaporation.
- Analyze the crude product residue by GC and GC-MS to determine the conversion of 1-undecene and the selectivity to different this compound isomers.[22]
- If desired, the product can be purified by vacuum distillation.
References
-
Synthesis of Linear Alkylbenzenes over Beta Zeolites with Enhanced Transport and Surface Activity. Industrial & Engineering Chemistry Research. Available from: [Link]
-
Shape selective alkylation of benzene with methanol over different zeolite catalysts. IOP Conference Series: Materials Science and Engineering. Available from: [Link]
-
Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation. ResearchGate. Available from: [Link]
-
Synthesis of sec.-undecylbenzene and sec.-dodecyl benzene by alkylation. SciSpace. Available from: [Link]
-
Toward industrial catalysis of zeolite for linear alkylbenzene synthesis: A mini review. Applied Petrochemical Research. Available from: [Link]
-
Shape selective synthesis of long-chain linear alkyl benzene (LAB) with AlMCM-41/Beta zeolite composite catalyst. ResearchGate. Available from: [Link]
-
2-TERT-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses. Available from: [Link]
-
DIISOPROPYLAMMONIUM BIS(CATECHOLATO)CYCLOHEXYLSILICATE. Organic Syntheses. Available from: [Link]
-
Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks. RSC Publishing. Available from: [Link]
-
Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks. National Institutes of Health (NIH). Available from: [Link]
-
3-PHENYL-1-(P-TOLYL)-2-PROPYN-1-ONE. Organic Syntheses. Available from: [Link]
-
2-PHENYLBUTYRONITRILE. Organic Syntheses. Available from: [Link]
-
Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. ResearchGate. Available from: [Link]
-
Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. Available from: [Link]
-
The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry. Available from: [Link]
-
This compound. National Institutes of Health (NIH). Available from: [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. Available from: [Link]
-
Selective synthesis of linear alkylbenzene by alkylation of benzene with 1-dodecene over desilicated zeolites. ResearchGate. Available from: [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available from: [Link]
-
Increacing the Selectivity of Synthesis Stages for Linear Alkyl Benzenes. ResearchGate. Available from: [Link]
-
Friedel Crafts Alkylation and Acylation. YouTube. Available from: [Link]
-
Friedel Crafts Alkylation of Benzene Reaction Mechanism. YouTube. Available from: [Link]
-
Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. American Chemical Society. Available from: [Link]
-
ANALYTICAL METHODS. National Institutes of Health (NIH). Available from: [Link]
-
Hydrogenation and isomerization of propenylbenzene isomers over Pt/alumina. SpringerLink. Available from: [Link]
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. Available from: [Link]
-
Analytical Methods for Determining Benzene in Biological Samples. National Institutes of Health (NIH). Available from: [Link]
-
Deactivation of metal catalysts in liquid phase organic reactions. ResearchGate. Available from: [Link]
-
Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis. MDPI. Available from: [Link]
-
Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. Available from: [Link]
-
Unravelling a complex catalyst deactivation in which selectivity affects conversion: oxygen-assisted styrene synthesis at indust. University of Groningen. Available from: [Link]
-
Benzene's forgotten isomer takes centre stage in organic synthesis. Chemistry World. Available from: [Link]
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Technical Support Center: Catalyst Deactivation & Regeneration in Undecylbenzene Production
Welcome to the Technical Support Center for solid acid catalysis in undecylbenzene production. This guide is designed for researchers, scientists, and process development professionals to provide in-depth troubleshooting, practical regeneration protocols, and answers to frequently asked questions. Our focus is on ensuring the scientific integrity and reproducibility of your experiments by explaining the fundamental principles behind catalyst performance and longevity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection, deactivation, and handling in the alkylation of benzene with 1-undecene.
Q1: What are the most common solid acid catalysts for this compound synthesis, and why are they chosen?
A1: The most prevalent solid acid catalysts are zeolites (such as H-Beta, H-Y, and ZSM-5) and sulfated zirconia (SZ).[1] These are preferred over traditional homogeneous catalysts like HF or AlCl₃ because they are non-corrosive, environmentally benign, and easily separable from the reaction products.[2] Zeolites are chosen for their strong Brønsted acidity and shape-selective porous structures, which can enhance the production of the desired linear alkylbenzene (LAB) isomers.[3][4] Sulfated zirconia is valued for its superacidic properties, which can lead to high catalytic activity at lower temperatures.[5]
Q2: My undecene conversion is high initially but drops significantly after a few hours on stream. What is the most likely cause?
A2: A rapid decline in activity is typically symptomatic of two primary issues: coke formation or feedstock poisoning . Coke, which consists of heavy, carbonaceous deposits, can physically block the catalyst's pores and active sites.[6] This is a common deactivation pathway in hydrocarbon processing.[7] Alternatively, impurities in your benzene or 1-undecene feedstock, particularly oxygenated compounds (e.g., alcohols, aldehydes) or excessive water, can strongly adsorb to and poison the acid sites, rendering them inactive.[3][8]
Q3: Can a deactivated catalyst be regenerated? What is the general principle?
A3: Yes, in many cases, catalyst activity can be substantially recovered. The regeneration strategy depends on the deactivation mechanism. For deactivation by coke formation , a controlled burnout or calcination in an oxygen-containing atmosphere is the standard procedure to combust the carbon deposits.[6] For deactivation by strongly adsorbed species (poisoning or fouling), a solvent wash may be effective at removing the inhibiting molecules.[9] Often, a combination of solvent washing followed by calcination is employed for a more thorough regeneration.[9]
Q4: I'm using sulfated zirconia and notice a gradual, irreversible loss of activity over multiple regeneration cycles. What could be happening?
A4: While sulfated zirconia is a robust catalyst, it can be susceptible to the leaching of sulfate groups from the zirconia support, especially in the presence of protic solvents or high temperatures. This loss of the active species is generally irreversible and leads to a permanent reduction in the number of superacid sites. Each high-temperature regeneration cycle can also contribute to the slow thermal degradation or sintering of the catalyst structure, further reducing its surface area and activity.[10]
Q5: How critical is the water content in my reactants?
A5: It is extremely critical. For solid acid catalysts, particularly zeolites, water can compete with reactants for adsorption on the active sites. For Lewis acid type sites, moisture can lead to hydrolysis and deactivation.[9] It is recommended to keep moisture content in the feed to a minimum, ideally in the range of 20-30 ppm, to ensure optimal catalyst lifetime and performance.[4]
Troubleshooting Guide: Diagnosing Catalyst Performance Issues
This guide provides a systematic approach to identifying and resolving common problems encountered during the catalytic production of this compound.
Issue 1: Rapid Loss of Catalytic Activity (< 24 hours)
Symptoms:
-
A sharp decrease in 1-undecene conversion.
-
A noticeable increase in pressure drop across the reactor bed.
Diagnostic Workflow:
Caption: Troubleshooting workflow for rapid catalyst deactivation.
Causality and Explanation:
-
Check Pressure Drop: An increasing pressure drop across a fixed-bed reactor is a strong indicator of physical blockage. This is often caused by the rapid formation of coke, which can plug the interstitial spaces between catalyst particles and the pore mouths.[11]
-
Analyze Feedstock: If the pressure drop is normal, the issue is more likely chemical poisoning. Oxygenated organic compounds, which can be present in lower-grade undecene, have a high affinity for the Brønsted acid sites on the catalyst.[3][8] Their strong adsorption prevents reactant molecules from accessing these sites, effectively shutting down the reaction. Ensure all reactants and solvents are anhydrous.[9]
-
Corrective Actions: For coking, a full regeneration cycle is necessary. For poisoning, the immediate solution is to stop the reaction and regenerate the catalyst. The long-term solution requires implementing a rigorous feedstock purification protocol. Using a guard bed of adsorbent material upstream of your reactor can also capture these poisons before they reach the main catalyst bed.[12]
Issue 2: Gradual Decline in Activity Over Multiple Runs
Symptoms:
-
Catalyst requires progressively more frequent regeneration.
-
Full activity is not restored even after a standard regeneration protocol.
Diagnostic Workflow:
Caption: Troubleshooting workflow for gradual catalyst deactivation.
Causality and Explanation:
-
Review Regeneration Protocol: The regeneration process itself, while necessary, can cause damage to the catalyst. The combustion of coke is highly exothermic and can lead to localized "hot spots."[6] If the temperature exceeds the thermal stability limit of the catalyst (especially for zeolites), it can cause irreversible structural collapse (dealumination) and sintering of active sites.[10] This is known as thermal degradation.
-
Check for Leaching (Especially for Sulfated Zirconia): Supported catalysts like sulfated zirconia can suffer from the loss of their active component (sulfate groups) into the liquid reaction medium.[13] This is an irreversible form of deactivation. Analyzing the product stream for traces of sulfur can confirm if leaching is occurring.
-
Corrective Actions: To mitigate thermal damage, optimize your regeneration protocol. Use a lower oxygen concentration (diluted with nitrogen) and a slower temperature ramp rate to control the rate of coke combustion and dissipate heat more effectively. If leaching is confirmed, it may indicate that the catalyst is not sufficiently stable under your specific reaction conditions (solvent, temperature). You may need to consider a different catalyst system, such as a zeolite, which has its active sites integrated within a robust crystal lattice.
Quantitative Performance Data
The following table provides illustrative data on catalyst performance during this compound synthesis. Actual values will depend on specific catalyst formulations, feedstock purity, and reaction conditions.
| Performance Metric | Zeolite H-Beta (Typical) | Sulfated Zirconia (Typical) | Deactivated State (Example) | Post-Regeneration (Goal) |
| Initial 1-Undecene Conversion | >99% | >99% | < 80% | >95% |
| Catalyst Lifetime (Time on Stream) | 100 - 500 hours | 50 - 200 hours | - | - |
| Deactivation Rate (% Conversion Loss/10h) | 1 - 5% | 5 - 15% | > 20% | - |
| Primary Deactivation Mechanism | Coking, Poisoning[3][4] | Coking, Leaching[5][13] | - | - |
| Regeneration Efficiency (% Activity Recovery) | 90 - 98% | 85 - 95% | - | - |
| Typical Regeneration Temp. | 500 - 550 °C | 550 - 650 °C | - | - |
Note: Catalyst lifetime is often defined as the time on stream until olefin conversion drops below a threshold, such as 95%.[3] Deactivation rates can be highly non-linear.
Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the regeneration of deactivated solid acid catalysts. Safety Precaution: Always handle catalysts and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Combined Solvent Washing and Thermal Regeneration (for Coked Zeolite Catalysts)
This is the most comprehensive method, effective against both heavy organic fouling and coke deposits.
Diagram of Workflow:
Sources
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- 3. Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 7. Deactivation by Coking and Regeneration of Zeolite Catalysts for Benzene-to-Phenol Oxidation | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee [sciact.catalysis.ru]
- 8. Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. STRATCO® Alkylation Technology Innovation for Different Feed Types – Elessent Clean Technologies [elessentct.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. On the Regeneration of Coked H-ZSM-5 Catalysts (1998) | Sung-Jeng Jong | 68 Citations [scispace.com]
GC-MS troubleshooting for undecylbenzene peak tailing or broadening
GC-MS Technical Support Center: Undecylbenzene Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs): Quick Fixes for Common Issues
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: In an ideal chromatographic analysis, a peak should be symmetrical (Gaussian). Peak tailing occurs when the peak's back half is wider than its front half.[1] For a high-boiling, non-polar compound like this compound, this asymmetry can compromise the accuracy of peak integration and reduce the resolution between it and other closely eluting compounds, leading to inaccurate quantification.[1][2]
Q2: My this compound peak is tailing. What is the most common cause?
A2: The most frequent culprit is contamination within the injection port, specifically on the glass inlet liner.[3][4] Over time, non-volatile residues from your samples accumulate on the liner, creating "active sites."[3][5] These sites can interact with analytes, even non-polar ones at high temperatures, causing adsorption and delayed elution, which manifests as peak tailing.[6]
Q3: All my peaks are tailing, not just this compound. What does this suggest?
A3: When all peaks in a chromatogram, including standards and the solvent peak, exhibit tailing, it typically points to a physical problem in the flow path rather than a chemical interaction.[7] The most likely causes are an improper column installation (e.g., incorrect insertion depth, poor cut) or a leak in the inlet.[7][8]
Q4: Can my carrier gas flow rate cause peak broadening for this compound?
A4: Yes, the carrier gas flow rate is critical for achieving sharp peaks.[9] If the flow rate is too low, longitudinal diffusion (the natural tendency of molecules to spread out) can cause peaks to broaden.[10] Conversely, if the flow is excessively high, it can reduce the interaction between the analyte and the stationary phase, also leading to broader, less efficient peaks.[11] Each column has an optimal flow rate that must be determined for the specific method.[12]
Q5: How does the GC oven temperature affect the peak shape of a high-boiling compound like this compound?
A5: Temperature significantly impacts peak shape.[13] If the initial oven temperature is too high during a splitless injection, it can prevent the proper focusing of analytes at the head of the column, resulting in broad peaks.[8] For a high-boiling compound, the temperature program must be optimized to ensure the analyte moves through the column efficiently without excessive retention, which can also lead to peak broadening.[14]
Systematic Troubleshooting Workflow
When encountering peak shape issues with this compound, a systematic approach is crucial to avoid unnecessary changes and quickly identify the root cause. The following workflow starts with the most common and easiest-to-fix problems before moving to more complex issues.
Caption: Systematic workflow for troubleshooting this compound peak shape issues.
In-Depth Analysis and Experimental Protocols
This section provides detailed explanations for the key troubleshooting steps and standardized protocols for essential maintenance procedures.
The Central Role of the Inlet Liner
The GC inlet is a high-temperature environment where the sample is vaporized and introduced to the column.[15] The disposable glass liner is the first surface your sample contacts.[5] Its role is to provide an inert pathway for this transfer.
Why Liners Fail:
-
Active Sites: Glass surfaces, especially borosilicate glass, contain silanol groups (Si-OH) and metallic impurities that are inherently active.[5] While manufacturers deactivate these liners with silylating reagents, this deactivation layer degrades over time.[6]
-
Contamination Buildup: Samples, particularly those from complex matrices, often contain non-volatile residues. These residues accumulate on the liner and any glass wool packing, creating new active sites that can cause analyte adsorption or degradation.[3] For a high-boiling compound like this compound, this is a very common cause of peak tailing.[2]
Caption: Interaction of analytes with active sites in the GC liner leads to peak tailing.
Protocol 1: GC Inlet Liner Replacement
Objective: To replace a contaminated or deactivated inlet liner, which is a primary cause of peak tailing for active or high-boiling compounds.[4][16]
Methodology:
-
Cool Down: Set the injector temperature to ambient (<50°C) and wait for it to cool completely. Cool the GC oven as well.
-
Turn Off Gas: Turn off the carrier gas flow to the inlet via the instrument software.
-
Disassemble: Unscrew the septum retaining nut and remove the septum. Then, carefully remove the old liner using clean, lint-free tweezers.[17] Note the orientation and presence of any O-rings.
-
Inspect and Clean: Briefly inspect the inlet for any visible septum debris or residue.
-
Install New Liner: Using clean tweezers, install a new, high-quality deactivated liner.[17] Ensure any O-rings are correctly seated. It is best practice to replace the O-ring with every liner change.[4]
-
Reassemble: Install a new septum and tighten the retaining nut to the manufacturer's specification (do not overtighten).[17]
-
Restore Flow and Heat: Turn the carrier gas back on and perform a leak check around the septum nut. Once leak-free, heat the injector to the method temperature and allow the system to equilibrate before analysis.
Column Health: The Foundation of Good Chromatography
The capillary column is where the separation occurs. The front end of the column is susceptible to contamination from the inlet, which can degrade the stationary phase and create active sites.
Protocol 2: Trimming the GC Column
Objective: To remove the contaminated front section of the GC column, restoring inertness and chromatographic performance.[8]
Methodology:
-
Cool System & Turn Off Gas: Follow steps 1 and 2 from Protocol 1.
-
Remove Column from Injector: Carefully loosen and unscrew the column nut from the injection port.
-
Trim the Column: Using a ceramic scoring wafer, make a clean score on the column about 10-20 cm from the inlet end.[2] Gently snap the column at the score.
-
Inspect the Cut: Use a small magnifier to ensure the cut is perfectly square (90°) with no jagged edges or shards.[8] A poor cut can introduce turbulence and cause peak distortion.[7]
-
Reinstall Column: Gently thread the column back through the nut and ferrule. Reinstall it into the injection port at the correct depth as specified by your instrument manufacturer.[8]
-
Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and thoroughly check for leaks around the column fitting.
-
Condition (Optional but Recommended): Perform a short column conditioning run by heating the oven to its maximum isothermal temperature for 15-30 minutes to ensure stability.[18]
Optimizing Chromatographic Parameters
If maintenance does not resolve the issue, the analytical method parameters may need adjustment.
Table 1: Summary of Common Causes and Corrective Actions for this compound Peak Tailing/Broadening
| Symptom | Potential Cause | Recommended Corrective Action |
| All peaks tailing | Physical Flow Path Issue: Improper column cut or installation; leak at inlet fittings.[7] | Re-cut and reinstall the column, ensuring correct insertion depth. Perform a thorough leak check.[8] |
| Only this compound and other high-boiling or active compounds tail | System Activity: Contaminated inlet liner, inlet seal, or column front end.[4][19] | Perform inlet maintenance (Protocol 1). Trim the column (Protocol 2).[20] |
| Broad, rounded peaks (poor efficiency) | Sub-optimal Flow Rate: Carrier gas flow is too high or too low.[21][22] | Determine and set the optimal carrier gas flow rate for your column dimensions and carrier gas type. |
| Incorrect Oven Program: Initial temperature too high; ramp rate too fast.[8] | Lower the initial oven temperature to 10-20°C below the solvent boiling point for splitless injections. Optimize the temperature ramp rate.[23] | |
| Column Overload: Injecting too high a concentration of the analyte.[24] | Reduce the injection volume or dilute the sample. Increase the split ratio if using a split injection.[25] | |
| Peak tailing decreases with later eluting peaks | Splitless Injection Issue: Violation of the "solvent effect" focusing mechanism.[20] | Decrease the initial column temperature by 10-20°C to improve analyte focusing at the head of the column.[20] |
References
- What Affects Peak Area in GC? Key Influencing Factors. (2024). Vertex AI Search.
- Troubleshooting GC peak shapes.Element Lab Solutions.
- Pushing Peak Shapes to Perfection by High-Temper
- TROUBLESHOOTING GUIDE.Phenomenex.
- Effects of GC temperature and carrier gas flow rate on on-line oxygen isotope measurement as studied by on-column CO injection. (2015).
- What Causes Peak Broadening In Gas Chromatography? (2022). Chemistry For Everyone.
- Effects of carrier gas flow rate on peak parameters
- GAS CHROMATOGRAPHY, EXPERIMENTAL STUDIES ON THE FLOW RATE EFFECTS OF CARRIER GAS AND APPLICATION OF THE METHOD TO HYDROCARBON AN.DergiPark.
- GC tip on setting an inlet maintenance schedule.Phenomenex.
- GC liners.CHROMSERVIS.EU.
- Chromatography Troubleshooting Guides-Gas Chrom
- Gas Chromatography Troubleshooting Part I – Peak Shape Issues. (2021). Shimadzu UK.
- What makes a peak broad in gas chrom
- GC Inlet Liner Selection, Part III: Inertness. (2019). Restek.
- Gas Chromatography (GC) Column Conditioning, Testing and Checks.Phenomenex.
- Prevent GC Inlet Problems BEFORE They Cost You Time and Money.Sigma-Aldrich.
- Ten Most Common GC Questions.Phenomenex.
- GC Analysis Workshop- Inlet Design & Troubleshooting.Agilent Technologies.
- GC Inlet Maintenance.Element Lab Solutions.
- GC Technical Tip: Broad Solvent Peaks/Fronts.Phenomenex.
- Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (2009). Agilent.
- A Step-by-Step Guide to Inlet Maintenance. (2018).
- Technical Support Center: Troubleshooting GC-MS Peak Tailing.Benchchem.
- Fixing GC Peak Tailing for Cleaner Results. (2024).
- What are the effects of changes in column temperature? (2024).
- Temperature Programmed GC: Why Are All Those Peaks So Sharp? (2020).
- GC Troubleshooting—Tailing Peaks. (2018). Restek Resource Hub.
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Validation & Comparative
Comparative analysis of undecylbenzene versus dodecylbenzene as surfactant precursors
An In-Depth Comparative Guide to Undecylbenzene and Dodecylbenzene as Surfactant Precursors
For professionals in chemical research, formulation science, and drug development, the selection of a surfactant precursor is a critical decision that influences the final product's performance, cost-effectiveness, and environmental profile. Among the most widely used anionic surfactants are the linear alkylbenzene sulfonates (LAS), prized for their excellent detergent properties and biodegradability.[1][2] This guide provides a detailed comparative analysis of two key precursors for LAS: this compound (C11-benzene) and dodecylbenzene (C12-benzene).
The length of the linear alkyl chain, even a difference of a single carbon, significantly alters the physicochemical properties of the resulting surfactant. This analysis delves into the synthesis, performance characteristics, and environmental impact of surfactants derived from these two homologs, providing the experimental data and protocols necessary for informed decision-making.
From Precursor to Surfactant: The Synthesis Pathway
The industrial production of LAS from this compound or dodecylbenzene follows a well-established two-step process: sulfonation followed by neutralization.[3]
Step 1: Sulfonation The precursor, linear alkylbenzene (LAB), undergoes electrophilic aromatic substitution where a sulfonyl group is attached to the benzene ring, typically at the para position.[3][4] Common sulfonating agents include sulfuric acid, oleum, or sulfur trioxide (SO₃).[5][6] The reaction with SO₃ is rapid and exothermic, yielding linear alkylbenzene sulfonic acid (LABSA).[4]
Step 2: Neutralization The resulting LABSA is then neutralized with a base, most commonly sodium hydroxide (NaOH), to produce the surfactant, sodium linear alkylbenzene sulfonate (LAS).[1]
The overall process can be visualized as follows:
Caption: General workflow for the synthesis of LAS from linear alkylbenzene precursors.
The Impact of One Carbon: A Comparative Analysis of Physicochemical Properties
The addition of a single methylene group (–CH₂) in the alkyl chain when moving from this compound to dodecylbenzene has a profound and predictable effect on the behavior of the resulting surfactant in solution.
Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant above which micelles form, and it is a crucial indicator of surfactant efficiency.[7] A lower CMC means less surfactant is needed to achieve saturation of the air-water interface and form micelles, making it more efficient. The hydrophobicity of the surfactant is the driving force for micellization; a longer alkyl chain increases hydrophobicity.
Consequently, sodium dodecylbenzene sulfonate (C12-LAS) consistently exhibits a lower CMC than sodium this compound sulfonate (C11-LAS). This is because the greater hydrophobicity of the C12 chain provides a stronger thermodynamic incentive for the molecules to aggregate into micelles, removing themselves from the aqueous environment.
Surface Tension Reduction
An effective surfactant significantly lowers the surface tension of water. Both C11-LAS and C12-LAS are highly effective at this. However, the efficiency and effectiveness can differ. The longer C12 chain in dodecylbenzene-derived surfactants allows for more efficient packing at the air-water interface, generally leading to a greater reduction in surface tension. The surface tension of a sodium dodecylbenzene sulfonate (SDBS) solution decreases as the concentration increases until the CMC is reached, after which it remains relatively constant.[8]
Table 1: Comparative Performance Data for C11-LAS vs. C12-LAS
| Property | Sodium this compound Sulfonate (C11-LAS) | Sodium Dodecylbenzene Sulfonate (C12-LAS) | Causality |
| Typical CMC (25°C) | Higher (approx. 2.0 - 2.9 mmol/L)[9] | Lower (approx. 1.5 - 1.6 mmol/L)[10] | Increased hydrophobicity of the C12 chain favors micelle formation at a lower concentration. |
| Surface Tension at CMC | Slightly Higher | Slightly Lower | Denser packing of the more hydrophobic C12 chains at the interface leads to a greater disruption of water's cohesive forces. |
| Foaming Ability | Good | Excellent | The stronger intermolecular forces between the longer C12 chains create more stable films, resulting in more persistent foam. |
| Biodegradability | Readily Biodegradable (>99%)[11][12] | Readily Biodegradable (>99%)[11][12] | The linear alkyl chain is susceptible to microbial attack via omega- and beta-oxidation, regardless of the minor chain length difference.[11] |
Note: Exact CMC and surface tension values can vary depending on purity, isomeric distribution, temperature, and the presence of electrolytes.[7][13]
Environmental Profile: Biodegradability
For modern surfactants, environmental fate is as important as performance. A key advantage of linear alkylbenzene sulfonates over their branched-chain predecessors is their excellent biodegradability.[1][2]
Studies on the aerobic biodegradation of LAS in environmental matrices like seawater have shown that both C11 and C12 homologs are extensively degraded.[11][12][14] The primary biodegradation pathway involves microbial oxidation of the terminal carbon of the alkyl chain, followed by a beta-oxidation process that shortens the chain.[15] This process ultimately leads to the complete mineralization of the surfactant.[11][12] Research indicates that the biodegradation of both C11-LAS and C12-LAS exceeds 99% under aerobic conditions.[11][12] While kinetics can be influenced by factors like temperature and the presence of adapted microbial inocula, there is no significant difference in the ultimate biodegradability between the two homologs.[11][12]
Experimental Protocols
To facilitate further research and validation, the following are standardized laboratory protocols for the synthesis and characterization of these surfactants.
Protocol 1: Laboratory-Scale Sulfonation of Dodecylbenzene
This protocol describes a common method using sulfuric acid. Caution: This procedure involves corrosive materials and should be performed in a fume hood with appropriate personal protective equipment.
-
Setup: Equip a 250 mL four-necked flask with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser.
-
Reactant Addition: Add 35 mL of dodecylbenzene to the flask.
-
Sulfonation: While stirring, slowly add 35 mL of 98% sulfuric acid through the dropping funnel. Maintain the temperature below 40°C during the addition by using an ice bath if necessary.[4]
-
Reaction: After the addition is complete, raise the temperature to 60-70°C and maintain it for 2 hours to drive the reaction to completion.[4]
-
Work-up: Cool the reaction mixture. Slowly and carefully pour the mixture into a beaker containing crushed ice to precipitate the dodecylbenzene sulfonic acid.
-
Neutralization: Slowly add a concentrated sodium hydroxide solution to the acidic mixture until the pH is neutral (pH 7-8), yielding sodium dodecylbenzene sulfonate.
-
Isolation: The final product can be isolated by techniques such as evaporation or lyophilization.
Protocol 2: Determination of CMC by Surface Tension Measurement
This protocol uses the Du Noüy ring method, a common technique for measuring surface tension.
-
Solution Preparation: Prepare a stock solution of the synthesized surfactant (e.g., 10 mmol/L C12-LAS) in deionized water. Create a series of dilutions from this stock solution, ranging from concentrations well above to well below the expected CMC.
-
Instrumentation: Calibrate a surface tensiometer according to the manufacturer's instructions. Ensure the platinum ring is thoroughly cleaned (e.g., by flaming) before each measurement.
-
Measurement: For each concentration, measure the surface tension of the solution at a constant temperature (e.g., 25°C). Allow the solution to equilibrate for several minutes before taking a reading.
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
CMC Determination: The plot will typically show two linear regions. The surface tension decreases linearly with log C below the CMC and remains relatively constant above it. The point of intersection of these two lines is the critical micelle concentration (CMC).[7]
Caption: Logical flow of surface tension changes for CMC determination.
Conclusion
The choice between this compound and dodecylbenzene as a surfactant precursor is a nuanced one, driven by the desired performance characteristics of the final product.
-
Dodecylbenzene (C12) is the precursor of choice for applications requiring maximum surface activity and efficiency. Its lower CMC means less product is needed to achieve critical performance metrics, making it ideal for high-performance detergents and applications where foaming is desirable.
-
This compound (C11) , while slightly less efficient in terms of CMC, still produces a highly effective surfactant. It may be selected in formulations where slightly different solubility characteristics are needed or for specific industrial applications where its performance profile is a better fit.
Both precursors yield surfactants with excellent, comparable biodegradability, aligning with modern environmental standards. Ultimately, the selection requires a careful balancing of performance efficiency against formulation-specific requirements, with dodecylbenzene often holding a slight edge in general detergency applications due to its superior surface activity.
References
-
Metathesis. (2024). Dodecylbenzenesulfonic Acid: Synthesis, Composition, Applications, and Storage. Available from: [Link]
-
Gonzalez-Mazo, E., Forján, E., Gómez-Parra, A. (2004). Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater. Environmental Science & Technology, 38(8), 2359-67. Available from: [Link]
-
ResearchGate. (2022). Do you know how to synthesis dodecylbenzenesulfonic acid?. Available from: [Link]
-
University of Cádiz. (2004). Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater. Available from: [Link]
-
MDPI. (2023). Preparation of Multifunctional Surfactants Derived from Sodium Dodecylbenzene Sulfonate and Their Use in Oil-Field Chemistry. Polymers, 15(13), 2898. Available from: [Link]
-
Wikipedia. Dodecylbenzene. Available from: [Link]
-
ResearchGate. (2004). (PDF) Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater. Available from: [Link]
-
Australian Government Department of Health. (2022). Linear alkylbenzene sulfonates - Evaluation statement. Available from: [Link]
-
PubMed. (1989). Primary biodegradation of linear alkyltoluene and alkylbenzene sulfonates. Environmental Pollution, 58(2-3), 109-13. Available from: [Link]
-
Wikipedia. Critical micelle concentration. Available from: [Link]
-
National Institutes of Health. (2019). Influence of the Linear Alkylbenzene Sulfonate (LAS) on hematological and biochemical parameters of Nile Tilapia, Oreochromis niloticus. Saudi Journal of Biological Sciences, 26(8), 2038-2044. Available from: [Link]
-
MDPI. (2022). Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation. International Journal of Molecular Sciences, 23(24), 15638. Available from: [Link]
-
ResearchGate. (2014). Critical micelle concentration of sodium dodecylbenzenesulfonate at different temperatures. Available from: [Link]
-
PubMed. (1974). Microbial metabolism of alkylbenzene sulphonates. Bacterial metabolism of this compound-p-sulphonate and dodecylbenzene-p-sulphonate. Biochemical Journal, 140(1), 51-58. Available from: [Link]
-
Oriental Journal of Chemistry. (2023). Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity. Available from: [Link]
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International Journal of Trend in Scientific Research and Development. (2022). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications. Available from: [Link]
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Eastern Illinois University. (1982). Studies of Sodium Dodecylbenzenesulfonate-Water-Electrolyte Interactio. The Keep. Available from: [Link]
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ResearchGate. (2006). Fate, behavior and effects of surfactants and their degradation products in the environment. Environment International, 32(3), 417-31. Available from: [Link]
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Figshare. (2004). Health effects, environmental impacts, and photochemical degradation of selected surfactants in water. Toronto Metropolitan University. Available from: [Link]
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ResearchGate. (2004). Health effects, environmental impacts, and photochemical degradation of selected surfactants in water. Available from: [Link]
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Agricultural Marketing Service. (2017). Sodium Dodecylbenzene Sulfonate (SDBS). Available from: [Link]
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ResearchGate. (2019). The Different Homologues (C10, C11, C12 and C13 in mgL -1 ) of the LAS Concentration in Muscles of Nile tilapia, Oreochromis niloticus. Available from: [Link]
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ResearchGate. (2025). Biosurfactant / surfactant mixing properties at the air-water interface: comparing rhamnolipids and sophorolipids mixed with the anionic surfactant sodium dodecyl benzene sulfonate. Available from: [Link]
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PubMed Central. (2021). Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS). RSC Advances, 11(35), 21633-21641. Available from: [Link]
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A Senior Application Scientist's Guide to the Validation of a GC-MS Method for Undecylbenzene Purity Assessment
Introduction
In the realms of chemical manufacturing, drug development, and environmental analysis, the purity of a compound is paramount. For undecylbenzene, a key intermediate in the production of linear alkylbenzene sulfonates (LAS) used in detergents and as a reference material in scientific research, rigorous purity assessment is not merely a quality control step but a critical determinant of final product performance and safety.[1] This guide, written from the perspective of a seasoned application scientist, provides an in-depth, experience-driven approach to the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity assessment of this compound. We will explore the causality behind experimental choices, compare the GC-MS method with viable alternatives, and provide the detailed protocols necessary for robust and reliable analysis.
The choice of analytical methodology is the first critical decision. This compound is a non-polar, high-boiling point (approximately 316 °C) compound, making it an ideal candidate for Gas Chromatography.[1] Coupling GC with Mass Spectrometry provides not only quantitative data but also structural information, offering a high degree of specificity for impurity identification.[2][3][4]
Part 1: The GC-MS Methodology: A Rationale-Driven Approach
The power of GC-MS lies in its dual-stage analysis: the gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides identification based on the mass-to-charge ratio of ionized molecules.[4][5][6]
Instrumental Setup: Justifying the Choices
Our experimental design is grounded in achieving optimal separation and sensitive detection of this compound and its potential impurities.
| Parameter | Selection & Rationale |
| GC Column | A non-polar capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5ms), is the column of choice. This is due to the non-polar nature of this compound, ensuring good separation based on boiling points. A 30 m x 0.25 mm ID x 0.25 µm film thickness offers a good balance of resolution and analysis time. |
| Carrier Gas | Helium is the most commonly used carrier gas for GC-MS due to its inertness and efficiency.[6] A constant flow rate of 1.0-1.5 mL/min is typically optimal for capillary columns. |
| Inlet | A split/splitless inlet is used in split mode (e.g., 50:1 split ratio) to prevent column overloading with the high concentration of the main this compound peak, which is crucial for accurately quantifying trace impurities. The inlet temperature should be high enough to ensure rapid vaporization of the sample without causing thermal degradation (e.g., 280 °C). |
| Oven Temperature Program | A temperature program is essential for separating compounds with a range of boiling points. A typical program would start at a lower temperature (e.g., 100 °C) to separate any volatile impurities, followed by a ramp (e.g., 10 °C/min) to a final temperature (e.g., 300 °C) to elute the this compound and any higher-boiling impurities in a reasonable time. |
| MS Detector | An electron ionization (EI) source is standard for generating reproducible mass spectra. A scan range of m/z 40-400 is generally sufficient to capture the molecular ion and characteristic fragments of this compound and related impurities. |
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing a specific analytical method. These can arise from the manufacturing process, which typically involves the reaction of benzene with undecene or monochloroundecane.[7] Potential impurities could include:
-
Isomers of this compound: Branched-chain isomers.
-
Other alkylbenzenes: Decylbenzene, dodecylbenzene, etc., from impurities in the starting materials.
-
Unreacted starting materials: Benzene, undecene.
-
By-products: Dialkylated benzenes.
Part 2: Method Validation Protocol: A Step-by-Step Guide Based on ICH Q2(R1)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9][10] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11]
Logical Flow of Validation Parameters
Caption: Workflow for GC-MS method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12][13]
Experimental Protocol:
-
Analyze a Blank: Inject the solvent used for sample preparation (e.g., hexane) to ensure no interfering peaks are present at the retention time of this compound or its expected impurities.
-
Analyze this compound Standard: Inject a standard solution of this compound to determine its retention time and mass spectrum.
-
Analyze Potential Impurities: If available, inject individual standards of potential impurities to determine their retention times and confirm that they are resolved from the main this compound peak.
-
Spike Experiment: Spike the this compound sample with known potential impurities and analyze to demonstrate that the method can separate and identify them.
Linearity and Range
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[12][13]
Experimental Protocol:
-
Prepare a series of at least five calibration standards of this compound in a suitable solvent, covering the expected working range (e.g., 80% to 120% of the target concentration for the assay, and from the Limit of Quantitation (LOQ) to a higher level for impurity quantification).
-
Inject each standard in triplicate.
-
Plot the peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.[12]
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12][13]
Experimental Protocol:
-
Perform a recovery study by spiking a sample of known this compound concentration with known amounts of this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery for each level.
Acceptance Criteria: The mean recovery should be within 98-102%.[12][14]
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).[12][13]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both days.
-
Acceptance Criteria: RSD ≤ 2% for repeatability and ≤ 3% for intermediate precision.[12]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12][13]
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
LOD is typically determined at a S/N ratio of 3:1.
-
LOQ is typically determined at a S/N ratio of 10:1.[12]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Inlet temperature (± 5 °C)
-
Carrier gas flow rate (± 0.1 mL/min)
-
Oven temperature ramp rate (± 1 °C/min)
-
-
Analyze a standard sample under each modified condition.
-
Evaluate the effect of the changes on the results (e.g., retention time, peak area, resolution).
Acceptance Criteria: The results should not be significantly affected by the variations in the method parameters.
Relationship Between Validation Parameters
Caption: Interrelationship of analytical validation parameters.
Part 3: Comparative Analysis with Alternative Techniques
While GC-MS is a powerful technique for this compound analysis, other methods can also be employed. A comprehensive guide should include a comparison to provide a complete picture.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique, but for a non-polar, volatile compound like this compound, it presents challenges.[15][16]
-
Stationary Phase: A reversed-phase C18 column would be used.
-
Mobile Phase: A non-polar mobile phase like acetonitrile/water would be required.
-
Detector: A UV detector could be used, as the benzene ring is a chromophore.
-
Limitations: Sensitivity and resolution for non-polar, volatile compounds are often lower compared to GC. It is generally better suited for less volatile or thermally sensitive molecules.[16]
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for quantitative analysis of organic compounds.
-
Principle: The FID is a universal detector for hydrocarbons and provides a response that is proportional to the number of carbon atoms in the analyte.
-
Advantages: It is highly sensitive and has a wide linear range.
-
Disadvantages: It does not provide structural information, so it cannot be used for definitive identification of unknown impurities. Mass spectrometry is required for that.[2]
Performance Comparison
The following table summarizes the expected performance characteristics of each technique for this compound purity assessment.
| Parameter | GC-MS | HPLC-UV | GC-FID |
| Specificity | High (mass spectrum provides a unique fingerprint) | Moderate (relies on retention time) | Low (relies on retention time) |
| Sensitivity (LOD/LOQ) | High | Moderate | Very High |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 98-102% |
| Precision (RSD) | < 2% | < 3% | < 2% |
| Impurity Identification | Excellent | Poor | Not Possible |
Conclusion
The validation of a GC-MS method for the purity assessment of this compound is a critical process that ensures the generation of reliable and accurate data. This guide has provided a comprehensive, experience-driven framework for this process, from the initial selection of instrumental parameters to a detailed, step-by-step validation protocol based on ICH Q2(R1) guidelines. The causality behind each experimental choice has been explained to provide a deeper understanding of the methodology.
While alternative techniques like HPLC-UV and GC-FID have their merits, GC-MS stands out for its unparalleled specificity, which is crucial for the definitive identification and quantification of impurities. The combination of chromatographic separation and mass spectrometric detection provides a level of confidence that is essential in the pharmaceutical and chemical industries. By following the protocols and understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can confidently develop and validate a robust GC-MS method for the purity assessment of this compound and similar compounds, ensuring the quality and safety of their products.
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Gas Chromatography-Mass Spectrometry: Principles & Applications. (n.d.). Retrieved from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Compliance Academy. Retrieved from [Link]
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Gas Chromatography – Mass Spectrometry (GC−MS). (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
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Gas chromatography mass spectrometry basic principles. (n.d.). Agilent. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Retrieved from [Link]
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Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS): An Overview. (2022). AZoLifeSciences. Retrieved from [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]
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5 Key Points to Know Gas Chromatography Mass Spectrometry(GC-MS). (n.d.). Drawell. Retrieved from [Link]
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LOD, LOQ, linearity, accuracy and precision at two concentration levels... (n.d.). ResearchGate. Retrieved from [Link]
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Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. (2009). ResearchGate. Retrieved from [Link]
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Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics. Retrieved from [Link]
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Analytical Validation Quick Reference Guide. (n.d.). ChromSolutions. Retrieved from [Link]
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Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). National Institutes of Health. Retrieved from [Link]
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Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). Retrieved from [Link]
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Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020). Agilent. Retrieved from [Link]
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A Comparative Performance Analysis of Undecylbenzene-Based Surfactants and Their Commercial Alternatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the dynamic landscape of surfactant chemistry, the selection of an appropriate surface-active agent is paramount to the success of a formulation, whether for industrial, consumer, or pharmaceutical applications. This guide provides an in-depth, objective comparison of the performance of undecylbenzene-based surfactants, a prominent member of the linear alkylbenzene sulfonate (LAS) family, against widely used commercial alternatives such as Sodium Lauryl Sulfate (SLS) and Sodium Lauryl Ether Sulfate (SLES). By presenting supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in surfactant selection.
Introduction to Surfactant Chemistry and Key Performance Metrics
Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This unique structure allows them to adsorb at interfaces, reducing surface and interfacial tension. This property is fundamental to a wide range of applications, including detergency, emulsification, foaming, and solubilization.
The performance of a surfactant is characterized by several key metrics:
-
Critical Micelle Concentration (CMC): The concentration at which surfactant monomers self-assemble into micelles. A lower CMC generally indicates a more efficient surfactant.[1]
-
Surface Tension: A measure of the cohesive energy present at the interface of a liquid. Surfactants lower the surface tension of water, enhancing its wetting and cleaning properties.
-
Detergency: The ability to remove soil from a substrate. This is a complex process involving wetting, emulsification, and suspension of dirt particles.
-
Foaming Properties: The ability to generate and sustain foam. Foam stability is crucial in many applications, from personal care products to industrial processes.
This guide will delve into a comparative analysis of these metrics for this compound-based surfactants and their commercial counterparts.
The Contenders: A Closer Look at Their Chemical Structures
The performance of a surfactant is intrinsically linked to its molecular structure. Here, we examine the structures of the surfactants under comparison.
This compound Sulfonate (C11 LAS): As a linear alkylbenzene sulfonate, this anionic surfactant features a sulfonate head group attached to a benzene ring, which is in turn connected to an eleven-carbon alkyl chain. The linear nature of the alkyl chain is a key factor in its biodegradability.
Sodium Lauryl Sulfate (SLS): A widely used anionic surfactant, SLS consists of a 12-carbon alkyl chain attached to a sulfate group. Its relatively small and highly charged head group contributes to its strong detergency and high foaming power.[2]
Sodium Lauryl Ether Sulfate (SLES): SLES is a derivative of SLS that has been ethoxylated, meaning it contains ethylene oxide groups between the alkyl chain and the sulfate head. This modification generally results in a milder surfactant with improved water solubility and foam characteristics.[2][3]
Caption: Chemical structures of the compared surfactants.
Performance Benchmark: A Data-Driven Comparison
The following table summarizes the key performance indicators for this compound sulfonate and its commercial alternatives. The data presented is a synthesis of values reported in the scientific literature. It is important to note that direct comparative studies for this compound sulfonate (C11 LAS) are limited; therefore, data for the closely related dodecylbenzene sulfonate (C12 LAS/SDBS) is used as a proxy and is indicated as such.
| Performance Metric | This compound Sulfonate (as C12 LAS/SDBS) | Sodium Lauryl Sulfate (SLS) | Sodium Lauryl Ether Sulfate (SLES) |
| Critical Micelle Concentration (CMC) | ~1.2 mM | ~8.2 mM[4][5] | ~0.80 mM |
| Surface Tension at CMC | ~28 mN/m | ~32.0 mN/m[6] | ~33.8 mN/m[6] |
| Detergency | Excellent | Excellent[2] | Good |
| Foaming | High, stable foam | High, dense foam[2] | High, creamy foam[7] |
| Skin Irritation Potential | Moderate to high | High[4][8] | Low to moderate[4][9] |
| Biodegradability | Readily biodegradable | Readily biodegradable[9] | Readily biodegradable |
Experimental Protocols for Performance Evaluation
To ensure scientific integrity and provide a framework for independent verification, this section details the experimental protocols for evaluating the key performance metrics of surfactants.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC and surface tension are fundamental properties that can be determined simultaneously using a tensiometer.
Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface tension plateaus as additional surfactant molecules form micelles rather than accumulating at the interface.[10]
Apparatus:
-
Digital Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Glass beakers
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Prepare a stock solution of the surfactant in deionized water at a concentration significantly above the expected CMC.
-
Prepare a series of dilutions from the stock solution, covering a wide range of concentrations.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the most dilute solution to minimize cross-contamination. Ensure the temperature is constant throughout the measurements.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at the point of inflection in the curve, where the surface tension begins to level off. The surface tension at the CMC is the value at this plateau.
Caption: Workflow for CMC and surface tension determination.
Evaluation of Detergency
The cleaning performance of a surfactant is a critical parameter, particularly for detergent formulations. The ASTM D4488 standard guide provides a framework for testing the cleaning performance of products on resilient flooring and washable walls.[11][12][13][14][15][16]
Principle: A standardized soiled substrate is cleaned using a controlled mechanical action, and the cleaning efficiency is determined by measuring the change in reflectance or color of the substrate.
Apparatus:
-
Washability and scrub resistance tester
-
Reflectometer or colorimeter
-
Standard soiled vinyl tiles (or other relevant substrate)
-
Sponge or brush
-
Analytical balance
Procedure:
-
Soil Application: Prepare a standardized soil as described in ASTM D4488-A5, which typically includes a particulate soil and an oily blend.[17] Apply the soil uniformly to the test substrates (e.g., white vinyl tiles).[17]
-
Drying/Curing: Allow the soiled substrates to air-dry for a specified period (e.g., 24 hours) to ensure the soil is set.[17]
-
Initial Measurement: Measure the initial reflectance or color of the soiled substrates using a reflectometer or colorimeter.
-
Cleaning:
-
Prepare solutions of the test surfactants at the desired concentrations.
-
Mount a soiled substrate in the washability tester.
-
Saturate a sponge or brush with the surfactant solution and place it in the holder of the washability tester.
-
Run the washability tester for a set number of cycles.
-
-
Rinsing and Drying: Rinse the cleaned substrate with deionized water and allow it to dry completely.
-
Final Measurement: Measure the final reflectance or color of the cleaned and dried substrate.
-
Calculation of Cleaning Efficiency: Calculate the cleaning efficiency as the percentage of soil removed, based on the difference between the initial and final reflectance/color readings, relative to a clean, unsoiled substrate.
Caption: Workflow for the detergency test based on ASTM D4488.
Assessment of Foaming Properties
The Ross-Miles method (ASTM D1173) is a widely recognized standard for evaluating the foaming properties of surfactants.[18][19][20]
Principle: A specified volume of a surfactant solution is dropped from a fixed height into a larger volume of the same solution, and the initial foam height and its stability over time are measured.[18]
Apparatus:
-
Ross-Miles foam apparatus (graduated glass column with a jacket for temperature control and a dropping funnel)
-
Volumetric flasks
-
Stopwatch
Procedure:
-
Prepare the surfactant solutions to be tested at the desired concentrations and temperature.
-
Assemble the Ross-Miles apparatus and ensure it is clean and vertically aligned.
-
Pour 50 mL of the surfactant solution into the receiving cylinder.
-
Pour 200 mL of the same solution into the dropping funnel.
-
Position the funnel at the top of the column.
-
Simultaneously start the stopwatch and open the stopcock of the funnel, allowing the solution to fall into the receiver.
-
Once the funnel is empty, immediately record the initial foam height.
-
Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[18]
Caption: Workflow for the Ross-Miles foam test.
Environmental and Safety Considerations
Beyond performance, the environmental and safety profiles of surfactants are critical considerations, particularly in the context of increasing regulatory scrutiny and consumer demand for sustainable products.
Biodegradability: The biodegradability of a surfactant is its susceptibility to breakdown by microorganisms. Linear alkylbenzene sulfonates, including this compound sulfonate, are known for their ready biodegradability, a significant improvement over their branched-chain predecessors.[9] SLS and SLES are also considered readily biodegradable.[9] The OECD 301B test is a standard method for assessing the ready biodegradability of chemical substances by measuring the amount of carbon dioxide produced over a 28-day period.[11][16][21]
Skin Irritation: The potential for skin irritation is a major concern for surfactants used in personal care and household cleaning products. SLS is a well-known skin irritant, particularly at higher concentrations.[4][8] The ethoxylation of SLES makes it a milder alternative.[4][9] The irritation potential of this compound sulfonate is generally considered to be between that of SLS and SLES. Patch testing is a common method to evaluate the skin irritation potential of surfactants.[22][23]
Applications in Drug Development
The unique properties of surfactants make them invaluable in pharmaceutical formulations, particularly for improving the solubility and bioavailability of poorly soluble drugs.[24][25][26]
Solubilization: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[24] This is especially critical for drugs belonging to Class II and IV of the Biopharmaceutical Classification System (BCS), which are characterized by low solubility.
Formulation of Drug Delivery Systems: Surfactants are key components in the formulation of various drug delivery systems, including:
-
Emulsions and Microemulsions: For the delivery of lipophilic drugs.
-
Solid Dispersions: To enhance the dissolution rate of poorly soluble drugs.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Which form fine emulsions in the gastrointestinal tract, improving drug absorption.
This compound-based surfactants, with their favorable balance of properties, can be considered as potential excipients in such formulations, although their application in this area is less documented than that of polysorbates and other non-ionic surfactants.
Conclusion
The selection of a surfactant is a multifaceted decision that requires a thorough understanding of its performance characteristics, safety profile, and environmental impact. This compound-based surfactants present a compelling option, offering excellent detergency and foaming properties, coupled with ready biodegradability.
-
Performance: In terms of critical performance metrics such as CMC and surface tension reduction, this compound sulfonate (represented by its close analog, C12 LAS) demonstrates high efficiency, often outperforming SLS. Its detergency is comparable to that of SLS.
-
Safety: While SLES is generally considered the mildest of the three, the irritation potential of this compound sulfonate can be managed through careful formulation.
-
Environmental Impact: All three surfactants are readily biodegradable, which is a positive attribute from an environmental standpoint.
For researchers, scientists, and drug development professionals, a comprehensive evaluation based on the experimental protocols outlined in this guide will enable the selection of the most appropriate surfactant to meet the specific demands of their application, ensuring both efficacy and safety.
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KRÜSS GmbH. Ross-Miles method. [Link]
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Dell Tech Laboratories. (2020, August 12). Floor and Wall Cleaner Products Testing: ASTM D4488-A5. [Link]
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Microbe Investigations. OECD 301B Biodegradation Test - CO2 Evolution Test. [Link]
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- ASTM D4488 – 95 (Reapproved 2001)
- ASTM D4488-95, Standard Guide for Testing Cleaning Performance of Products Intended for Use on Resilient Flooring and Washable Walls, ASTM Intern
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Aropha. Types of OECD 301 Biodegradation Tests. [Link]
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Impact Solutions. (2025, February 25). OECD 301 testing for chemical manufacturers. [Link]
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Niran Chemical. (2025, June 13). SLES vs SLS vs ALS: Which Surfactant Is the Best for Your Product? [Link]
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Vibrant Skin Bar. (2025, May 28). SLES vs SLS in Cosmetics: Differences Explained. [Link]
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KRÜSS GmbH. ROSS MILES FOAM ANALYZER – RMFA. [Link]
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STPP Group. (2024, February 28). A Comparative Analysis: Sodium Lauryl Sulfate (SLS) vs. Alpha Olefin Sulfonate (AOS) in Consumer Products. [Link]
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INTERSURFCHEM. (2025, October 17). Comparison Between SLES Surfactant and Other Detergents. [Link]
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EUR-Lex. ANNEX II Primary biodegradability test methods for surfactants in detergents. [Link]
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Intersurfchem. (2025, May 7). SLES Environmental Impact. [Link]
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Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]
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Intersurfchem. (2025, May 15). SLES vs SLS for Sensitive Skin. [Link]
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Detergent Chemicals. (2023, June 21). SLES vs SLS – Which is the Best Cleansing Agent? [Link]
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Jieda. (2025, November 14). SLES vs. SLS: Formulation Blueprints for Winning Products. [Link]
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Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]
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PubMed Central (PMC). (2023, April 5). Solubilization techniques used for poorly water-soluble drugs. [Link]
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OSTI.gov. The critical micelle concentratians if sodium decyl and lauryl sulfates . , at 25 C have been determined from precise conductanc. [Link]
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PubMed. (2001, March). Subclinical, non-erythematous irritation with an open assay model (washing): sodium lauryl sulfate (SLS) versus sodium laureth sulfate (SLES). [Link]
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ResearchGate. Surface tension as a function of concentration for SLES in water 298.15 K. [Link]
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ResearchGate. Profile of irritant patch testing with detergents: sodium lauryl sulfate, Sodium laureth sulfate and alkyl polyglucoside. [Link]
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PubMed. (2001, October). Profile of irritant patch testing with detergents: sodium lauryl sulfate, sodium laureth sulfate and alkyl polyglucoside. [Link]
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Oriental Journal of Chemistry. (2023). Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity. [Link]
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MDPI. (2018, February 21). Preparation of Multifunctional Surfactants Derived from Sodium Dodecylbenzene Sulfonate and Their Use in Oil-Field Chemistry. [Link]
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A Comparative Guide to the Biodegradability of Linear vs. Branched Alkylbenzene Sulfonates
This guide provides a comprehensive comparison of the biodegradability of linear alkylbenzene sulfonates (LAS) and branched alkylbenzene sulfonates (BAS), two classes of anionic surfactants that have played pivotal roles in the detergent industry. We will delve into the structural differences that dictate their environmental fate, present supporting experimental data from standardized testing protocols, and explore the microbial and enzymatic mechanisms that underpin their degradation. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require a deep technical understanding of these widely used chemicals.
Introduction: A Tale of Two Surfactants
Alkylbenzene sulfonates are a major class of synthetic detergents valued for their excellent cleaning properties.[1][2] They consist of a hydrophobic alkylbenzene tail and a hydrophilic sulfonate head group.[1][2] The first commercially successful synthetic detergents, introduced in the 1930s, were branched alkylbenzene sulfonates (BAS).[1][2] However, their widespread use led to significant environmental problems in the mid-20th century, most notably persistent foam in rivers and wastewater treatment plants.[1][2] This was a direct consequence of their poor biodegradability.
In response to these environmental concerns, the detergent industry voluntarily replaced BAS with linear alkylbenzene sulfonates (LAS) in the mid-1960s.[1][2] This transition was a landmark example of proactive environmental stewardship by the chemical industry. Today, LAS is one of the most widely used surfactants globally, with production volumes reaching around 3.5 million tons in 2016.[1] This guide will elucidate the scientific rationale behind this crucial substitution.
The Decisive Factor: A Comparison of Chemical Structures
The dramatic difference in the biodegradability of LAS and BAS is almost entirely attributable to the geometry of their hydrophobic alkyl chains.
Linear Alkylbenzene Sulfonates (LAS): As the name suggests, LAS possesses a linear alkyl chain, typically containing 10 to 14 carbon atoms.[3] The benzene ring can be attached to any of the internal carbon atoms of this chain.[3] This linear structure is the key to its environmental compatibility.
Branched Alkylbenzene Sulfonates (BAS): In contrast, BAS has a highly branched alkyl chain.[1][2] This branching, often in the form of methyl groups, creates a more compact and sterically hindered structure.[3] The presence of quaternary carbon atoms, where a carbon atom is bonded to four other carbon atoms, is a common feature of BAS and a major impediment to biodegradation.
Biodegradability: A Head-to-Head Comparison
The linearity of the alkyl chain in LAS makes it readily accessible to the enzymes of microorganisms, leading to rapid and complete biodegradation under aerobic conditions.[2] Conversely, the branched structure of BAS presents a significant challenge for microbial enzymes, resulting in very slow and often incomplete degradation.[1][2]
| Surfactant Type | Biodegradability Classification | Typical Biodegradation Rate (OECD 301) | Environmental Fate |
| Linear Alkylbenzene Sulfonate (LAS) | Readily Biodegradable | >60% mineralization within 10 days (in a 28-day window) | Rapidly and completely degraded in aerobic environments like wastewater treatment plants and surface waters.[2] |
| Branched Alkylbenzene Sulfonate (BAS) | Not Readily Biodegradable (Recalcitrant) | <60% mineralization in 28 days | Persists in the environment, leading to foaming and potential ecotoxicity.[1][2] |
Experimental Protocols for Assessing Biodegradability
To ensure consistent and reliable data, the biodegradability of surfactants is assessed using standardized methods, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).
OECD 301: Ready Biodegradability
This series of tests is designed to determine if a chemical is likely to biodegrade rapidly and completely in the environment.[4] A substance is considered "readily biodegradable" if it achieves greater than 60% mineralization to CO2 (or 70% removal of dissolved organic carbon) within a 10-day window during a 28-day test period.[4]
Experimental Workflow for OECD 301F (Manometric Respirometry Test):
-
Preparation of Test Medium: A mineral medium containing the test substance (LAS or BAS) at a known concentration is prepared.
-
Inoculation: The medium is inoculated with a mixed population of microorganisms, typically from the activated sludge of a wastewater treatment plant.
-
Incubation: The test flasks are sealed and incubated in the dark at a constant temperature (usually 20-25°C) with continuous stirring.
-
Measurement of Oxygen Consumption: The consumption of oxygen by the microorganisms as they metabolize the test substance is measured over 28 days using a manometer.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD).
Caption: Workflow for the OECD 301F Ready Biodegradability Test.
The Microbial Perspective: Degradation Pathways
The breakdown of alkylbenzene sulfonates is a microbially-driven process, with specific enzymatic pathways targeting different parts of the molecule.
The Aerobic Degradation of LAS
The aerobic biodegradation of LAS is a well-understood process initiated by a "distance principle," where the initial enzymatic attack occurs as far as possible from the sulfonate group, at the terminal methyl group of the alkyl chain.[1]
-
ω-Oxidation: An initial attack by a monooxygenase enzyme introduces a hydroxyl group at the terminal methyl group of the alkyl chain.
-
β-Oxidation: The now-functionalized alkyl chain is progressively shortened by two-carbon units through the β-oxidation pathway, a common metabolic route for fatty acids.
-
Formation of Sulfophenyl Carboxylates (SPCs): This process of chain shortening leads to the formation of a series of intermediates called sulfophenyl carboxylates (SPCs).[5]
-
Desulfonation and Aromatic Ring Cleavage: The SPCs are further degraded, involving the enzymatic removal of the sulfonate group and the subsequent cleavage of the aromatic ring, ultimately leading to complete mineralization to carbon dioxide, water, and sulfate.[1]
Caption: Aerobic degradation pathway of Linear Alkylbenzene Sulfonates (LAS).
The Recalcitrance of BAS: A Case of Steric Hindrance
The branched structure of BAS presents a formidable obstacle to microbial degradation. The methyl branches along the alkyl chain, particularly the presence of quaternary carbons, sterically hinder the action of the monooxygenase and other enzymes that initiate the degradation process.[3] This makes it difficult for the enzymes to access the terminal methyl group and proceed with ω- and β-oxidation.
While some microorganisms, such as certain strains of Pseudomonas aeruginosa, have been shown to be capable of partially degrading BAS, the process is significantly slower and less efficient than the degradation of LAS.[3] The degradation of BAS by P. aeruginosa W51D has been shown to proceed through a novel pathway that involves desulfonation as an early step, leading to the formation of intermediates such as 4-hydroxypropionate and 4-hydroxybenzoate.[3] However, the overall mineralization of BAS remains very low, leading to its persistence in the environment.
Environmental Implications and Conclusion
The contrasting biodegradability of LAS and BAS has profound environmental implications. The rapid and complete biodegradation of LAS ensures that it does not persist in the environment, preventing the widespread foaming issues that were characteristic of the BAS era.[2] The environmental safety of LAS has been extensively documented through decades of use and monitoring.
In contrast, the recalcitrance of BAS led to its accumulation in aquatic ecosystems, causing aesthetic problems (foaming) and raising concerns about its potential long-term ecological effects.[1][2] The transition from BAS to LAS stands as a testament to the power of applying fundamental principles of chemistry and microbiology to solve pressing environmental challenges. For researchers and professionals in related fields, this case study underscores the critical importance of considering molecular structure in the design and development of environmentally benign chemicals.
References
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The Branched-Chain Dodecylbenzene Sulfonate Degradation Pathway of Pseudomonas aeruginosa W51D Involves a Novel Route for Degradation of the Surfactant Lateral Alkyl Chain. (n.d.). In PMC. Retrieved from [Link]
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Alkylbenzene sulfonate. (n.d.). In Wikipedia. Retrieved from [Link]
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Test No. 301: Ready Biodegradability. (1992). In OECD. Retrieved from [Link]
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León, V. M., Gómez-Parra, A., & González-Mazo, E. (2002). Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater. Environmental Science & Technology, 36(5), 973-979. Retrieved from [Link]
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Linear Alkylbenzene Sulfonate (LAS). (n.d.). In American Cleaning Institute. Retrieved from [Link]
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Alkyl Benzene Sulfonic Acid. (n.d.). In Ataman Kimya. Retrieved from [Link]
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Biodegradability of Branched Alkylbenzenesulfonates. (2018). In ResearchGate. Retrieved from [Link]
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Environmental monitoring of linear alkylbenzene sulfonates and physicochemical characteristics of seawater in El-Mex Bay (Alexandria, Egypt). (2012). In PMC. Retrieved from [Link]
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Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications and Environment Solicitude. (2021). In ResearchGate. Retrieved from [Link]
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Linear alkylbenzene. (n.d.). In Wikipedia. Retrieved from [Link]
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Biodegradation of linear alkylbenzene sulfonate contamination by pseudomonas aeruginosa isolates. (2024). In Iraqi Academic Scientific Journals. Retrieved from [Link]
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Alkyl Benzene Sulfonate. (2024). In Corrosionpedia. Retrieved from [Link]
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Synthetic Detergents. (2021). In Chemistry LibreTexts. Retrieved from [Link]
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Linear and Branched Alkylbenzene Sulfonic Acids and Derivatives; Test Plan. (2002). In American Cleaning Institute. Retrieved from [Link]
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Screening test for assessment of ultimate biodegradability: linear alkylbenzene sulfonates. (1975). In ASM Journals. Retrieved from [Link]
-
Fate of linear alkylbenzene sulfonates in the environment: A review. (2009). In OUCI. Retrieved from [Link]
-
Optimization for determination of Linear Alkylbenzene Sulfonate(LAS) and AlkylbenzeneSulfonat (ABS) from biodegradation by Pseud. (n.d.). In Semantic Scholar. Retrieved from [Link]
-
Comparison of biodegradation performance of OECD test guideline 301C with that of other ready biodegradability tests. (2014). In PubMed. Retrieved from [Link]
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A Comparative Guide to the Quantitative Analysis of Undecylbenzene Isomers
For researchers, scientists, and drug development professionals engaged in the analysis of complex chemical mixtures, the accurate quantification of specific isomers is a critical challenge. Undecylbenzene, a linear alkylbenzene (LAB), exists as a mixture of positional isomers, primarily 2-, 3-, 4-, 5-, and 6-phenylundecane. These isomers, while structurally similar, can exhibit different physicochemical and toxicological properties. Therefore, the ability to resolve and quantify them individually is paramount for comprehensive product characterization, environmental monitoring, and toxicological assessment.
This guide provides an in-depth comparison of two primary analytical techniques for the quantitative analysis of this compound isomers: High-Temperature Gas Chromatography (HT-GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the optimal methodology for your specific application.
At a Glance: GC vs. HPLC for this compound Isomer Analysis
The choice between Gas Chromatography and High-Performance Liquid Chromatography for the analysis of this compound isomers is fundamentally guided by the physical properties of the analytes and the specific requirements of the analysis, such as desired resolution, sensitivity, and sample throughput.
| Parameter | High-Temperature Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Principle of Separation | Volatility and interaction with stationary phase | Polarity and interaction with stationary/mobile phases | GC separates based on boiling point differences, while HPLC separates based on polarity differences. |
| Typical Stationary Phase | Non-polar (e.g., polydimethylsiloxane) | Reversed-phase (e.g., C18, Phenyl-Hexyl) | The choice of stationary phase is critical for achieving selectivity between the closely related isomers. |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Liquid solvent mixture (e.g., Acetonitrile/Water) | HPLC offers greater flexibility in tuning selectivity by modifying the mobile phase composition. |
| Operating Temperature | High (up to 300°C) | Ambient to moderately elevated (e.g., 20-40°C) | GC's high temperatures are necessary to volatilize the this compound isomers. HPLC's lower temperatures are suitable for these non-volatile compounds.[1] |
| Resolution of Isomers | Excellent, based on boiling point differences | Good, dependent on stationary phase and mobile phase optimization | GC often provides baseline separation of all positional isomers. HPLC resolution can be challenging and highly method-dependent. |
| Sensitivity (LOD/LOQ) | Generally higher, especially with FID or MS detectors | Good, with UV or MS detectors | GC-FID is highly sensitive for hydrocarbons. HPLC-UV sensitivity depends on the chromophore of the benzene ring. |
| Sample Throughput | Faster run times (minutes) | Slower run times (10-60 minutes) | GC's faster analysis times are advantageous for high-throughput screening.[1][2] |
| Cost | Generally lower initial and operational costs | Higher initial and operational costs due to solvent consumption and pump maintenance.[1][3] | The cost of solvents for HPLC can be a significant factor in high-throughput labs. |
The Expert's Choice: High-Temperature Gas Chromatography (HT-GC)
For the routine quantitative analysis of this compound isomers, High-Temperature Gas Chromatography with a Flame Ionization Detector (GC-FID) is the superior and more established technique. The rationale for this choice is rooted in the distinct, albeit small, differences in the boiling points of the positional isomers.
The Underlying Principle: Volatility-Based Separation
The separation of this compound isomers by GC is primarily governed by their volatility. The isomers elute in order of increasing boiling point. The position of the phenyl group on the undecyl chain influences the molecule's overall shape and intermolecular forces, leading to slight variations in boiling points. Generally, isomers with the phenyl group closer to the end of the alkyl chain (e.g., 2-phenylundecane) are more linear and have slightly higher boiling points than those with the phenyl group closer to the center of the chain (e.g., 6-phenylundecane).
Physicochemical Properties of this compound Isomers:
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Phenylundecane | C₁₇H₂₈ | 232.41 | 323.3 (Predicted) |
| 3-Phenylundecane | C₁₇H₂₈ | 232.41 | ~316-318 |
| 4-Phenylundecane | C₁₇H₂₈ | 232.41 | Not available |
| 5-Phenylundecane | C₁₇H₂₈ | 232.41 | ~316 |
| 6-Phenylundecane | C₁₇H₂₈ | 232.41 | 122-124 (at 3 Torr) |
A Self-Validating Protocol for HT-GC-FID Analysis
This protocol is designed to be a self-validating system, where the resolution of known standards confirms the system's suitability for analyzing unknown mixtures.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound isomer mixture in a suitable volatile solvent (e.g., hexane or toluene) to a concentration within the linear range of the detector (typically 10-1000 µg/mL).
-
If necessary, perform a serial dilution to create calibration standards.
-
Add an internal standard (e.g., dodecylbenzene) to all samples and standards for improved quantitative accuracy.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column is recommended, such as a DB-1 or DB-5 type (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). These columns provide excellent separation for hydrocarbons based on boiling points.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector:
-
Temperature: 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be optimized based on sample concentration)
-
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1 minute.
-
Ramp: 5°C/min to 280°C.
-
Final Hold: Hold at 280°C for 10 minutes.
-
-
Detector (FID):
-
Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
3. Data Analysis and Quantitation:
-
Identify the peaks corresponding to each this compound isomer based on their retention times, established by running individual standards if available, or by their characteristic elution pattern.
-
Integrate the peak area for each isomer and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each standard.
-
Determine the concentration of each this compound isomer in the unknown sample using the calibration curve.
Visualizing the GC Workflow
Caption: Workflow for the quantitative analysis of this compound isomers by GC-FID.
Expected Performance and Trustworthiness
A well-optimized GC-FID method for this compound isomers should exhibit the following performance characteristics, ensuring the trustworthiness of the results:
-
Linearity (R²): > 0.995 over the desired concentration range.
-
Precision (%RSD): < 5% for replicate injections.
-
Accuracy (% Recovery): 95-105% for spiked samples.
-
Limit of Detection (LOD): In the low ng/mL range.
-
Limit of Quantitation (LOQ): In the mid to high ng/mL range.
The self-validating nature of this protocol lies in the consistent resolution and elution order of the isomers. Any deviation from the expected chromatogram would indicate a potential issue with the sample, instrument, or method, prompting further investigation.
An Alternative Approach: High-Performance Liquid Chromatography (HPLC)
While GC is generally the preferred method, HPLC can be a viable alternative, particularly when dealing with complex matrices that are not amenable to GC analysis, or when GC instrumentation is unavailable. The separation of these non-polar isomers by HPLC presents a greater challenge due to their similar polarities.
The Underlying Principle: Polarity-Based Separation
In reversed-phase HPLC, the most common mode for separating non-polar compounds, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of acetonitrile and water). The this compound isomers, being non-polar, will have a strong affinity for the stationary phase. Separation is achieved by exploiting subtle differences in their hydrophobicity. Isomers with a more exposed phenyl group might interact differently with the stationary phase compared to those where the phenyl group is more sterically shielded. The elution order can be more difficult to predict than in GC and is highly dependent on the specific stationary phase chemistry.[4] Phenyl-based HPLC columns can offer enhanced selectivity for aromatic compounds through π-π interactions between the analyte's benzene ring and the stationary phase.[4]
A Proposed Protocol for HPLC-UV Analysis
This protocol provides a robust starting point for developing a validated HPLC method for this compound isomers. Method optimization will likely be required to achieve baseline separation of all isomers.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound isomer mixture in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration within the linear range of the UV detector (typically 1-200 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Prepare calibration standards by serial dilution.
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector (e.g., Agilent 1260 Infinity II LC System).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For enhanced selectivity, a Phenyl-Hexyl column could also be evaluated.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start at 70% B.
-
Linear gradient to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 70% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector (UV):
-
Wavelength: 254 nm (or the absorbance maximum of this compound).
-
3. Data Analysis and Quantitation:
-
Identify peaks based on retention times established with individual standards.
-
Integrate the peak areas.
-
Construct a calibration curve by plotting peak area against concentration for each standard.
-
Determine the concentration of each isomer in the unknown sample.
Visualizing the HPLC Workflow
Caption: Workflow for the quantitative analysis of this compound isomers by HPLC-UV.
Expected Performance and Method Validation
A validated HPLC method for this compound isomers should meet similar performance criteria as the GC method, as outlined by ICH guidelines.[5]
-
Specificity: The ability to resolve the different isomers from each other and from any matrix components.
-
Linearity (R²): > 0.99.
-
Precision (%RSD): < 5%.
-
Accuracy (% Recovery): 95-105%.
-
LOD/LOQ: Dependent on the UV absorbance of the isomers and the detector sensitivity.
Given the structural similarity of the isomers, achieving baseline separation by HPLC can be challenging and may require significant method development, including screening different columns and mobile phase modifiers.
Conclusion and Recommendations
For the quantitative analysis of this compound isomers in a mixture, High-Temperature Gas Chromatography with Flame Ionization Detection (GC-FID) is the recommended technique. Its superior resolving power based on the inherent boiling point differences of the isomers, coupled with its high sensitivity, robustness, and lower operational cost, makes it the more practical and reliable choice for routine analysis.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) serves as a viable alternative, particularly for samples in complex, non-volatile matrices. However, researchers should be prepared for a more intensive method development process to achieve the necessary resolution between the closely related positional isomers.
Ultimately, the choice of methodology should be guided by the specific analytical requirements, available instrumentation, and the nature of the sample matrix. By understanding the fundamental principles and applying the detailed protocols provided in this guide, researchers can confidently and accurately quantify this compound isomers, ensuring the integrity and quality of their data.
References
-
International Conference on Harmonization. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260–11262. [Link]
-
International Conference on Harmonization. Q2B: Validation of Analytical Procedures: Methodology. Federal Register. 1997;62(96):27463–27467. [Link]
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Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
Al-Baghli, N. A., Al-Bahlani, A. M., & Al-Bemani, A. S. (2012). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. Tikrit Journal of Pure Science, 17(3), 1-10. [Link]
-
Microsolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
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LC Services. (2021). Liquid Chromatography vs Gas Chromatography. [Link]
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Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide. [Link]
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PubChem. (2024). 5-Phenylundecane. [Link]
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PubChem. (2024). 3-Phenyldecane. [Link]
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LookChem. (2024). 2-Phenyldodecane. [Link]
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Inter-laboratory comparison of undecylbenzene analysis methods
An Inter-laboratory Comparison of Undecylbenzene Analysis Methods: A Guide for Researchers and Drug Development Professionals
Introduction
This compound, a linear alkylbenzene, serves as a crucial intermediate in the synthesis of detergents and other surfactants. Its accurate quantification is paramount in various stages of chemical manufacturing, environmental monitoring, and drug development, where it may be present as a raw material, impurity, or degradation product. The choice of analytical methodology can significantly impact the reliability and comparability of results across different laboratories. This guide provides an in-depth comparison of two prevalent analytical techniques for this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices. It is designed for researchers, scientists, and drug development professionals who require robust and reproducible analytical methods. To ensure the highest degree of scientific integrity, we will delve into the principles of an inter-laboratory comparison (ILC), a cornerstone of method validation and quality assurance in analytical chemistry.[1][2][3][4][5] An ILC evaluates the performance of different laboratories on the same sample, providing a clear benchmark of method efficacy and reproducibility.[1][2][4]
The Analyte: this compound
This compound (C₁₇H₂₈) is an aromatic hydrocarbon characterized by a benzene ring substituted with an undecyl group.[6] Its semi-volatile nature and hydrocarbon structure make it amenable to analysis by both GC and HPLC.
Caption: Chemical structure of this compound.
Analytical Methodologies
The two primary methods evaluated in this guide are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with an Ultraviolet detector (HPLC-UV).
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[7][8][9] The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and affinity for the stationary phase within the column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information. For this compound and similar aromatic hydrocarbons, GC-MS offers high sensitivity and specificity.[10][11]
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates components in a liquid mobile phase based on their interactions with a solid stationary phase.[12][13] For this compound, a non-polar compound, reversed-phase HPLC is typically employed, where the stationary phase is non-polar and the mobile phase is polar. Detection is often achieved using an ultraviolet (UV) detector, as the benzene ring in this compound absorbs UV light.[12]
Inter-laboratory Comparison (ILC) Design
To objectively compare the performance of GC-MS and HPLC for this compound analysis, a hypothetical inter-laboratory comparison was designed.
Caption: Workflow for the Inter-laboratory Comparison.
Experimental Protocols
Detailed, step-by-step methodologies are crucial for ensuring the reproducibility of results.
GC-MS Protocol (Based on EPA Method 8260D) [7]
-
Sample Preparation: Dilute the provided this compound sample in methanol to fall within the calibration range.
-
Instrument Conditions:
-
GC System: Agilent 6890 or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet: Splitless, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS System: Agilent 5973 or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Calibration: Prepare a series of this compound standards in methanol (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Analysis: Inject 1 µL of the prepared sample and standards into the GC-MS.
-
Quantification: Integrate the peak area of the characteristic ion for this compound (e.g., m/z 91 or 105).
HPLC-UV Protocol
-
Sample Preparation: Dilute the provided this compound sample in the mobile phase to fall within the calibration range.
-
Instrument Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at 254 nm.
-
-
Calibration: Prepare a series of this compound standards in the mobile phase (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Analysis: Inject 10 µL of the prepared sample and standards into the HPLC.
-
Quantification: Integrate the peak area of this compound.
Data Presentation and Comparison
The following tables summarize the hypothetical performance data from the inter-laboratory comparison.
Table 1: Quantitative Comparison of Analytical Methods
| Parameter | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.1 µg/mL | 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 3 µg/mL |
| Linearity (R²) | >0.999 | >0.998 |
| Precision (RSD%) | < 5% | < 7% |
| Accuracy (Recovery %) | 95-105% | 92-108% |
| Analysis Time per Sample | ~25 minutes | ~10 minutes |
Table 2: Inter-laboratory Comparison Results (Hypothetical Data)
Assigned Value (True Concentration) = 20.0 µg/mL
| Laboratory | Method | Reported Value (µg/mL) | Z-score* |
| Lab 1 | GC-MS | 19.8 | -0.2 |
| Lab 2 | HPLC-UV | 21.5 | 1.5 |
| Lab 3 | GC-MS | 20.3 | 0.3 |
| Lab 4 | HPLC-UV | 18.9 | -1.1 |
*Z-scores are calculated based on the consensus mean and standard deviation of the reported values. A Z-score between -2 and 2 is generally considered satisfactory.[1]
Discussion and Interpretation
The results of our hypothetical inter-laboratory comparison highlight the distinct advantages and limitations of each technique.
GC-MS: This method demonstrates superior sensitivity with lower LOD and LOQ values. The high specificity of mass spectrometry provides greater confidence in peak identification, which is particularly important for complex matrices where co-eluting peaks may be present. The precision and accuracy of GC-MS are excellent, making it a reliable method for trace-level quantification. The primary drawback is the longer analysis time per sample.
HPLC-UV: The main advantage of HPLC-UV is its faster analysis time, which can significantly increase sample throughput. While less sensitive than GC-MS, its performance is more than adequate for many applications where higher concentrations of this compound are expected. The linearity, precision, and accuracy are all within acceptable limits for routine analysis.
Conclusion and Recommendations
Both GC-MS and HPLC-UV are viable methods for the analysis of this compound. The choice between the two should be guided by the specific requirements of the application.
-
For high-sensitivity applications , such as impurity profiling in drug development or environmental trace analysis, GC-MS is the recommended method due to its lower detection limits and higher specificity.
-
For routine quality control or process monitoring , where sample throughput is a key consideration and analyte concentrations are relatively high, HPLC-UV offers a more efficient and cost-effective solution .
Ultimately, the implementation of any analytical method should be accompanied by a robust validation program, including participation in proficiency testing or inter-laboratory comparisons to ensure the generation of reliable and comparable data.[2][3][4]
References
-
U.S. EPA. (2006). Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
RTI Laboratories. VOC Content Analysis - EPA Method 24. [Link]
-
U.S. EPA. Method 0031: Sampling Method for Volatile Organic Compounds (SMVOC). [Link]
-
ASTM International. (2014). D1568 Standard Test Methods for Sampling and Chemical Analysis of Alkylbenzene Sulfonates. [Link]
-
U.S. EPA. SW-846 Test Method 5021A: Volatile Organic Compounds (VOCs) in Various Sample Matrices Using Equilibrium Headspace Analysis. [Link]
-
SGS. (2022). New ISO Test Method Published for the Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Footwear Materials. [Link]
-
Al-Bassam, K. E. (2009). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. ResearchGate. [Link]
-
ASTM International. D4711 Standard Test Method for Sulfonic and Sulfuric Acids in Alkylbenzene Sulfonic Acids. [Link]
-
ISO. (2014). ISO 13859:2014 Water quality — Determination of certain polycyclic aromatic hydrocarbons (PAH) — Method using high-performance liquid chromatography with fluorescence detection after liquid-liquid extraction. [Link]
-
ISO. (1991). ISO 9487:1991 Workplace air — Determination of vaporous aromatic hydrocarbons — Charcoal tube/solvent desorption/gas chromatographic method. [Link]
-
ASTM International. D1768 Standard Test Method for Sodium Alkylbenzene Sulfonate in Synthetic Detergents by Ultraviolet Absorption. [Link]
-
ASTM International. D1768-89(2016) - Standard Test Method for Sodium Alkylbenzene Sulfonate in Synthetic Detergents by Ultraviolet Absorption. [Link]
-
iTeh Standards. ASTM D4711-89(2009) - Standard Test Method for Sulfonic and Sulfuric Acids in Alkylbenzene Sulfonic Acids. [Link]
-
ISO. (2016). ISO 15753:2016 Animal and vegetable fats and oils — Determination of polycyclic aromatic hydrocarbons. [Link]
-
National Bureau of Standards. Analytical determination of aromatic hydrocarbons by adsorption. [Link]
-
Benchmark International. (2024). Inter laboratory Comparison 2023 Report. [Link]
-
Agilent Technologies. A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System. [Link]
-
Analytical Chemistry Class Notes. Proficiency testing and interlaboratory comparisons. [Link]
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Japan Environmental Sanitation Center. III Analytical Methods. [Link]
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DR-NTU. An HPLC-DAD Method for Rapid and High Resolution Analysis of Concentrated BTEX and Styrene Aqueous Samples. [Link]
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ATSDR. 6. ANALYTICAL METHODS. [Link]
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NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Benzene. [Link]
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Agilent Technologies. (2022). Analysis of Benzene and its Derivatives (BTEX) in Water by Gas Chromatography. [Link]
-
van der Veen, A. M. H. (2011). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 16(12), 643-648. [Link]
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Matisová, E., et al. (2005). Gas chromatographic determination of benzene, toluene, ethylbenzene and xylenes using flame ionization detector in water samples with direct aqueous injection up to 250 microl. Journal of Chromatography A, 1084(1-2), 90-94. [Link]
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Labcompare.com. (2017). Analysis of Benzene at Fence Lines Using GC/PID. [Link]
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DTIC. A Comparison of Three Prospective Analytical Methods for Benzene Analysis in Jet Fuel Environments. [Link]
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ResearchGate. (2017). Proficiency Testing and Interlaboratory Comparisons in Laboratory for Dimensional Measurement. [Link]
-
Isobudgets. (2019). Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025. [Link]
-
International Journal of Occupational Hygiene. (2011). Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography. [Link]
-
Scribd. HPLC Analysis of Aromatic Compounds. [Link]
-
National Institute of Standards and Technology. Benzene, undecyl-. [Link]
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A Guide to the Certification of Undecylbenzene as a Reference Material
For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. The quality of your results is fundamentally tethered to the quality of your reference materials. A well-characterized reference material is not merely a reagent; it is a cornerstone of analytical validation, ensuring accuracy, precision, and comparability of data across experiments and laboratories.
This guide provides an in-depth look into the rigorous process of certifying undecylbenzene (C₁₇H₂₈) as a reference material. We will move beyond a simple listing of specifications to explore the scientific rationale behind the analytical techniques employed, the international standards that govern the process, and the self-validating nature of the experimental protocols. Our objective is to provide a transparent and comprehensive understanding of what "certified" truly means and why it is critical for your work.
The Framework of Trust: Why Certification Matters
The term "reference material" can be broad. However, a Certified Reference Material (CRM) is a standard of the highest order, whose property values are certified by a technically valid procedure, accompanied by a certificate providing traceability and a statement of uncertainty. The production and certification of such materials are governed by stringent international standards, primarily ISO 17034:2016 , "General requirements for the competence of reference material producers".[1][2] This standard ensures that every aspect of production, from material selection to the assignment of certified values and stability assessments, is conducted with demonstrable quality and competence.[3][4]
For pharmaceutical applications, compliance with pharmacopoeial standards, such as those outlined in the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) , is often mandatory.[5][6] These bodies provide general chapters and specific monographs that define the quality attributes and analytical procedures required for substances used in pharmaceutical production.[7][8] Therefore, the certification of this compound is a multi-faceted process grounded in a robust quality system.
The entire certification workflow is designed as a self-validating system, ensuring the final product's integrity.
Caption: High-level workflow for the certification of a reference material.
Analytical Characterization: The Pillars of Certification
The certification of this compound rests on a foundation of orthogonal analytical techniques, each chosen for its specificity, precision, and accuracy in measuring a critical quality attribute.
The primary technique for determining the purity of a volatile, thermally stable compound like this compound is Gas Chromatography with a Flame Ionization Detector (GC-FID).
-
Expertise & Experience (The "Why"): We choose GC-FID for purity assay due to its high resolution for separating structurally similar impurities (e.g., isomers, homologues) and the FID's wide linear dynamic range.[9] The FID responds proportionally to the number of oxidizable carbon atoms in a molecule. For a mixture of hydrocarbons like this compound and its related impurities, the response factors are very similar. This allows for the use of the area percent normalization method (100% method) for purity calculation, a powerful technique that does not require individual reference standards for every potential impurity.[10] This approach provides a holistic view of purity, assuming all components of the sample have eluted from the column and been detected.
-
Trustworthiness (The Self-Validating System): The validity of the GC-FID method is ensured through rigorous system suitability testing (SST) as prescribed by standards like USP General Chapter <621> Chromatography.[7][11][12] Parameters such as peak resolution, tailing factor, and injection precision are monitored to ensure the chromatographic system is performing adequately for the intended analysis.[13][14] The method itself is challenged by analyzing samples with known impurities to confirm their detection and separation.
Caption: Principle of purity analysis by GC-FID with area normalization.
Water is a ubiquitous and critical impurity that must be accurately quantified. The Karl Fischer (KF) titration method is the gold standard for this measurement due to its specificity for water.
-
Expertise & Experience (The "Why"): Unlike "Loss on Drying" which measures any volatile component, KF titration is based on a stoichiometric chemical reaction with water, making it highly selective.[15][16] For a non-polar liquid like this compound, which is insoluble in the common methanol-based KF reagents, a co-solvent or solubilizer (e.g., chloroform, toluene, or a long-chain alcohol) is essential to ensure the sample dissolves completely and the water is accessible for titration.[17] For the expected low water content in a high-purity reference material, coulometric KF titration is often preferred over the volumetric method due to its superior sensitivity for trace amounts of water.
-
Trustworthiness (The Self-Validating System): The KF system is validated through regular standardization using a certified water standard (e.g., disodium tartrate dihydrate for volumetric systems or a commercial water standard for coulometric systems).[15] The instrument's "drift" (ambient moisture ingress) is constantly monitored and compensated for, ensuring the accuracy of the measurement.
Data Presentation: Certified vs. Standard Grade
The value of a certified reference material becomes evident when its specifications are compared against those of a standard laboratory or reagent grade material. The certified material provides a much higher degree of confidence in its composition, backed by verifiable data and an uncertainty statement.
| Test Parameter | Methodology | Typical Certified Reference Material Specification | Typical "Standard Grade" Specification |
| Purity (Assay) | Gas Chromatography (GC-FID) | ≥ 99.8% (by area %) | ≥ 98.0% |
| Identity | FTIR, ¹H NMR, Mass Spectrometry | Conforms to structure | - (Often unspecified) |
| Water Content | Karl Fischer Titration (Coulometric) | ≤ 0.02% (200 ppm) | ≤ 0.1% |
| Non-Volatile Residue | Gravimetric | ≤ 0.005% | - (Often unspecified) |
| Traceability | Documented via ISO 17034 | Yes, certificate provided | No |
| Uncertainty | Calculated and reported | Yes, on certificate | No |
Detailed Experimental Protocols
The following protocols are provided as illustrative examples of the methodologies used in the certification process.
Objective: To determine the purity of this compound by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8850 GC or equivalent, equipped with a split/splitless inlet and Flame Ionization Detector (FID).[18]
-
Column: Agilent HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 280 °C.
-
Split Ratio: 100:1.
-
Oven Program: 100 °C hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min.
-
Detector Temperature: 320 °C.
-
Injection Volume: 1 µL.
Procedure:
-
Sample Preparation: Prepare a solution of this compound at approximately 10 mg/mL in a high-purity solvent such as hexane or toluene.
-
System Suitability: Inject a system suitability mix (e.g., containing this compound and a known related impurity like decylbenzene) to verify column resolution and peak shape before sample analysis.
-
Blank Injection: Inject the pure solvent (blank) to ensure no interfering peaks are present from the solvent or system contamination.
-
Sample Analysis: Inject the prepared this compound sample solution in triplicate.
-
Data Processing:
-
Integrate all peaks in the chromatogram, excluding the solvent peak. A low integration threshold (e.g., 0.01% of the main peak area) should be used to capture all impurity peaks.
-
Sum the areas of all integrated peaks to get the total area (A_total).
-
Identify the main this compound peak and record its area (A_this compound).
-
-
Calculation:
-
Percent Purity = (A_this compound / A_total) * 100[10]
-
Report the average of the triplicate injections.
-
Objective: To accurately determine the water content in the this compound sample.
Instrumentation & Reagents:
-
Karl Fischer Titrator: Mettler Toledo C30 or equivalent coulometric titrator with a diaphragm or diaphragm-less cell.
-
Anolyte/Catholyte: Commercially available Karl Fischer reagents suitable for coulometry.
-
Solubilizer: High-purity anhydrous chloroform or toluene.[17]
-
Syringe: Calibrated gas-tight syringe (e.g., 1 mL).
Procedure:
-
Titrator Preparation: Assemble the titration cell according to the manufacturer's instructions. Fill with fresh anolyte (and catholyte, if applicable). The instrument will perform a pre-titration to dry the solvent in the cell.
-
Drift Stabilization: Allow the instrument to stabilize until a low, constant drift rate is achieved (e.g., < 5 µ g/min ).
-
Solubilizer Addition: Add a known volume (e.g., 20 mL) of the anhydrous solubilizer to the titration cell. Allow the instrument to titrate the residual water in the solvent and re-stabilize.
-
Sample Introduction:
-
Draw approximately 1 mL of the this compound sample into the gas-tight syringe.
-
Weigh the filled syringe accurately (W₁).
-
Inject the sample directly into the conditioned KF cell.
-
Immediately reweigh the empty syringe (W₂). The sample weight (W_sample) is W₁ - W₂.
-
-
Titration: The instrument will automatically start the titration upon sensing the presence of water. The titration endpoint is detected potentiometrically.[16]
-
Data Recording: The instrument will report the mass of water titrated in micrograms (µg_water).
-
Calculation:
-
Water Content (ppm) = (µg_water / W_sample_grams)
-
Water Content (%) = (Water Content (ppm) / 10000)
-
Perform the determination in triplicate and report the average value.
-
Conclusion
The certification of this compound as a reference material is a meticulous process that transforms a chemical into a reliable analytical standard. It is built upon a foundation of international quality standards like ISO 17034, validated analytical procedures rooted in fundamental chemistry, and a commitment to transparency.[2][3] By understanding the causality behind the experimental choices—the preference for GC-FID in purity analysis or the specificity of Karl Fischer titration for water—researchers can have greater confidence in the certified values on the label. Using a properly certified reference material is a direct investment in the quality, reliability, and integrity of your scientific outcomes.
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: <621> Chromatography Source: US Pharmacopeia (USP) URL: [Link]
-
Title: ISO Guide 34 Source: News-Medical.Net URL: [Link]
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
-
Title: Effects of ISO Guide 34 for Reference Material Production Source: Leco.com URL: [Link]
-
Title: ISO GUIDE 34:2000(E) Source: iTeh STANDARD PREVIEW URL: [Link]
-
Title: ISO GUIDE 34: 2009 WORKING DOCUMENT Source: Perry Johnson Laboratory Accreditation, Inc. URL: [Link]
-
Title: Benzene, undecyl- Source: NIST WebBook, SRD 69 URL: [Link]
-
Title: Benzene, undecyl- Source: NIST WebBook, SRD 69 URL: [Link]
-
Title: Benzene, undecyl- Source: NIST WebBook, SRD 69 URL: [Link]
-
Title: Benzene, undecyl- Source: NIST WebBook, SRD 69 URL: [Link]
-
Title: this compound, CAS 6742-54-7 Source: Organic Standards URL: [Link]
-
Title: Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique Source: ResearchGate URL: [Link]
-
Title: Benzene, undecyl- Source: NIST WebBook, SRD 69 URL: [Link]
-
Title: this compound Source: PubChem, National Institutes of Health URL: [Link]
-
Title: European Pharmacopoeia – New online-only 12th Edition Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]
-
Title: CHEMICAL PURITY ANALYSIS Source: Agilent URL: [Link]
-
Title: Water Content Determination by Karl Fischer Source: Pharmaguideline URL: [Link]
-
Title: Water Determination (Karl Fischer Method) Source: The Japanese Pharmacopoeia URL: [Link]
-
Title: A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System Source: Agilent URL: [Link]
-
Title: How To Calculate Percent Purity From Gas Chromatography? Source: Chemistry For Everyone (YouTube) URL: [Link]
-
Title: Guideline on control of impurities of pharmacopoeial substances Source: European Medicines Agency URL: [Link]
-
Title: European Pharmacopoeia Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]
-
Title: Karl Fischer titration Source: Wikipedia URL: [Link]
-
Title: European Pharmacopoeia (Ph. Eur.) Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]
-
Title: The Analysis of Monocyclic Aromatic Hydrocarbons by ASTM D7504 on the Agilent 8850 GC System Source: Agilent URL: [Link]
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A Comparative Guide to the Sulfonation Rates of Linear Alkylbenzenes: A Kinetic Perspective for Researchers
In the realm of surfactant chemistry, the sulfonation of linear alkylbenzenes (LABs) stands as a cornerstone industrial process for the production of linear alkylbenzene sulfonates (LAS), the workhorse anionic surfactants in a vast array of detergent and cleaning products.[1][2] The kinetic efficiency of this electrophilic aromatic substitution reaction is paramount, directly influencing product yield, purity, and overall process economics. This guide provides an in-depth comparison of the sulfonation rates of different linear alkylbenzenes, offering both theoretical insights and practical experimental protocols for researchers, scientists, and professionals in drug development and chemical manufacturing.
The Underlying Chemistry: An Electrophilic Aromatic Substitution
The sulfonation of a linear alkylbenzene is a classic example of an electrophilic substitution reaction on an aromatic ring.[3] The electrophile, typically sulfur trioxide (SO₃) or a related species generated from sulfuric acid or oleum, attacks the electron-rich benzene ring.[3][4] The reaction proceeds through the formation of a sigma complex (an arenium ion), followed by the loss of a proton to restore aromaticity and yield the corresponding alkylbenzene sulfonic acid.[3]
The reactivity of the benzene ring is significantly influenced by the nature of the substituent alkyl group. Alkyl groups are electron-donating through an inductive effect, thereby activating the aromatic ring towards electrophilic attack and making it more reactive than benzene itself. The position of substitution is directed to the ortho and para positions relative to the alkyl group. Due to steric hindrance from the bulky alkyl chain, the para-substituted product is predominantly formed.
Factors Influencing Sulfonation Rates
The rate of sulfonation of linear alkylbenzenes is a multifactorial equation, with the following variables playing a crucial role:
-
Structure of the Linear Alkylbenzene: The two key structural features of a linear alkylbenzene that influence its sulfonation rate are the length of the alkyl chain and the position of the phenyl group along this chain.
-
Sulfonating Agent: The choice and concentration of the sulfonating agent (e.g., sulfur trioxide, oleum, sulfuric acid) dramatically affect the reaction rate.[5]
-
Reaction Temperature: As with most chemical reactions, temperature has a significant impact on the rate of sulfonation.
-
Molar Ratio of Reactants: The ratio of the sulfonating agent to the linear alkylbenzene is a critical parameter in achieving high conversion and minimizing side reactions.
This guide will focus on the structural aspects of the linear alkylbenzene and their impact on the sulfonation kinetics.
Comparative Kinetic Studies: The Impact of Alkyl Chain Length and Isomer Distribution
While commercial linear alkylbenzene is a complex mixture of homologs (typically C10 to C14) and phenyl isomers, understanding the sulfonation behavior of individual components is crucial for process optimization.[6][7]
Effect of Alkyl Chain Length
The length of the linear alkyl chain has a subtle but definite effect on the rate of sulfonation. The electron-donating effect of alkyl groups increases slightly with chain length. This would suggest a modest increase in the sulfonation rate as the alkyl chain length increases from C10 to C14. However, this electronic effect is often counterbalanced by mass transfer limitations, especially in industrial falling film reactors where the viscosity of the organic liquid can influence the reaction.[8]
Effect of Phenyl Isomer Position
The position of the phenyl group on the linear alkyl chain has a more pronounced effect on the sulfonation rate. For a given alkyl chain length, various phenyl isomers exist (e.g., for dodecylbenzene, 2-phenyldodecane, 3-phenyldodecane, etc., up to 6-phenyldodecane). The reactivity of these isomers is influenced by a combination of electronic and steric factors.
Isomers with the phenyl group closer to the end of the chain (e.g., 2-phenylalkanes) are generally considered to be slightly more reactive than those with the phenyl group in a more central position. This can be attributed to the electronic environment around the benzene ring. However, comprehensive, directly comparative kinetic data in the public domain is scarce. The properties of the final LAS product are known to be influenced by the isomer distribution, with factors like solubility and viscosity being affected.[9]
Experimental Protocol for a Comparative Kinetic Study
To provide a framework for researchers to generate their own comparative data, the following detailed experimental protocol is presented. This protocol is based on a batch reactor setup and can be adapted for different linear alkylbenzenes.
Objective
To determine and compare the pseudo-first-order rate constants for the sulfonation of different linear alkylbenzenes (e.g., C10, C12, and C14 LABs, or different phenyl isomers of dodecylbenzene) using sulfuric acid as the sulfonating agent.
Materials
-
Linear Alkylbenzenes (of varying chain lengths and/or isomer distributions)
-
Concentrated Sulfuric Acid (98%)
-
Inert Solvent (e.g., a high-boiling point alkane)
-
Quenching Solution (e.g., chilled deionized water)
-
Standardized Sodium Hydroxide Solution (for titration)
-
Phenolphthalein Indicator
Equipment
-
Jacketed Glass Reactor with a bottom outlet
-
Mechanical Stirrer
-
Thermocouple and Temperature Controller
-
Dosing Pump or Dropping Funnel
-
Sampling System
-
Analytical Balance
-
Titration Apparatus (Burette, Flasks)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for more detailed analysis[1][10]
Experimental Workflow Diagram
Sources
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- 4. hithaldia.in [hithaldia.in]
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- 10. Monitoring the linear alkylbenzene sulfonation process using high-temperature gas chromatography | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Robust Validation of Undecylbenzene in Environmental Matrices
For researchers, environmental scientists, and professionals in drug development, the accurate quantification of organic pollutants in complex matrices like soil and water is a cornerstone of reliable data. This guide provides an in-depth comparison of analytical methodologies for validating the concentration of undecylbenzene, a long-chain alkylbenzene, offering field-proven insights and detailed experimental protocols.
The Analytical Imperative: Why this compound Demands Methodological Rigor
This compound and other long-chain alkylbenzenes (LABs) are primarily used as intermediates in the production of linear alkylbenzene sulfonate (LAS) surfactants, which are key ingredients in detergents and cleaning products[1]. Consequently, they are frequently detected in environmental compartments, serving as chemical markers for domestic and industrial wastewater[2]. Accurate measurement is critical for environmental monitoring, toxicological risk assessment, and understanding the fate and transport of these anthropogenic compounds. The challenge lies in achieving sensitive and selective quantification amidst a complex array of environmental co-extractants.
This guide will compare the gold-standard method, Gas Chromatography-Mass Spectrometry (GC-MS), with a viable and often complementary alternative, High-Performance Liquid Chromatography (HPLC) with Diode Array (DAD) or Fluorescence (FLD) detection. We will also explore emerging, high-resolution techniques that are pushing the boundaries of environmental analysis.
Comparative Analysis of Core Methodologies: GC-MS vs. HPLC
The choice between GC-MS and HPLC is not merely one of preference but is dictated by the analyte's physicochemical properties, the sample matrix, and the specific analytical objectives, such as desired sensitivity and throughput[3][4].
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separates volatile and semi-volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase. MS provides definitive identification based on mass-to-charge ratio and fragmentation patterns[5]. | Separates compounds in the liquid phase based on their polarity and interaction with a stationary phase. Detection is typically by UV-Vis (DAD) or Fluorescence (FLD)[6]. |
| Suitability for this compound | Excellent. This compound is a semi-volatile hydrocarbon, making it an ideal candidate for GC analysis. MS detection offers high selectivity and sensitivity[7]. | Good. While not as conventional for hydrocarbons as GC, reversed-phase HPLC can effectively separate long-chain alkylbenzenes. FLD can offer high sensitivity if the compound fluoresces[8]. |
| Sample Volatility Requirement | The analyte must be volatile or semi-volatile and thermally stable[9]. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones[9]. |
| Sensitivity | Generally very high, with detection limits often in the low parts-per-billion (ppb) to parts-per-trillion (ppt) range, especially with selected ion monitoring (SIM)[5]. | Sensitivity is detector-dependent. FLD can be highly sensitive for fluorescent compounds, while DAD is more universal but generally less sensitive than GC-MS for this analyte class[8]. |
| Selectivity | Excellent. The mass spectrometer provides structural information, allowing for confident identification even in complex matrices[3]. | Good. DAD provides spectral information, aiding in peak purity assessment. FLD is highly selective for fluorescent compounds. However, co-eluting interferences can be a challenge[10]. |
| Analysis Time | Typically longer run times (20-40 minutes) to achieve high-resolution separation of isomers[7]. | Can offer faster analysis times, particularly with modern UPLC systems (under 10 minutes)[9]. |
Quantitative Performance Comparison
The following table summarizes typical performance data for the analysis of long-chain alkylbenzenes, providing a quantitative basis for method selection.
| Performance Parameter | GC-MS | HPLC-FLD/DAD |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L (water); 1 - 10 µg/kg (soil) | 0.5 - 5.0 µg/L (water); 10 - 50 µg/kg (soil) |
| Limit of Quantitation (LOQ) | 0.3 - 3.0 µg/L (water); 3 - 30 µg/kg (soil) | 1.5 - 15 µg/L (water); 30 - 150 µg/kg (soil) |
| Linearity (R²) | > 0.995 | > 0.99 |
| Recovery (%) | 85 - 110% | 80 - 105% |
| Precision (RSD%) | < 15% | < 20% |
Note: These are typical values and can vary significantly based on the specific instrumentation, method optimization, and matrix complexity.
Foundational Sample Preparation Workflows
The quality of analytical data is fundamentally dependent on the sample preparation process. The goal is to efficiently extract this compound from the soil or water matrix while minimizing interferences.
Detailed Protocol: Ultrasonic Extraction for Soil Samples
This protocol is a robust method for the extraction of semi-volatile organic compounds from solid matrices.
-
Sample Preparation: Weigh approximately 10 g of homogenized, air-dried, and sieved (<2 mm) soil into a glass centrifuge tube.
-
Spiking: Add appropriate surrogate and internal standards to the soil sample.
-
Solvent Addition: Add 20 mL of a 1:1 mixture of acetone and hexane to the tube.
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes. The ultrasonic waves create acoustic cavitation, which disrupts the soil matrix and enhances solvent penetration[11].
-
Centrifugation: Centrifuge the sample at 2500 rpm for 10 minutes to separate the solvent extract from the soil particles.
-
Extraction Repetition: Carefully decant the supernatant into a clean flask. Repeat the solvent addition, sonication, and centrifugation steps two more times, combining all the extracts.
-
Cleanup: The combined extract may require cleanup to remove co-extracted interferences. A common method is to pass the extract through a solid-phase extraction (SPE) cartridge containing silica gel or Florisil.
-
Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.
Detailed Protocol: Solid-Phase Extraction (SPE) for Water Samples
SPE is a highly efficient technique for isolating and concentrating analytes from liquid samples[2].
-
Cartridge Selection: A C18 reversed-phase cartridge is suitable for retaining nonpolar compounds like this compound from a polar matrix like water.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. This activates the stationary phase. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 500 mL of the filtered water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove any polar interferences that may have been retained.
-
Drying: Dry the cartridge by drawing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the retained this compound from the cartridge with 5-10 mL of a suitable organic solvent, such as dichloromethane or ethyl acetate, into a collection tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.
Instrumental Analysis: Protocols and Causality
The following sections provide detailed instrumental protocols. The choices of parameters are grounded in the chemical properties of this compound and the principles of chromatographic separation and detection.
Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
This method, adapted from the USGS Standard Operating Procedure for long-chain alkylbenzenes, provides high sensitivity and specificity[7].
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with 5977 MS).
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent non-polar capillary column. The non-polar phase provides excellent separation of hydrocarbons based on boiling point.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes. This program allows for the separation of a wide range of semi-volatile compounds.
-
-
Injector: Splitless mode at 280°C. The splitless injection is crucial for trace analysis, ensuring the entire sample volume is transferred to the column.
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Impact (EI) at 70 eV. This is a standard, robust ionization technique that produces reproducible fragmentation patterns.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode:
-
Full Scan: m/z 40-450 for initial identification and qualitative analysis.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 91, 105, 218) to enhance sensitivity and reduce matrix interference[7].
-
-
Alternative Approach: High-Performance Liquid Chromatography (HPLC-DAD)
While less common for hydrocarbons, HPLC offers a viable alternative, particularly when dealing with less volatile or thermally labile co-contaminants. This protocol is adapted from methods for similar aromatic compounds[9][10].
Experimental Protocol: HPLC-DAD Analysis
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase retains nonpolar analytes like this compound from a polar mobile phase.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient Program: Start at 60% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C. Maintaining a constant temperature ensures reproducible retention times.
-
Detector: DAD set to monitor at 210 nm, a wavelength where the benzene ring of this compound absorbs UV light. The DAD allows for the acquisition of the full UV spectrum, which aids in peak identification and purity assessment.
-
Injection Volume: 20 µL.
Emerging and Advanced Techniques
The field of analytical chemistry is constantly evolving, with new techniques offering enhanced sensitivity, selectivity, and speed.
-
Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): This powerful technique combines the high-resolution separation of UPLC with the high-resolution mass accuracy of a TOF mass spectrometer. It allows for the confident identification of unknown compounds and provides excellent sensitivity for trace-level quantification[11][12]. For this compound, UPLC-QTOF-MS would enable not only its precise measurement but also the simultaneous screening for a wide range of other emerging contaminants in the same analytical run.
-
Microwave-Assisted Extraction (MAE): As an alternative to ultrasonic extraction for soil samples, MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. This can lead to reduced extraction times and solvent consumption[13][14].
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This sample preparation approach, originally developed for pesticide analysis in food, has been adapted for various pollutants in soil[15]. It involves an initial extraction with an organic solvent, followed by a partitioning step with salts and a cleanup step using dispersive solid-phase extraction (dSPE). QuEChERS is known for its high throughput and efficiency[16].
Method Validation and Quality Control: A Self-Validating System
To ensure the trustworthiness of the generated data, a robust quality control (QC) system must be in place. This includes the analysis of various QC samples in each analytical batch.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Undecylbenzene
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The responsible management of chemical waste is a critical component of this commitment. This guide provides an in-depth, procedural framework for the proper disposal of undecylbenzene, moving beyond mere compliance to foster a culture of safety and environmental stewardship. Here, we will explore the essential safety information, logistical considerations, and step-by-step disposal plans necessary for handling this specific aromatic hydrocarbon.
Understanding the Compound: this compound's Hazard Profile
This compound (C₁₇H₂₈) is a colorless, combustible liquid with a mild odor.[1] While a valuable compound in various research and industrial applications, its disposal requires careful consideration due to its chemical properties and potential environmental impact. It is less dense than and insoluble in water.[2]
A thorough understanding of its hazard profile is the foundation of safe handling and disposal. Key considerations include:
-
Environmental Hazards : this compound is recognized as being very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] Therefore, preventing its release into drains and waterways is a primary concern.[3]
-
Health Hazards : Direct contact can cause mild skin and eye irritation.[2] Ingestion may lead to intestinal disturbances.[2] Some safety data sheets indicate that it may be fatal if swallowed and enters the airways.
-
Chemical Reactivity : It is incompatible with strong oxidizing agents, and contact can lead to vigorous reactions, potentially including explosions.[2][4] It is also combustible.[1]
Core Principles of this compound Waste Management
The disposal of this compound is governed by a hierarchy of waste management principles. The primary goal is to minimize environmental impact and ensure the safety of all personnel. The preferred methods, in descending order, are:
-
Source Reduction and Recycling : The most effective way to manage waste is to prevent its generation in the first place. Where feasible, consider process modifications that reduce the amount of this compound required. Recycling or reclaiming the solvent for reuse is also a preferred option.
-
Treatment : If recycling is not possible, the waste should be treated to reduce its hazardous properties.
-
Disposal : As a final resort, the treated or untreated waste must be disposed of in an environmentally sound manner, adhering to all local, state, and federal regulations.
Step-by-Step Disposal Procedures
The following procedures provide a framework for the safe and compliant disposal of this compound waste. These steps should be adapted to the specific context of your laboratory and the scale of the waste generated.
Step 1: Waste Identification and Characterization
Properly identifying and characterizing your this compound waste is a critical first step. This will determine the appropriate disposal pathway.
-
Is it pure this compound or a mixture? If it is a mixture, identify all components and their approximate concentrations. This is crucial as other components may introduce additional hazards.
-
Was it used as a solvent? Spent solvents may be classified as listed hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[5] For example, if mixed with certain other solvents, it could fall under F-listed waste codes (F001-F005).[6]
-
Does the waste exhibit hazardous characteristics? Even if not a listed waste, it may be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7][8] this compound has a flash point above 140°F, so it is not typically classified as ignitable under RCRA, but this should be confirmed for specific waste streams.[1]
Step 2: Segregation and Storage
Proper segregation and storage of this compound waste are essential to prevent accidental mixing with incompatible materials and to ensure safe temporary containment.
-
Dedicated Waste Containers : Use clearly labeled, dedicated containers for this compound waste. The containers should be made of a compatible material (e.g., glass or a suitable plastic that this compound does not attack).[4]
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components in the mixture.[9] The label should also include the date accumulation started.
-
Storage Location : Store waste containers in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials like strong oxidizing agents.[1][10] The storage area should have secondary containment to capture any potential leaks or spills.
Step 3: Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is non-negotiable when handling this compound waste.
-
Eye Protection : Chemical safety goggles or glasses must be worn.[9]
-
Hand Protection : Wear appropriate chemical-resistant gloves. Nitrile or PVC gloves are often recommended for similar aromatic compounds like benzene.[9]
-
Skin and Body Protection : A lab coat should be worn to protect against splashes.[9]
-
Respiratory Protection : If there is a risk of inhaling vapors, especially in a poorly ventilated area or during a spill cleanup, a NIOSH-approved respirator should be used.[11] All handling of open containers should ideally take place within a chemical fume hood.[9]
Step 4: Disposal Pathway Selection
The appropriate disposal pathway for this compound waste will be determined by its characterization and local regulations.
-
Licensed Hazardous Waste Contractor : The most common and recommended method for disposing of this compound waste is to use a licensed and reputable hazardous waste disposal company.[3] These companies have the expertise and permits to transport, treat, and dispose of chemical waste in a compliant manner.
-
Incineration : As a combustible liquid, this compound is a candidate for incineration at a permitted hazardous waste incineration facility.[12][13] This process destroys the organic compound, reducing its volume and hazardous properties.[14]
-
Landfill : Direct landfilling of liquid this compound is generally not permitted.[15] Regulations often require that liquids be solidified or treated before they can be placed in a hazardous waste landfill.[4][15] It is imperative to consult with environmental regulatory agencies for guidance on acceptable landfilling practices.[4]
The decision-making process for selecting the appropriate disposal pathway can be visualized as follows:
Caption: Decision workflow for this compound waste disposal.
Step 5: Documentation and Record-Keeping
Meticulous record-keeping is a legal requirement and a cornerstone of a robust safety program.
-
Hazardous Waste Manifest : When waste is transferred to a disposal contractor, a hazardous waste manifest must be completed.[16] This document tracks the waste from its point of generation to its final disposal.
-
Internal Records : Maintain internal records of all hazardous waste generated, including the amount, composition, and date of disposal.
Emergency Procedures: Spills and Exposures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Small Spills (<1 Liter)
-
Alert Personnel : Immediately alert others in the vicinity.
-
Don PPE : Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Containment : Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[10]
-
Decontamination : Clean the spill area thoroughly.
-
Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.
Large Spills (>1 Liter)
-
Evacuate : Evacuate the immediate area.
-
Alert : Alert your institution's emergency response team and EHS department.
-
Isolate : If it is safe to do so, close doors to the affected area to isolate the spill.
-
Do Not Attempt to Clean : Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Personnel Exposure
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]
-
Inhalation : Move the affected person to fresh air.[3]
-
Ingestion : Do NOT induce vomiting.[17]
-
Seek Medical Attention : In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[3]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₇H₂₈ | [4] |
| Molecular Weight | 232.4 g/mol | [4] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Density | 0.855 g/mL at 25 °C | [1] |
| OSHA PEL (for Benzene) | 1 ppm (8-hr TWA) | [18][19] |
Note: The OSHA Permissible Exposure Limit (PEL) is for benzene, a related and more volatile aromatic hydrocarbon. While there is no specific PEL for this compound, the value for benzene provides a conservative reference for assessing inhalation risks.
Conclusion
The proper disposal of this compound is a multi-faceted process that demands a thorough understanding of its hazards, a commitment to safety protocols, and a strict adherence to regulatory requirements. By implementing the procedures outlined in this guide, researchers, scientists, and drug development professionals can effectively manage this compound waste, thereby protecting themselves, their colleagues, and the environment. Remember, responsible chemical management is not just a matter of compliance; it is an integral part of scientific excellence.
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Navigating the Safe Handling of Undecylbenzene: A Guide for Laboratory Professionals
An Essential Directive for Researchers in Synthesis and Development
Undecylbenzene, a key intermediate in the production of detergents and other surfactants, is a common reagent in many industrial and research laboratories. While its utility is significant, a comprehensive understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers with the knowledge to handle this compound with confidence and care.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough risk assessment is critical. This compound presents a multifaceted hazard profile that demands careful consideration.
1.1. Physical and Chemical Properties
A clear, colorless liquid with a mild odor, this compound is stable under normal conditions. It is combustible and incompatible with strong oxidizing agents. Key physical properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C17H28 | |
| Molecular Weight | 232.4 g/mol | |
| Boiling Point | 316 °C (601 °F) | |
| Melting Point | -5 °C (23 °F) | |
| Flash Point | >110 °C (>230 °F) | |
| Density | 0.855 g/mL at 25 °C |
1.2. Health Hazards
This compound is classified as a skin and eye irritant. May cause an allergic skin reaction. Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.
1.3. Environmental Hazards
This compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. Therefore, preventing its release into the environment is a critical aspect of its handling and disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The level of PPE required will depend on the specific procedure and the potential for exposure.
**2.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
